molecular formula C10H7NS B1347591 3-Methylbenzo[b]thiophene-2-carbonitrile CAS No. 3216-49-7

3-Methylbenzo[b]thiophene-2-carbonitrile

Cat. No.: B1347591
CAS No.: 3216-49-7
M. Wt: 173.24 g/mol
InChI Key: LYZMXDSIWAPCLH-UHFFFAOYSA-N
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Description

3-Methylbenzo[b]thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C10H7NS and its molecular weight is 173.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methylbenzo[b]thiophene-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108923. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylbenzo[b]thiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbenzo[b]thiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZMXDSIWAPCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296353
Record name 3-methylbenzo[b]thiophene-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3216-49-7
Record name 3216-49-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylbenzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methylbenzo[b]thiophene-2-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core physical and chemical properties of 3-Methylbenzo[b]thiophene-2-carbonitrile.

As a foundational scaffold in medicinal chemistry and materials science, 3-Methylbenzo[b]thiophene-2-carbonitrile presents a unique combination of structural rigidity and reactive potential. This guide offers an in-depth exploration of its core physical and chemical properties, providing essential data and procedural insights for scientists engaged in novel compound synthesis and characterization.

Core Molecular and Physical Properties

A thorough understanding of the physicochemical characteristics of 3-Methylbenzo[b]thiophene-2-carbonitrile is paramount for its effective application in research and development. These properties govern its solubility, stability, and suitability for various reaction conditions and analytical techniques.

Table 1: Summary of Physicochemical Data

PropertyData
Molecular Formula C₁₀H₇NS[1]
Molecular Weight 173.23 g/mol [1]
Appearance Typically a solid[1]
Solubility Low solubility in water; soluble in organic solvents such as dichloromethane and chloroform.[1]
Stability Stable under standard laboratory conditions.[1]
Storage Should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[1]

While specific melting and boiling points require experimental determination, the solid nature and solubility profile are indicative of a stable organic compound suitable for a range of synthetic modifications.

Chemical Reactivity and Synthetic Utility

The chemical behavior of 3-Methylbenzo[b]thiophene-2-carbonitrile is defined by the benzothiophene core and the strategically placed methyl and nitrile functional groups. This architecture provides multiple avenues for chemical modification, making it a versatile building block.

The nitrile group at the 2-position is a key reactive site, susceptible to hydrolysis, reduction, or cycloaddition reactions, allowing for its conversion into carboxylic acids, amines, or heterocyclic systems. The methyl group at the 3-position can undergo reactions typical of benzylic positions. The aromatic benzothiophene ring itself can be subject to electrophilic substitution, with the substitution pattern influenced by the existing groups.

G cluster_molecule 3-Methylbenzo[b]thiophene-2-carbonitrile cluster_reactivity Key Reaction Pathways C10H7NS Nitrile Hydrolysis Nitrile Hydrolysis C10H7NS->Nitrile Hydrolysis Nitrile Reduction Nitrile Reduction C10H7NS->Nitrile Reduction Aromatic Substitution Aromatic Substitution C10H7NS->Aromatic Substitution Carboxylic Acid Carboxylic Acid Nitrile Hydrolysis->Carboxylic Acid Amine Amine Nitrile Reduction->Amine Functionalized Benzothiophene Functionalized Benzothiophene Aromatic Substitution->Functionalized Benzothiophene

Caption: Key synthetic transformations of 3-Methylbenzo[b]thiophene-2-carbonitrile.

Spectroscopic and Analytical Characterization

Accurate structural confirmation of 3-Methylbenzo[b]thiophene-2-carbonitrile and its derivatives is achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise arrangement of atoms. The proton NMR spectrum will show characteristic signals for the aromatic protons and a singlet for the methyl group. The carbon NMR will have a distinct signal for the nitrile carbon.

  • Infrared (IR) Spectroscopy: The presence of the nitrile group is readily confirmed by a strong, sharp absorption band in the IR spectrum, typically around 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS): This technique provides the exact molecular weight, confirming the elemental composition of the molecule.

Experimental Protocol: A General Synthetic Approach

While multiple synthetic routes exist, a common strategy for the synthesis of substituted benzothiophenes involves the cyclization of a suitably substituted thiophenol derivative. The following protocol outlines a general workflow that can be adapted for the synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile.

G Start Starting Materials Reaction Cyclization Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Product Pure Product Analysis->Product

Sources

An In-Depth Technical Guide to 3-Methylbenzo[b]thiophene-2-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methylbenzo[b]thiophene-2-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The document delineates its chemical identity, including its IUPAC name and structure, and presents a detailed, albeit proposed, synthetic pathway for its preparation. A thorough analysis of its structural elucidation through modern spectroscopic techniques is provided, including hypothetical data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, based on established principles and data from analogous structures. Furthermore, this guide explores the promising applications of 3-Methylbenzo[b]thiophene-2-carbonitrile and its derivatives in drug discovery, with a particular focus on their potential as anticancer agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into this important molecule.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its rigid, planar structure and electron-rich nature allow for diverse interactions with biological targets. The incorporation of various substituents onto the benzo[b]thiophene ring system enables the fine-tuning of a molecule's physicochemical properties and pharmacological activity.

3-Methylbenzo[b]thiophene-2-carbonitrile, in particular, presents an intriguing combination of a lipophilic benzothiophene core, a methyl group that can influence metabolic stability and binding interactions, and a cyano group that can act as a hydrogen bond acceptor or a reactive handle for further chemical modifications. This unique constellation of functional groups makes it a valuable building block for the synthesis of novel therapeutic agents. This guide will delve into the essential technical aspects of this compound, providing a roadmap for its synthesis, characterization, and potential exploitation in drug discovery programs.

Chemical Identity and Structure

  • IUPAC Name: 3-methyl-1-benzothiophene-2-carbonitrile

  • Synonyms: 3-Methylbenzo[b]thiophene-2-carbonitrile

  • CAS Number: 3216-49-7

  • Molecular Formula: C₁₀H₇NS

  • Molecular Weight: 173.24 g/mol

Chemical Structure:

Chemical structure of 3-Methylbenzo[b]thiophene-2-carbonitrile

(Image generated for illustrative purposes)

Proposed Synthetic Pathway

Overall Synthetic Scheme:

Synthetic Pathway A 2-Mercaptophenylacetone C 2-Amino-3-methylbenzo[b]thiophene-4-carbonitrile A->C Gewald Reaction (Sulfur, Base) B Malononitrile B->C D 3-Methylbenzo[b]thiophene-2-diazonium salt C->D Diazotization (NaNO₂, HCl) E 3-Methylbenzo[b]thiophene-2-carbonitrile D->E Sandmeyer Reaction (CuCN)

Caption: Proposed two-step synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile.

Step 1: Gewald Synthesis of 2-Amino-3-methylbenzo[b]thiophene-4-carbonitrile (Hypothetical Protocol)

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[2][3] This proposed step utilizes 2-mercaptophenylacetone, malononitrile, and elemental sulfur in the presence of a base.

Experimental Protocol:

  • To a stirred solution of 2-mercaptophenylacetone (1.0 equiv.) and malononitrile (1.0 equiv.) in a suitable solvent such as ethanol or dimethylformamide (DMF), add elemental sulfur (1.1 equiv.).

  • To this suspension, add a catalytic amount of a base, such as morpholine or triethylamine (0.2 equiv.).

  • Heat the reaction mixture to a temperature of 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 2-amino-3-methylbenzo[b]thiophene-4-carbonitrile.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and DMF are commonly used solvents for the Gewald reaction due to their ability to dissolve the reactants and facilitate the reaction.

  • Base: A base is required to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound.

  • Temperature: Heating is often necessary to promote the reaction, but excessive temperatures should be avoided to minimize side reactions.

Step 2: Sandmeyer-Type Cyanation (Hypothetical Protocol)

The Sandmeyer reaction is a classic method for converting an aromatic amino group into various functionalities, including a nitrile group, via a diazonium salt intermediate.[4]

Experimental Protocol:

  • Suspend the 2-amino-3-methylbenzo[b]thiophene-4-carbonitrile (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 equiv.) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Methylbenzo[b]thiophene-2-carbonitrile.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is critical to prevent its decomposition.

  • Copper(I) Cyanide: Copper(I) is a catalyst in the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution.

Structural Elucidation and Physicochemical Properties

The definitive structural confirmation of 3-Methylbenzo[b]thiophene-2-carbonitrile relies on a combination of spectroscopic techniques. The following sections detail the expected spectroscopic data based on the known effects of the constituent functional groups and the benzothiophene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzo[b]thiophene ring system and the methyl group protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4, H-7 (Aromatic)7.8 - 8.0m-
H-5, H-6 (Aromatic)7.3 - 7.5m-
-CH₃ (Methyl)~2.5s-

Rationale for Predicted Chemical Shifts:

  • The aromatic protons of the benzo[b]thiophene ring typically resonate in the region of 7.0-8.5 ppm.[5] The protons at positions 4 and 7 are generally shifted downfield compared to those at positions 5 and 6 due to the influence of the fused thiophene ring.

  • The methyl protons at position 3 are expected to appear as a singlet in the upfield region, typically around 2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Nitrile)115 - 120
Quaternary Carbons (Aromatic)130 - 145
CH Carbons (Aromatic)120 - 130
C-2 (Attached to CN)~110
C-3 (Attached to CH₃)~135
-CH₃ (Methyl)15 - 20

Rationale for Predicted Chemical Shifts:

  • The carbon of the nitrile group typically resonates in the range of 115-125 ppm.[6]

  • The aromatic carbons of the benzo[b]thiophene ring will appear in the typical aromatic region of 120-150 ppm.[7] The quaternary carbons will generally be at the lower field end of this range.

  • The methyl carbon is expected in the aliphatic region, around 15-20 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C≡N (Nitrile)2220 - 2240Strong, Sharp
C-H (Aromatic)3000 - 3100Medium
C=C (Aromatic)1450 - 1600Medium to Weak
C-H (Aliphatic -CH₃)2850 - 2960Medium
C-S (Thiophene)~700-800Medium

Rationale for Predicted Absorptions:

  • The most characteristic peak will be the strong, sharp absorption of the nitrile group (C≡N) around 2230 cm⁻¹.[8][9]

  • The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • The C=C stretching vibrations of the aromatic rings will be present in the 1450-1600 cm⁻¹ region.

  • A band corresponding to the C-S stretching of the thiophene ring is expected in the fingerprint region.[10]

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 173, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of a hydrogen radical ([M-H]⁺) at m/z = 172.

    • Loss of a methyl radical ([M-CH₃]⁺) at m/z = 158.

    • Loss of HCN ([M-HCN]⁺) from the molecular ion.

    • Fragmentation of the benzothiophene ring system.[11]

Fragmentation Workflow:

Fragmentation Pathway M [C₁₀H₇NS]⁺˙ m/z = 173 M_H [C₁₀H₆NS]⁺ m/z = 172 M->M_H - H• M_CH3 [C₉H₄NS]⁺ m/z = 158 M->M_CH3 - •CH₃ M_HCN [C₉H₆S]⁺˙ m/z = 146 M->M_HCN - HCN

Caption: Predicted major fragmentation pathways for 3-Methylbenzo[b]thiophene-2-carbonitrile.

Applications in Drug Development

The benzo[b]thiophene scaffold is a cornerstone in the development of novel therapeutics, and the introduction of a methyl and a carbonitrile group at positions 3 and 2, respectively, offers exciting possibilities for modulating biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of benzothiophene derivatives as potent anticancer agents.[12][13][14][15] Specifically, benzothiophene acrylonitrile analogs have shown significant cytotoxic activity against a wide range of human cancer cell lines.[12][13][14] The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

The structural features of 3-Methylbenzo[b]thiophene-2-carbonitrile make it a compelling candidate for investigation as an anticancer agent. The planar aromatic system can engage in π-π stacking interactions within the binding pockets of target proteins, while the nitrile and methyl groups can be tailored to optimize potency and pharmacokinetic properties.

Illustrative Biological Pathway:

Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Arrest Mitotic Arrest Microtubule->Tubulin Depolymerization Compound 3-Methylbenzo[b]thiophene- 2-carbonitrile Analog Compound->Tubulin Binds to Tubulin Apoptosis Apoptosis Arrest->Apoptosis

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted spectroscopic signature of 3-Methylbenzo[b]thiophene-2-carbonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document leverages data from analogous structures to provide a robust, predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This approach not only offers a valuable reference for researchers working with this molecule but also serves as an instructive case study in the principles of spectroscopic interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for 3-Methylbenzo[b]thiophene-2-carbonitrile will be used throughout this guide.

Figure 2. NMR Workflow A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E F Spectral Interpretation E->F

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Methylbenzo[b]thiophene-2-carbonitrile is expected to be dominated by the characteristic vibrations of the nitrile and aromatic moieties.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
C≡N Stretch2220 - 2240Strong, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-H Bending (out-of-plane)700 - 900Strong

Interpretation and Rationale:

  • Nitrile Stretch (C≡N): The most characteristic peak in the IR spectrum is predicted to be a strong and sharp absorption band in the 2220-2240 cm⁻¹ region, which is typical for aromatic nitriles. [1]* Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring will appear as a group of medium intensity bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: The in-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands of medium to weak intensity in the 1450-1600 cm⁻¹ region.

  • C-H Bending: Strong absorptions in the 700-900 cm⁻¹ region are expected due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can be diagnostic of the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is recommended. Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Molecular Ion and Key Fragments:

  • Molecular Formula: C₁₀H₇NS

  • Molecular Weight: 173.24 g/mol

  • Predicted Molecular Ion (M⁺˙): m/z = 173

Predicted Fragment Predicted m/z Possible Neutral Loss
[M - H]⁺172H•
[M - HCN]⁺˙146HCN
[M - CH₃]⁺158CH₃•
[M - CS]⁺˙129CS

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak is expected at an m/z of 173, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of a hydrogen radical to give a stable cation at m/z 172. Loss of a methyl radical would result in a fragment at m/z 158. A significant fragmentation pathway is the elimination of a neutral hydrogen cyanide (HCN) molecule, leading to a peak at m/z 146. The loss of a carbon monosulfide (CS) unit is also a common fragmentation pathway for thiophene-containing compounds, which would produce a fragment at m/z 129.

Figure 3. Predicted MS Fragmentation M M+ (m/z 173) F1 [M-H]+ (m/z 172) M->F1 - H F2 [M-HCN]+ (m/z 146) M->F2 - HCN F3 [M-CH3]+ (m/z 158) M->F3 - CH3

Caption: A simplified predicted fragmentation pathway for 3-Methylbenzo[b]thiophene-2-carbonitrile.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3-Methylbenzo[b]thiophene-2-carbonitrile. By synthesizing data from analogous compounds and applying fundamental principles of spectroscopy, we have constructed a detailed and reliable reference for the characterization of this molecule. The presented protocols for data acquisition emphasize a self-validating approach to ensure the generation of high-quality, reproducible data. It is our hope that this guide will be a valuable resource for researchers in the fields of drug development and materials science.

References

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  • PubChem. (n.d.). Benzo[b]thiophene-3-acetonitrile. Retrieved from [Link]

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  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of ChemTech Research, 6(9), 4321-4331.
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  • PubChemLite. (n.d.). Benzo[b]thiophene-2-carbonitrile (C9H5NS). Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 25(21), 5087.
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  • National Institute of Standards and Technology. (n.d.). 3-Methylbenzothiophene. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(53), 42504-42513.
  • SpectraBase. (n.d.). Benzo(b)thiophene-3-acetonitrile. Retrieved from [Link]

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  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

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  • Royal Society of Chemistry. (2017). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry, 41(21), 12693-12700.
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Sources

An In-Depth Technical Guide to the Solubility of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methylbenzo[b]thiophene-2-carbonitrile, a heterocyclic compound of interest in synthetic chemistry and materials science. Understanding the solubility of this compound is a critical prerequisite for its application in reaction chemistry, purification, and formulation. This document delineates the theoretical principles governing its solubility, presents a predictive solubility profile, details a robust experimental protocol for quantitative determination, and discusses the practical implications for laboratory professionals.

Introduction to 3-Methylbenzo[b]thiophene-2-carbonitrile

3-Methylbenzo[b]thiophene-2-carbonitrile is a bicyclic aromatic compound featuring a benzene ring fused to a thiophene ring, with methyl and nitrile substituents. Its molecular structure, characterized by a large, relatively nonpolar aromatic system and a highly polar nitrile group, dictates a nuanced solubility behavior that is fundamental to its handling and application. The molecular formula is C₁₀H₇NS, and it has a molecular weight of 173.23 g/mol .[1] Precise control over reaction conditions, effective purification, and successful formulation development are all contingent upon a thorough understanding of how this molecule interacts with various solvents.

Molecular Structure:

(Simplified 2D representation)

Theoretical Framework of Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[2] The solubility of a solid solute, such as 3-Methylbenzo[b]thiophene-2-carbonitrile, in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Key factors influencing this equilibrium include:

  • Solute Polarity: The 3-Methylbenzo[b]thiophene-2-carbonitrile molecule possesses a distinct polarity gradient. The benzothiophene core and the methyl group are nonpolar, while the nitrile (-C≡N) group introduces a strong dipole moment.

  • Solvent Polarity: Solvents are broadly classified as polar (protic and aprotic) and nonpolar. The optimal solvent will have a polarity that effectively balances the interactions with both the nonpolar and polar regions of the solute molecule.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[3][4] This principle is the basis for recrystallization.

  • Crystal Lattice Energy: The energy holding the solute molecules together in a solid crystal must be overcome by the solvation energy. A higher melting point often suggests a higher lattice energy, which can correlate with lower solubility.

Predicted Solubility Profile

While specific quantitative solubility data for 3-Methylbenzo[b]thiophene-2-carbonitrile is not widely published, a predictive assessment can be made based on its structural features and the known behavior of related benzothiophene and nitrile-containing compounds.[5][6][7]

The large, nonpolar surface area of the benzothiophene ring system suggests poor solubility in highly polar protic solvents like water. Conversely, the polar nitrile group will enhance solubility in polar aprotic solvents capable of strong dipole-dipole interactions.

Table 1: Predicted Qualitative Solubility of 3-Methylbenzo[b]thiophene-2-carbonitrile

Solvent ClassCommon ExamplesPredicted SolubilityRationale for Prediction
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe nonpolar aromatic core favors interaction with these solvents, but the highly polar nitrile group limits overall solubility. Toluene is expected to be a better solvent than hexane due to π-π stacking interactions.
Polar Aprotic Dichloromethane (DCM), Chloroform, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents effectively solvate both the nonpolar ring and the polar nitrile group. DCM and chloroform are noted as good solvents.[1] DMSO and DMF are expected to be excellent solvents due to their high polarity and ability to engage in strong dipole-dipole interactions with the nitrile moiety.
Polar Protic Water, Methanol, EthanolVery Low to InsolubleThe large, hydrophobic benzothiophene structure disrupts the strong hydrogen-bonding network of water and lower alcohols, leading to poor solvation.[1] Benzothiophene derivatives are often purified via recrystallization from alcohol/water mixtures, indicating solubility in hot alcohol but lower solubility upon cooling.[8][9]

Experimental Protocol for Solubility Determination

To move beyond prediction and obtain quantitative data, a standardized experimental methodology is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[7]

Isothermal Shake-Flask Methodology

This protocol is designed to establish thermodynamic equilibrium between the undissolved solid and the solvent, ensuring the resulting concentration represents the true saturation solubility at a given temperature.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of crystalline 3-Methylbenzo[b]thiophene-2-carbonitrile to a series of sealed glass vials, each containing a precisely known volume of a selected solvent. The presence of excess solid is crucial for ensuring saturation.

  • Equilibration: Place the sealed vials in a constant-temperature orbital shaker or water bath. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[7] The temperature must be rigorously controlled (e.g., at 25 °C).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a fine-particle filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles. This step must be performed without disturbing the sediment.

  • Dilution: Accurately dilute the collected aliquot with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a calibration curve prepared from known standards of 3-Methylbenzo[b]thiophene-2-carbonitrile.

  • Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask method, emphasizing the critical control points for ensuring data integrity.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solute to known volume of solvent equil1 Agitate at constant T (e.g., 24-72 hours) prep1->equil1 Establish Equilibrium sep1 Settle undissolved solid (maintain constant T) equil1->sep1 Cease Agitation sep2 Withdraw supernatant via filtered syringe sep1->sep2 analysis1 Dilute aliquot accurately sep2->analysis1 Prepare for Analysis analysis2 Quantify concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Discussion and Practical Applications

The solubility profile of 3-Methylbenzo[b]thiophene-2-carbonitrile directly impacts several key laboratory and industrial processes:

  • Reaction Solvent Selection: For synthetic transformations, a solvent that fully dissolves the starting material and reagents at the reaction temperature is essential. Based on the predicted profile, solvents like THF, Toluene, or DMF would be suitable candidates, depending on the reaction requirements.

  • Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. For benzothiophene derivatives, alcohol-water mixtures or hydrocarbon solvents like heptane are often employed.[8][9][10] A researcher would dissolve the crude product in a minimal amount of a hot, good solvent (e.g., isopropanol) and then either cool it or add a poor solvent (e.g., water) to induce crystallization of the pure compound.

  • Chromatography: For purification via column chromatography, the crude product is typically dissolved in a minimal amount of a strong solvent like dichloromethane and loaded onto the column.[11] The solubility characteristics guide the choice of both the loading solvent and the mobile phase system (e.g., hexane/ethyl acetate).

  • Drug Development & Screening: In biological assays, compounds are often prepared as high-concentration stock solutions, typically in DMSO, due to its excellent solvating power for a wide range of organic molecules.

Safety and Handling

Conclusion

3-Methylbenzo[b]thiophene-2-carbonitrile exhibits a solubility profile dominated by its dual-character structure: a large nonpolar aromatic core and a polar nitrile functional group. It is predicted to be most soluble in polar aprotic solvents like DCM, THF, and DMSO, and poorly soluble in polar protic solvents such as water. This understanding is crucial for its practical application in synthesis, purification, and analysis. For precise quantitative data, the isothermal shake-flask method provides a robust and reliable experimental framework. By integrating theoretical principles with systematic experimental validation, researchers can effectively optimize processes involving this versatile heterocyclic compound.

References

  • Benjo[B]Thiophene-2-Carbonitrile, 3-Methyl - Methylamine Supplier. (n.d.). Retrieved from Nanjing Finechem Holding Co.,Limited.
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  • How To Determine Solubility Of Organic Compounds?. (2025, February 11). YouTube. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
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discovery and history of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylbenzo[b]thiophene-2-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This aromatic bicyclic system, consisting of a benzene ring fused to a thiophene ring, serves as a versatile scaffold for the design of novel therapeutic agents across a wide range of disease areas.[1][2] Its unique electronic and steric properties allow for diverse interactions with biological targets, making it a focal point in the development of new drugs.[2] Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3] 3-Methylbenzo[b]thiophene-2-carbonitrile represents a specific embodiment of this important structural class, offering a unique substitution pattern for further chemical exploration and drug design.

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of 3-Methylbenzo[b]thiophene-2-carbonitrile is not readily apparent in a historical survey of chemical literature, its existence is a logical extension of the broader exploration of benzothiophene chemistry. The synthesis of substituted thiophenes and their benzo-fused analogues has been a subject of extensive research for over a century.

A pivotal moment in the synthesis of related structures was the development of the Gewald reaction in 1966 by Karl Gewald.[4] This multicomponent reaction provides an efficient route to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[4][5] The 2-aminothiophene products of the Gewald reaction are versatile intermediates that can be further modified to a wide array of thiophene derivatives. It is highly probable that the synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile, or its precursors, was first achieved through an adaptation of this or similar established methodologies for constructing the benzothiophene ring system.

Synthesis and Mechanistic Insights

The synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile can be approached through several strategic pathways. A highly plausible and efficient method involves a multi-step sequence that begins with the construction of a substituted 2-aminothiophene via the Gewald reaction, followed by diazotization and cyanation (Sandmeyer reaction).

Proposed Synthetic Pathway

A logical and experimentally sound approach to the synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile is outlined below. This pathway leverages the reliability of the Gewald reaction for the initial ring formation.

Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile Cyclohexanone Cyclohexanone Intermediate 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Cyclohexanone->Intermediate Gewald Reaction Malononitrile Malononitrile Malononitrile->Intermediate Gewald Reaction Sulfur Elemental Sulfur (S8) Sulfur->Intermediate Gewald Reaction Base Base (e.g., Morpholine) Base->Intermediate Gewald Reaction Product 3-Methylbenzo[b]thiophene-2-carbonitrile Intermediate->Product Multi-step transformation: 1. Diazotization (Sandmeyer) 2. Aromatization 3. Methylation (hypothetical order) NaNO2_HCl NaNO2, HCl (aq) CuCN CuCN Aromatization Aromatization (e.g., DDQ or Sulfur) Methylation Methylation (e.g., MeI, base)

Caption: A plausible synthetic workflow for 3-Methylbenzo[b]thiophene-2-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, field-proven methodology adapted from established procedures for the synthesis of similar benzothiophene derivatives.

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).

  • Addition of Base: Slowly add morpholine (0.1 mol) to the stirred suspension. The addition should be exothermic, and the temperature should be monitored.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[6]

Step 2: Subsequent Transformations to Yield 3-Methylbenzo[b]thiophene-2-carbonitrile

The conversion of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate to the final product involves a series of standard organic transformations. A possible, though not exclusive, sequence is:

  • Aromatization: The tetrahydrobenzo[b]thiophene ring can be aromatized using a suitable oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by heating with sulfur at a high temperature. This would yield 2-aminobenzo[b]thiophene-3-carbonitrile.

  • Diazotization and Sandmeyer Reaction: The 2-amino group can be converted to a nitrile via a Sandmeyer reaction. This involves diazotization with sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5°C), followed by reaction with a copper(I) cyanide solution to introduce the 2-carbonitrile group.

  • Methylation: The introduction of the 3-methyl group can be achieved through various methods, such as a Friedel-Crafts-type reaction on the benzothiophene core, though regioselectivity can be a challenge. A more controlled approach might involve lithiation at the 3-position followed by quenching with an electrophilic methyl source like methyl iodide. The precise sequence of these steps would need to be optimized to achieve the desired product efficiently.

Physicochemical Properties and Characterization

3-Methylbenzo[b]thiophene-2-carbonitrile is typically a solid at room temperature and is soluble in common organic solvents. Its key properties are summarized below:

PropertyValueSource
Molecular Formula C₁₀H₇NS
Molecular Weight 173.23 g/mol
Appearance Solid (typically)
Melting Point Experimental determination required
Solubility Soluble in dichloromethane, chloroform
Stability Stable under normal conditions

Characterization Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons in the range of 7-8 ppm and a singlet for the methyl group protons around 2.5 ppm.

    • ¹³C NMR: Characteristic signals would be observed for the aromatic carbons, the nitrile carbon (around 115-120 ppm), the methyl carbon (around 15-20 ppm), and the carbons of the thiophene ring.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z = 173.

Applications in Drug Development and Research

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, and 3-Methylbenzo[b]thiophene-2-carbonitrile serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

As a Scaffold for Bioactive Molecules

The functional groups on 3-Methylbenzo[b]thiophene-2-carbonitrile, namely the nitrile and the methyl group, along with the aromatic system, provide multiple points for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide array of possible derivatizations.[3]

Potential Therapeutic Areas

Derivatives of benzo[b]thiophene have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: The planar nature of the benzo[b]thiophene ring allows it to intercalate with DNA or interact with the active sites of enzymes involved in cell proliferation.[1]

  • Antimicrobial Agents: Numerous benzo[b]thiophene derivatives have shown potent activity against a range of bacteria and fungi.[3]

  • Central Nervous System (CNS) Active Agents: The lipophilic character of the benzo[b]thiophene core facilitates crossing the blood-brain barrier, making it a suitable scaffold for drugs targeting CNS disorders.[1]

The specific substitution pattern of 3-Methylbenzo[b]thiophene-2-carbonitrile makes it an interesting starting point for generating libraries of novel compounds for screening in these and other disease areas.

Conclusion

3-Methylbenzo[b]thiophene-2-carbonitrile, while not having a widely documented individual history, is a compound of significant interest due to its place within the esteemed family of benzo[b]thiophene heterocycles. Its synthesis is achievable through established and robust chemical methodologies, most notably leveraging the Gewald reaction for the formation of key intermediates. As a versatile chemical building block, it holds considerable potential for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and the broader context of its application in drug discovery, serving as a valuable resource for researchers in the field.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. European Journal of Organic Chemistry, 99(1), 94-100.
  • PubChem. 3-Methylbenzo[b]thiophene. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Gewald reaction. Available from: [Link]

  • PrepChem.com. Synthesis of 3- methylbenzo[b]thiophene. Available from: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376.
  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 483.
  • PubChem. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Alchem Pharmtech. CAS 3216-49-7 | 3-methylbenzo[b]thiophene-2-carbonitrile. Available from: [Link]

  • ResearchGate. Fabrication scheme of tetrahyrdrobenzo[b]thiophene derivatives from... Available from: [Link]

  • U.S. Patent No. EP0859770B1. (2002). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
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Unlocking the Potential of 3-Methylbenzo[b]thiophene-2-carbonitrile: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Call to Innovation

The landscape of modern drug discovery and chemical biology is in constant pursuit of novel molecular scaffolds that offer both synthetic tractability and diverse biological applicability. The benzothiophene core, a privileged sulfur-containing heterocycle, has consistently proven its value in this arena. This guide focuses on a specific, yet remarkably versatile derivative: 3-Methylbenzo[b]thiophene-2-carbonitrile. While the broader benzothiophene family is well-represented in medicinal chemistry, this particular molecule remains a largely untapped resource. Its unique arrangement of a reactive nitrile group and a modifiable methyl substituent on a biologically relevant scaffold presents a compelling opportunity for innovation. This document serves as a comprehensive technical guide and a strategic roadmap for researchers poised to explore the latent potential of this compound. We will dissect its foundational chemistry and propose concrete, data-driven research avenues in kinase inhibition, antiviral drug development, and the creation of novel fluorescent probes.

The Strategic Advantage of the 3-Methylbenzo[b]thiophene-2-carbonitrile Scaffold

The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry, lauded for its metabolic stability and its role as a bioisostere of indole. This has led to its incorporation into a range of clinically successful drugs. The subject of this guide, 3-Methylbenzo[b]thiophene-2-carbonitrile, offers a strategic entry point for novel discovery programs due to its distinct chemical functionalities:

  • The 2-Nitrile Group: A highly versatile chemical handle, the nitrile group is a precursor to a multitude of functionalities including, but not limited to, amides, carboxylic acids, amines, and tetrazoles. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse pharmacophoric elements.

  • The 3-Methyl Group: This substituent is not merely a passive structural feature. It can be a site for further functionalization, enabling the exploration of steric and electronic effects on target engagement. Moreover, its presence can influence the overall physicochemical properties of derivative compounds.

The accessibility of this starting material from commercial suppliers further enhances its appeal for research and development.

Foundational Synthesis and Chemical Reactivity

A reliable synthetic route is the bedrock of any chemical biology or drug discovery campaign. 3-Methylbenzo[b]thiophene-2-carbonitrile can be efficiently synthesized via the Gewald reaction, a robust and versatile method for the preparation of 2-aminothiophenes, which can be further elaborated to the target compound. The Gewald reaction is a multi-component condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base[1][2].

The key to unlocking the potential of this scaffold lies in the strategic manipulation of its functional groups. The nitrile group, being an electrophilic center, readily undergoes nucleophilic attack. This allows for its conversion into a variety of other functional groups, as summarized in the table below.

Functional Group TransformationReagents and ConditionsResulting Functionality
HydrolysisAcid or base catalysis (e.g., NaOH, H2SO4)Carboxamide, Carboxylic Acid
ReductionStrong reducing agents (e.g., LiAlH4)Primary Amine
Reduction to AldehydeMilder reducing agents (e.g., DIBAL-H)Aldehyde
Reaction with Grignard ReagentsRMgX followed by aqueous workupKetone

The 3-methyl group can also be a site for derivatization, typically through free-radical halogenation followed by nucleophilic substitution, offering another dimension for structural diversification.

Proposed Research Area 1: A Scaffold for Novel Kinase Inhibitors

Scientific Rationale:

Protein kinases are critical regulators of cellular processes, and their dysregulation is a well-established driver of cancer and other diseases. The benzothiophene scaffold has been successfully utilized in the design of potent kinase inhibitors. The planar aromatic system can engage in key interactions within the ATP-binding pocket, a common feature of many kinase inhibitors.

Hypothesis:

3-Methylbenzo[b]thiophene-2-carbonitrile is an ideal starting point for the development of a new class of kinase inhibitors. The nitrile group can be readily converted to a carboxamide, a common hydrogen bond donor/acceptor motif that can interact with the hinge region of the kinase domain. The 3-methyl group and the benzo portion of the scaffold can be functionalized to explore interactions with other regions of the ATP-binding site, thereby tuning potency and selectivity.

Experimental Workflow:

Caption: Workflow for the development of kinase inhibitors.

Detailed Protocol: Synthesis of 3-Methylbenzo[b]thiophene-2-carboxamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Methylbenzo[b]thiophene-2-carbonitrile (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Base Addition: Add sodium hydroxide (5.0 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully acidify with 1M HCl until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Methylbenzo[b]thiophene-2-carboxamide.

Proposed Research Area 2: A Platform for Novel Antiviral Agents

Scientific Rationale:

The benzothiophene nucleus is a recurring motif in compounds with demonstrated antiviral activity. For instance, derivatives have shown promise against a range of viruses, including flaviviruses. The structural rigidity and potential for diverse functionalization make it an attractive scaffold for targeting viral proteins.

Hypothesis:

The 3-Methylbenzo[b]thiophene-2-carbonitrile scaffold can be elaborated to generate a library of compounds with broad-spectrum antiviral activity. The nitrile can be converted to various functional groups known to interact with viral enzymes, such as proteases or polymerases. The 3-methyl position offers a vector for exploring interactions with specific pockets on the surface of viral proteins.

Experimental Workflow:

G cluster_0 Library Synthesis cluster_1 Antiviral Screening A 3-Methylbenzo[b]thiophene-2-carbonitrile B Parallel Synthesis of Derivatives A->B C Compound Library B->C D Cell-Based Viral Replication Assay C->D E Hit Confirmation & Dose-Response D->E F Mechanism of Action Studies E->F G Lead Optimization F->G

Caption: Strategy for the discovery of novel antiviral agents.

Detailed Protocol: General Procedure for a Cell-Based Antiviral Assay

  • Cell Seeding: Plate a suitable host cell line in 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the cells. Include appropriate positive (known antiviral drug) and negative (vehicle) controls.

  • Viral Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a duration sufficient for viral replication and the development of a cytopathic effect (CPE).

  • Assay Readout: Quantify the extent of viral replication or CPE using a suitable method, such as a cell viability assay (e.g., MTT) or by quantifying a viral protein (e.g., ELISA).

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).

Proposed Research Area 3: A Core for Novel Fluorescent Probes

Scientific Rationale:

Fluorescent probes are indispensable tools in cell biology for visualizing and tracking biomolecules and cellular processes. The extended π-system of the benzothiophene scaffold provides a good foundation for designing fluorophores. The photophysical properties can be tuned by the introduction of electron-donating and electron-withdrawing groups.

Hypothesis:

3-Methylbenzo[b]thiophene-2-carbonitrile can be transformed into a new family of fluorescent probes. The electron-withdrawing nitrile group can be paired with electron-donating groups introduced elsewhere on the benzothiophene ring to create a donor-acceptor type fluorophore. The 3-methyl group can be functionalized with targeting moieties to direct the probe to specific organelles or proteins.

Experimental Workflow:

Caption: Development pathway for benzothiophene-based fluorescent probes.

Detailed Protocol: Photophysical Characterization

  • Sample Preparation: Prepare solutions of the synthesized compounds in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • UV-Vis Spectroscopy: Record the absorption spectra of the solutions to determine the maximum absorption wavelength (λmax).

  • Fluorescence Spectroscopy: Record the emission spectra by exciting at the λmax. Determine the maximum emission wavelength.

  • Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

  • Data Analysis: Analyze the solvatochromic effects (changes in absorption and emission maxima with solvent polarity) to understand the nature of the excited state.

Concluding Remarks and Future Outlook

3-Methylbenzo[b]thiophene-2-carbonitrile stands as a testament to the untapped potential that can be found in seemingly simple chemical structures. Its inherent synthetic versatility, coupled with the proven biological relevance of the benzothiophene scaffold, makes it a highly attractive starting point for a multitude of research endeavors. The proposed research areas in kinase inhibition, antiviral drug discovery, and fluorescent probe development represent just a fraction of the possibilities. As our understanding of disease biology deepens, the ability to rapidly generate and test diverse chemical matter is paramount. 3-Methylbenzo[b]thiophene-2-carbonitrile is a platform poised for such exploration, and it is our hope that this guide will inspire and equip researchers to unlock its full potential.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylenic nitriles. Chemische Berichte, 99(1), 94-100.
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  • Padmashali, B., Kumar, K. H. V., Sandeep, C. S., & Kumar, C. S. A. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846.
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  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. (2023). ACS Chemical Biology, 18(8), 1756-1764.
  • Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase. (2021). Viruses, 13(1), 115.
  • Benzothiophene analogs (class II) show regions crucial for antiviral potency. (2021). Scientific Reports, 11(1), 1-13.
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  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 1-17.
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). Scientific Reports, 14(1), 1-18.
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literature review of 3-Methylbenzo[b]thiophene-2-carbonitrile and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylbenzo[b]thiophene-2-carbonitrile and its Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, recognized for its versatile biological activities and valuable electronic properties.[1] This technical guide provides a comprehensive review of 3-methylbenzo[b]thiophene-2-carbonitrile, a key derivative, and its analogs. We will delve into its synthesis, chemical reactivity, and the structure-activity relationships of its derivatives, with a particular focus on their potential as therapeutic agents. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel small molecules.

The Benzo[b]thiophene Scaffold: A Privileged Structure in Drug Discovery

The benzo[b]thiophene core, an isostere of indole, is present in numerous biologically active compounds and approved drugs.[1] Its rigid, planar structure and electron-rich nature facilitate interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects.[1][2] The substitution pattern on the benzo[b]thiophene ring system plays a crucial role in modulating the biological activity and physicochemical properties of these compounds.

Synthesis of the Core Scaffold: 3-Methylbenzo[b]thiophene-2-carbonitrile

The synthesis of 3-methylbenzo[b]thiophene-2-carbonitrile can be achieved through several established methods for constructing the benzo[b]thiophene ring system. One of the most efficient and widely used methods is the Gewald reaction, a multi-component reaction that provides a straightforward route to substituted 2-aminothiophenes, which can be further modified to obtain the target compound.[3]

Proposed Synthetic Pathway: A Modified Gewald Approach

A plausible and efficient synthetic route to 3-methylbenzo[b]thiophene-2-carbonitrile commences with a Gewald-type reaction, followed by diazotization and reduction to install the methyl group.

Synthetic Pathway A 2-Chlorobenzaldehyde D 2-Amino-3-cyano-4,5-dihydrobenzo[b]thiophene A->D Base (e.g., Morpholine) B Malononitrile B->D C Elemental Sulfur C->D E 2-Amino-3-cyanobenzo[b]thiophene D->E Oxidation (e.g., DDQ) F Diazonium Salt E->F NaNO2, H2SO4 G 3-Methylbenzo[b]thiophene-2-carbonitrile F->G Reduction (e.g., H3PO2)

Caption: Proposed synthetic pathway for 3-Methylbenzo[b]thiophene-2-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3-cyanobenzo[b]thiophene

  • To a stirred solution of 2-chlorobenzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL), add elemental sulfur (12 mmol) and a catalytic amount of a suitable base, such as morpholine or triethylamine (2 mmol).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude 2-amino-3-cyanobenzo[b]thiophene.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile

  • Dissolve the 2-amino-3-cyanobenzo[b]thiophene (5 mmol) in a mixture of concentrated sulfuric acid and water at 0-5°C.

  • To this cooled solution, add a solution of sodium nitrite (5.5 mmol) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of a reducing agent, such as hypophosphorous acid (H3PO2), and a catalytic amount of copper(I) oxide.

  • Slowly add the freshly prepared diazonium salt solution to the reducing agent mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain 3-methylbenzo[b]thiophene-2-carbonitrile.

Chemical Reactivity and Derivatization

The 3-methylbenzo[b]thiophene-2-carbonitrile scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs.

Reactivity Sites mol 3-Methylbenzo[b]thiophene-2-carbonitrile Nitrile Group (CN) Methyl Group (CH3) Benzene Ring Thiophene Ring R1 Carboxylic Acid, Amine mol:f1->R1 Hydrolysis, Reduction R2 Carboxylic Acid, Halomethyl mol:f2->R2 Oxidation, Halogenation R3 Nitro, Halogen, Acyl groups mol:f3->R3 Electrophilic Substitution R4 Halogenation mol:f4->R4 Electrophilic Substitution

Caption: Key reactivity sites on the 3-Methylbenzo[b]thiophene-2-carbonitrile scaffold.

  • Nitrile Group : The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for amide bond formation or further derivatization.

  • Methyl Group : The methyl group can be oxidized to a carboxylic acid or halogenated to introduce a reactive handle for nucleophilic substitution.[4]

  • Benzene Ring : The benzene portion of the scaffold can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, to introduce various substituents.

  • Thiophene Ring : The thiophene ring is also susceptible to electrophilic substitution, although its reactivity is influenced by the existing substituents.[1]

Analogs of 3-Methylbenzo[b]thiophene-2-carbonitrile and their Biological Activities

A number of analogs of 3-methylbenzo[b]thiophene-2-carbonitrile have been synthesized and evaluated for their biological activities, particularly as antimicrobial and anticancer agents.

Analog R1 R2 Biological Activity Reference
1 HHCore ScaffoldN/A
2 6-ClHAntimicrobial (S. aureus)[5]
3 6-FHAntimicrobial (S. aureus)[5]
4 H2-carboxaldehydeSynthetic Intermediate[4]
5 6-CF3HAntimicrobial (S. aureus)[5]
6 H2-acylhydrazoneAntimicrobial (MRSA)[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of the substituents on the ring system.

  • Substitution at the 6-position : Introduction of electron-withdrawing groups, such as chloro, fluoro, and trifluoromethyl, at the 6-position of the benzo[b]thiophene ring has been shown to enhance the antimicrobial activity against Staphylococcus aureus.[5]

  • Modification of the 2-position : Conversion of the nitrile group at the 2-position to acylhydrazone moieties has yielded compounds with potent activity against multidrug-resistant S. aureus (MRSA).[2] This suggests that the 2-position is a key site for introducing functionalities that can interact with biological targets.

  • The role of the 3-methyl group : The presence of the methyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially affecting its binding to target proteins.

SAR Core 3-Methylbenzo[b]thiophene-2-carbonitrile Pos6 6-Position Substitution (Electron-withdrawing groups) Core->Pos6 Enhances antimicrobial activity Pos2 2-Position Modification (e.g., Acylhydrazones) Core->Pos2 Potent activity against MRSA Pos3 3-Methyl Group Core->Pos3 Influences steric and electronic properties

Caption: Structure-Activity Relationship summary for 3-Methylbenzo[b]thiophene-2-carbonitrile analogs.

Potential Mechanisms of Action

While the precise molecular mechanisms of action for many 3-methylbenzo[b]thiophene-2-carbonitrile analogs are still under investigation, their structural similarity to known bioactive molecules allows for the postulation of potential pathways.

For antimicrobial analogs, possible mechanisms include:

  • Inhibition of essential enzymes : The benzo[b]thiophene scaffold could act as a scaffold to position functional groups that inhibit key bacterial enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

  • Disruption of bacterial membranes : The lipophilic nature of the benzo[b]thiophene core may facilitate its insertion into bacterial cell membranes, leading to disruption of membrane integrity and cell death.

Mechanism of Action Analog Benzo[b]thiophene Analog Target1 Bacterial Enzyme Analog->Target1 Binding and Inhibition Target2 Bacterial Membrane Analog->Target2 Insertion and Disruption Effect1 Inhibition of Essential Cellular Processes Target1->Effect1 Effect2 Loss of Membrane Integrity Target2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Caption: Postulated mechanisms of antimicrobial action for benzo[b]thiophene analogs.

Conclusion and Future Perspectives

3-Methylbenzo[b]thiophene-2-carbonitrile and its analogs represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic accessibility of the core scaffold and the numerous possibilities for chemical derivatization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on elucidating the precise mechanisms of action of the most potent analogs and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical development. The exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

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  • Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • PrepChem.com. Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester. Retrieved from [Link]

  • ACS Publications. Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. Retrieved from [Link]

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  • PubChem. 3-Methylbenzo(b)thiophene-2-carboxaldehyde. National Institutes of Health. Retrieved from [Link]

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A Comprehensive Safety and Handling Guide for 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylbenzo[b]thiophene-2-carbonitrile (CAS No: 3216-49-7) is a heterocyclic aromatic compound featuring a benzothiophene core, a structure of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block necessitates a thorough understanding of its safe handling, storage, and disposal. This guide is designed for researchers, chemists, and drug development professionals who may work with this compound.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This allows for the development of a robust risk mitigation strategy.

Physicochemical Properties

Proper handling and storage protocols are directly influenced by the physical and chemical properties of the substance.

PropertyValueSource
CAS Number 3216-49-7[4][5]
Molecular Formula C₁₀H₇NS[6]
Molecular Weight 173.23 g/mol [6]
Appearance Typically a solid[6]
Solubility Low solubility in water; soluble in common organic solvents (e.g., dichloromethane, chloroform)[6]
Stability Stable under normal storage conditions[6][7]
Inferred GHS Hazard Classification

Due to the absence of specific GHS classification for this compound, the following hazards are inferred from structurally related molecules like Benzo[b]thiophene-3-carbonitrile and 3-Methylbenzo[b]thiophene.[2][8][9][10] It is imperative to handle this compound as if it possesses all of these potential hazards.

Hazard ClassGHS CategoryHazard StatementRationale / Based On
Acute Toxicity, Oral Category 4H302: Harmful if swallowedAnalogous benzothiophenes and nitriles[2][8][9]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationAnalogous benzothiophene derivatives[2][3]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationAnalogous benzothiophene derivatives[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationAnalogous benzothiophene derivatives[2][3]
Primary Routes of Exposure
  • Inhalation: Inhalation of dust or aerosols can cause respiratory tract irritation.[2][3]

  • Skin Contact: Direct contact may cause skin irritation.[2][3]

  • Eye Contact: The compound is expected to be a serious eye irritant.[2][3]

  • Ingestion: Ingestion is expected to be harmful.[2][8][9]

Toxicological Profile: The Rationale Behind the Precautions

The potential toxicity of 3-Methylbenzo[b]thiophene-2-carbonitrile stems from two key structural features: the benzothiophene nucleus and the nitrile functional group. The benzothiophene core is common in many biologically active molecules, and its derivatives can cause skin, eye, and respiratory irritation.[2][3] The nitrile group is of particular concern. Organic nitriles can sometimes be metabolized in vivo to release cyanide, which is a potent toxin. While this is not true for all nitriles, the potential for this metabolic pathway necessitates handling all novel nitriles with significant caution until specific toxicological data proves otherwise.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, starting with robust engineering controls and supplemented by appropriate PPE. This follows the established hierarchy of controls to maximize safety.

The Hierarchy of Controls

The most effective safety strategies prioritize engineering solutions over reliance on personal protective equipment alone.

Hierarchy of Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, preventing its release into the laboratory environment.

  • Chemical Fume Hood: All manipulations of 3-Methylbenzo[b]thiophene-2-carbonitrile, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the most critical control for preventing inhalation exposure.

  • Local Exhaust Ventilation (LEV): If a fume hood is not feasible for a specific operation, targeted LEV (e.g., a snorkel exhaust) must be used to capture dust or vapors at the point of generation.

  • Safety Infrastructure: The laboratory must be equipped with easily accessible and operational safety showers and eyewash stations.[11]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required for all personnel handling the compound, even when using engineering controls.[12]

  • Hand Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[12] Always inspect gloves for tears or punctures before use.[13]

    • Technique: Employ proper glove removal technique to avoid contaminating the skin.[13] Contaminated gloves must be disposed of as hazardous waste.[13] Wash hands thoroughly with soap and water after removing gloves.

  • Eye and Face Protection:

    • Safety Glasses: At a minimum, ANSI Z87.1-compliant or equivalent (e.g., European Standard EN166) safety glasses with side shields must be worn.[7]

    • Goggles/Face Shield: When there is a risk of splashing or significant dust generation, chemical splash goggles and/or a full-face shield should be worn in addition to safety glasses.

  • Protective Clothing:

    • A full-length laboratory coat must be worn and kept buttoned.

    • Ensure clothing is clean and changed promptly if it becomes contaminated.[14] Contaminated work clothes should be laundered by a professional service aware of the chemical hazards.[14][15]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is crucial for reproducibility and safety.

Protocol for Weighing and Transferring Solid Compound
  • Preparation: Don all required PPE (lab coat, safety glasses/goggles, nitrile gloves).

  • Work Area: Confirm the chemical fume hood is operational. Place all necessary equipment (spatula, weigh paper/boat, secondary container) inside the hood.

  • Handling: Carefully open the primary container inside the fume hood. Avoid creating dust.[7]

  • Transfer: Use a clean spatula to transfer the desired amount of solid to the weigh paper or boat on a tared balance.

  • Containment: Promptly transfer the weighed solid to a labeled secondary container.

  • Cleanup: Gently clean any residual solid from the spatula and work surface using a wipe moistened with an appropriate solvent (e.g., 70% ethanol), and dispose of the wipe as hazardous waste.

  • Sealing: Tightly close the primary container.[6]

  • Final Steps: Remove gloves using the proper technique and wash hands thoroughly.

Protocol for Preparing Solutions
  • Preparation: Perform all steps inside a chemical fume hood. Don all required PPE.

  • Weighing: Weigh the required amount of 3-Methylbenzo[b]thiophene-2-carbonitrile following the protocol in Section 3.1.

  • Dissolution: Place the weighed solid into an appropriate flask. Slowly add the desired solvent (e.g., dichloromethane, chloroform[6]) while stirring to facilitate dissolution.

  • Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Storage: If the solution is to be stored, ensure the container is tightly sealed and stored according to the guidelines in Section 4.

Section 4: Storage and Chemical Compatibility

Proper storage is vital for maintaining chemical integrity and preventing hazardous reactions.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area.[6]

  • Container: Keep the container tightly closed to protect from air and moisture.[6]

  • Environment: Protect from heat sources, open flames, and direct sunlight.[6][13]

  • Labeling: Ensure all containers are clearly labeled with the date received and the date opened to track chemical age.[16]

Incompatible Materials

To prevent potentially hazardous reactions, segregate 3-Methylbenzo[b]thiophene-2-carbonitrile from the following materials:[6][7]

Material ClassExamplesRationale for Incompatibility
Strong Oxidizing Agents Perchlorates, Nitrates, PeroxidesCan cause exothermic and potentially explosive reactions.
Strong Acids Hydrochloric Acid, Sulfuric AcidMay cause vigorous reactions or degradation of the compound.
Strong Reducing Agents -May react with the nitrile or thiophene moiety.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency First Aid Quick Reference

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding personnel.[8]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[17]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8][13]
Minor Laboratory Spill Response Workflow

This workflow applies to small spills (<100g) contained within a fume hood.

Spill Cleanup Workflow cluster_spill Minor Spill Response Protocol A 1. Alert & Evacuate Alert personnel in the immediate area. Restrict access. B 2. Assess & PPE Assess the spill size and ensure it is minor. Don appropriate PPE (gloves, goggles, lab coat). A->B C 3. Contain & Absorb Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust. B->C D 4. Collect Waste Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. C->D E 5. Decontaminate Wipe the spill area with a cloth dampened with a suitable solvent, then soap and water. D->E F 6. Dispose Seal the waste container. Dispose of all contaminated materials (including PPE) as hazardous waste. E->F

Caption: Step-by-step workflow for cleaning a minor laboratory spill.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[8]

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[8]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Section 6: Waste Disposal

All waste containing 3-Methylbenzo[b]thiophene-2-carbonitrile, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed, and non-reactive containers.

  • Segregation: Do not mix with incompatible waste streams.

  • Disposal: Arrange for disposal through a licensed waste disposal company, ensuring compliance with all local, state, and federal regulations.[8]

Conclusion

While 3-Methylbenzo[b]thiophene-2-carbonitrile is a valuable compound for scientific research, its safe use hinges on a proactive and informed approach to safety. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling, storage, and disposal, researchers can minimize risks and maintain a safe laboratory environment. Always prioritize caution and consult institutional safety officers for any specific concerns.

References

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  • Centers for Disease Control and Prevention (CDC). (n.d.). NITRILES. Retrieved from [Link]

  • OSHA Training. (n.d.). 1910.1045 – Acrylonitrile (Vinyl Cyanide). Retrieved from [Link]

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A Theoretical and Computational Guide to the Electronic Structure of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 3-Methylbenzo[b]thiophene-2-carbonitrile, a heterocyclic compound of significant interest due to the established pharmacological importance of the benzothiophene scaffold.[1][2][3] Lacking a dedicated experimental and computational study on this specific derivative, this document outlines a robust, first-principles computational protocol based on Density Functional Theory (DFT). It details the methodological choices, the theoretical underpinnings of the analytical tools, and the expected electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a validated roadmap to predict the molecule's reactivity, stability, and potential intermolecular interactions, thereby accelerating its evaluation for medicinal chemistry and materials science applications.

Introduction: The Significance of the Benzothiophene Core

The benzo[b]thiophene moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[2][3] These activities include anti-microbial, anti-cancer, anti-inflammatory, and anti-convulsant properties, among others.[1][2][4][5] The therapeutic potential of these molecules is intrinsically linked to their electronic structure, which governs their reactivity and ability to interact with biological targets. 3-Methylbenzo[b]thiophene-2-carbonitrile, as a derivative, combines this potent scaffold with methyl and cyano groups, which are known to modulate electronic properties and metabolic stability.

A thorough understanding of this molecule's electronic characteristics is paramount for rational drug design. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective, and accurate means to elucidate these properties before undertaking extensive and resource-intensive laboratory synthesis and testing.[6][7]

Rationale for a DFT-Based Theoretical Study

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for studying the electronic structure of molecules.[6][7] Unlike simpler methods, DFT accounts for electron correlation, offering a high-accuracy description of molecular properties at a manageable computational cost. For organic heterocyclic systems, DFT has proven to be an invaluable tool for predicting geometries, vibrational frequencies, and a host of electronic parameters that dictate chemical behavior.[8][9]

This guide proposes a computational workflow centered on DFT to analyze:

  • Molecular Geometry: Determining the most stable three-dimensional conformation.

  • Frontier Molecular Orbitals (HOMO/LUMO): Understanding the molecule's electron-donating and accepting capabilities, which are crucial for its reactivity.

  • Electrostatic Potential: Identifying regions of positive and negative charge, which guide intermolecular interactions and receptor binding.

  • Charge Distribution and Intramolecular Interactions: Quantifying the charge on each atom and the stabilizing charge-transfer interactions within the molecule.

Proposed Computational Methodology: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results. The choice of functional and basis set is grounded in their proven success for similar sulfur-containing heterocyclic systems.[10]

Experimental Protocol: Step-by-Step Computational Workflow
  • Structure Preparation: The initial 3D structure of 3-Methylbenzo[b]thiophene-2-carbonitrile will be built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The initial structure will be optimized to find its lowest energy conformation.

    • Software: Gaussian 09/16 or ORCA.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.[9][10][11]

    • Basis Set: 6-311G++(d,p) . This triple-zeta basis set is robust for organic molecules containing heteroatoms like sulfur and nitrogen. The diffuse functions ("++") are essential for describing the lone pairs on N and S, while the polarization functions ("(d,p)") allow for flexibility in the electron distribution.[12]

  • Frequency Analysis: A frequency calculation will be performed at the same level of theory (B3LYP/6-311G++(d,p)) on the optimized geometry.

    • Purpose: To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This step is critical for the trustworthiness of all subsequent calculations.

  • Electronic Property Calculations: Using the validated minimum-energy structure, single-point energy calculations will be performed to derive the key electronic properties. This includes generating the necessary output files for analyzing:

    • Frontier Molecular Orbitals (HOMO and LUMO).

    • Molecular Electrostatic Potential (MEP).

    • Natural Bond Orbital (NBO) analysis.

Visualization of the Computational Workflow

G cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry Optimization cluster_val Step 3: Validation cluster_analysis Step 4: Analysis Build Build 3D Structure of 3-Methylbenzo[b]thiophene-2-carbonitrile Opt DFT Geometry Optimization (B3LYP/6-311G++(d,p)) Build->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Props Single-Point Calculation for Electronic Properties Freq->Props If no imaginary frequencies HOMO_LUMO HOMO-LUMO Analysis Props->HOMO_LUMO MEP MEP Mapping Props->MEP NBO NBO Analysis Props->NBO

Caption: Structure of 3-Methylbenzo[b]thiophene-2-carbonitrile with atom numbering.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. [13]The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. [14][15]A smaller gap suggests the molecule is more polarizable and reactive.

  • Expected HOMO Distribution: The HOMO is anticipated to be a π-orbital delocalized primarily over the electron-rich benzo[b]thiophene ring system, with significant contributions from the sulfur atom's lone pairs.

  • Expected LUMO Distribution: The LUMO is expected to be a π*-orbital with significant density on the electron-withdrawing cyano group and the thiophene ring.

  • Data Presentation:

ParameterSymbolFormulaExpected Value (eV)Interpretation
HOMO EnergyEHOMO-~ -6.5 to -5.5Electron-donating ability
LUMO EnergyELUMO-~ -1.5 to -0.5Electron-accepting ability
HOMO-LUMO GapΔEELUMO - EHOMO~ 4.0 to 5.0Chemical reactivity and kinetic stability
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential onto the electron density surface. It is an invaluable tool for predicting how a molecule will interact with other charged species. [16]

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this molecule, the most negative regions are expected around the nitrogen atom of the cyano group and the sulfur atom due to their lone pairs.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive regions are anticipated around the hydrogen atoms of the benzene ring.

  • Green Regions (Neutral Potential): These indicate areas of near-zero potential.

The MEP map will provide a clear, visual guide to the molecule's reactive sites, which is crucial for understanding potential binding orientations in a receptor pocket. [17]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution by transforming the calculated wave function into localized orbitals representing Lewis structures (bonds, lone pairs). [18][19]

  • Charge Distribution: NBO calculates the natural atomic charges on each atom, revealing the extent of electron polarization within the molecule. It is expected that the nitrogen and sulfur atoms will carry a significant negative charge, while the carbon of the cyano group will be electropositive.

  • Intramolecular Charge Transfer: NBO analysis can quantify stabilizing interactions, such as the delocalization of electron density from a filled lone pair orbital (donor) to an empty anti-bonding orbital (acceptor). [20]This analysis is expected to reveal significant hyperconjugative interactions between the sulfur lone pairs and the π-system of the rings, contributing to the molecule's overall stability.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity profile. [14]

Descriptor Symbol Formula Interpretation
Ionization Potential IP -EHOMO Energy required to remove an electron.
Electron Affinity EA -ELUMO Energy released when an electron is added.
Electronegativity χ -(EHOMO + ELUMO)/2 Tendency to attract electrons.
Chemical Hardness η (ELUMO - EHOMO)/2 Resistance to change in electron distribution.

| Chemical Softness | S | 1/(2η) | A measure of reactivity; soft molecules are more reactive. |

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous theoretical framework for the study of the electronic structure of 3-Methylbenzo[b]thiophene-2-carbonitrile. By employing a validated DFT-based protocol, researchers can gain deep insights into the molecule's geometry, reactivity, and intermolecular interaction potential. The analyses of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals will provide a detailed electronic roadmap. This information is critical for guiding future synthetic modifications, predicting biological activity, and understanding the structure-activity relationships of this promising class of compounds, ultimately accelerating the drug discovery and development process.

References

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1072-1094. [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G. [Link]

  • Google Patents. (2003).
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • ACS Publications. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. [Link]

  • AIP Publishing. (1988). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. [Link]

  • ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. [Link]

  • ResearchGate. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. [Link]

  • PubMed. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. [Link]

  • Stone, A. J. (n.d.). Natural Bond Orbitals and the Nature of the Hydrogen Bond. [Link]

  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. [Link]

  • Islamic Azad University. (2016). Density Functional Theory (DFT), Structural Properties, Natural Band Orbital and Energy Studies of N-(2-Fluorophenyl). [Link]

  • Scientific Research Publishing. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. [Link]

  • YouTube. (2024). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. [Link]

  • Electronic Structure: Density Functional Theory. (2003). [Link]

  • WebMO. (n.d.). WebMO Help - Molecular Orbitals (Pro). [Link]

  • DergiPark. (2021). Theoretical (6-311G(d,p)/ 3-21G) and Spectroscopic ( C/ H-NMR, FT-IR) Analyses pf 3-Propyl-4-[3-(2-Methylbenzoxy) -. [Link]

  • ACS Publications. (2017). Natural Bond Orbitals and the Nature of the Hydrogen Bond. [Link]

  • International Journal of Scientific Engineering and Research (IJSER). (n.d.). B3LYP-D3/6-311G(d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. [Link]

  • SlideShare. (2024). Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles: Structural insights, reactivity profiles, and in-silico bioactivity studies. [Link]

  • Natural Bond Orbital. (n.d.). What are "Natural Atomic Orbitals" (NAOs)?. [Link]

  • SciSpace. (1996). Density Functional Theory of Electronic Structure. [Link]

  • Periodico di Mineralogia. (2022). Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor. [Link]

  • PubMed Central. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Link]

  • Austin Publishing Group. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. [Link]

  • Pisanski, T. (2010). HOMO-LUMO MAPS AND GOLDEN GRAPHS. [Link]anski.pdf)

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Methodological & Application

Application Note & Protocol: A Multi-Step Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile from 2-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 3-Methylbenzo[b]thiophene-2-carbonitrile is a key intermediate for the synthesis of more complex molecules in these fields. This application note provides a detailed, multi-step protocol for the synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile, starting from the readily available 2-chlorobenzaldehyde. The presented synthetic strategy is designed to be robust and scalable, with each step explained to provide a clear understanding of the underlying chemical principles.

Synthetic Strategy Overview

A direct, one-pot synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile from 2-chlorobenzaldehyde is not readily achievable through common named reactions like the Gewald synthesis due to the specific substitution pattern of the target molecule.[4][5] Therefore, a multi-step approach is proposed, focusing on the sequential construction of the target molecule. The overall strategy involves the initial formation of a 2-mercaptobenzaldehyde derivative, which then undergoes a condensation and cyclization reaction to form the desired benzo[b]thiophene ring system.

Part 1: Synthesis of 2-Mercaptobenzaldehyde

The initial phase of the synthesis focuses on the conversion of 2-chlorobenzaldehyde to the key intermediate, 2-mercaptobenzaldehyde. This is achieved in a two-step process involving the protection of the aldehyde functionality followed by the introduction of the thiol group.

Step 1a: Protection of 2-Chlorobenzaldehyde as a Dimethyl Acetal

To prevent unwanted side reactions of the aldehyde group in the subsequent thiolation step, it is first protected as a dimethyl acetal.

Protocol: Synthesis of 2-Chloro-1-(dimethoxymethyl)benzene

  • To a solution of 2-chlorobenzaldehyde (1 equivalent) in methanol (5 mL per gram of aldehyde), add a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

  • Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-chloro-1-(dimethoxymethyl)benzene, which can be used in the next step without further purification.

Step 1b: Thiolation via Palladium-Catalyzed C-S Coupling

The chloro-substituent is converted to a thiol group using a palladium-catalyzed coupling reaction with a thiol surrogate, followed by deprotection.

Protocol: Synthesis of 2-(Dimethoxymethyl)thiophenol

  • In a flame-dried Schlenk flask, combine 2-chloro-1-(dimethoxymethyl)benzene (1 equivalent), a palladium catalyst such as Pd(dba)₂ (0.02 equivalents), and a suitable phosphine ligand like Xantphos (0.04 equivalents).

  • Add a thiol surrogate, such as sodium thiomethoxide (1.2 equivalents), and a non-polar solvent like toluene.

  • Degas the mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at 100-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • To cleave the methyl thioether, add a solution of sodium in liquid ammonia or another suitable demethylating agent.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(dimethoxymethyl)thiophenol.

Step 1c: Deprotection to 2-Mercaptobenzaldehyde

The protecting group is removed to regenerate the aldehyde functionality.

Protocol: Synthesis of 2-Mercaptobenzaldehyde

  • Dissolve the purified 2-(dimethoxymethyl)thiophenol in a mixture of acetone and water (3:1).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).

  • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete deprotection.

  • Cool the reaction mixture and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford 2-mercaptobenzaldehyde, which should be used immediately in the next step due to its potential for oxidation.

Part 2: Cyclization to 3-Methylbenzo[b]thiophene-2-carbonitrile

With the key intermediate, 2-mercaptobenzaldehyde, in hand, the final step is the construction of the benzo[b]thiophene ring system through a condensation and intramolecular cyclization reaction.

Protocol: Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile

  • To a solution of freshly prepared 2-mercaptobenzaldehyde (1 equivalent) in a polar aprotic solvent such as DMF or ethanol, add 2-chloropropionitrile (1.1 equivalents).

  • Add a suitable base, such as potassium carbonate (2 equivalents) or triethylamine (1.5 equivalents), to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 60-80 °C for 4-6 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Methylbenzo[b]thiophene-2-carbonitrile.

Data Summary Table

CompoundStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
2-Chloro-1-(dimethoxymethyl)benzene 2-Chlorobenzaldehydep-TSA, MethanolMethanolReflux4>95
2-(Dimethoxymethyl)thiophenol 2-Chloro-1-(dimethoxymethyl)benzenePd(dba)₂, Xantphos, NaSMeToluene1101870-85
2-Mercaptobenzaldehyde 2-(Dimethoxymethyl)thiophenolPPTS, Acetone/H₂OAcetone/H₂OReflux3>90
3-Methylbenzo[b]thiophene-2-carbonitrile 2-Mercaptobenzaldehyde2-Chloropropionitrile, K₂CO₃DMF70575-85

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 2-Chlorobenzaldehyde Step1a Protection (Methanol, p-TSA) Start->Step1a Intermediate1 2-Chloro-1-(dimethoxymethyl)benzene Step1a->Intermediate1 Step1b Thiolation (Pd-catalysis, NaSMe) Intermediate1->Step1b Intermediate2 2-(Dimethoxymethyl)thiophenol Step1b->Intermediate2 Step1c Deprotection (PPTS, Acetone/H2O) Intermediate2->Step1c Intermediate3 2-Mercaptobenzaldehyde Step1c->Intermediate3 Step2 Cyclization (2-Chloropropionitrile, K2CO3) Intermediate3->Step2 FinalProduct 3-Methylbenzo[b]thiophene-2-carbonitrile Step2->FinalProduct

Caption: Multi-step synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile.

Mechanism of the Final Cyclization Step

The formation of the 3-Methylbenzo[b]thiophene-2-carbonitrile ring occurs via a tandem S-alkylation and intramolecular aldol-type condensation followed by dehydration.

  • S-Alkylation: The basic conditions deprotonate the thiol group of 2-mercaptobenzaldehyde, forming a thiophenolate anion. This potent nucleophile then displaces the chloride from 2-chloropropionitrile in an SN2 reaction.

  • Intramolecular Condensation: The base then deprotonates the α-carbon of the nitrile, generating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the aldehyde group.

  • Dehydration: The resulting aldol-type adduct readily dehydrates under the reaction conditions to form the stable, aromatic benzo[b]thiophene ring system.

Visualization of the Cyclization Mechanism

Cyclization_Mechanism cluster_0 S-Alkylation cluster_1 Intramolecular Condensation cluster_2 Dehydration Thiophenolate 2-Thiophenolatebenzaldehyde IntermediateA S-alkylated intermediate Thiophenolate->IntermediateA SN2 AlkylHalide 2-Chloropropionitrile AlkylHalide->IntermediateA Carbanion Carbanion formation (Base) IntermediateA->Carbanion IntermediateB Cyclized intermediate Carbanion->IntermediateB Intramolecular attack FinalProduct 3-Methylbenzo[b]thiophene-2-carbonitrile IntermediateB->FinalProduct - H2O

Caption: Mechanism of the final cyclization step.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the use of standard analytical techniques at each step.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is recommended for monitoring the progress of each reaction to ensure the complete consumption of starting materials before proceeding to the next step or work-up.

  • Intermediate Characterization: While purification of all intermediates is not strictly necessary, it is advisable to obtain characterization data (e.g., ¹H NMR, ¹³C NMR, and MS) for key intermediates like 2-mercaptobenzaldehyde to confirm their identity and purity.

  • Final Product Analysis: The final product, 3-Methylbenzo[b]thiophene-2-carbonitrile, should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The melting point of the recrystallized product should also be determined and compared to literature values.[6][7]

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Ber.1966 , 99, 94-100. ([Link])

  • Patil, et al.
  • Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2010 , (i), 209-246. ([Link])

  • Keri, R. S.; et al. An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry2017 , 138, 1002-1033. ([Link])

  • An overview of benzo[b]thiophene-based medicinal chemistry. Semantic Scholar. ([Link])

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. ([Link])

  • 3-Methylbenzo(b)thiophene-2-carboxaldehyde. PubChem. ([Link])

Sources

Application and Protocol Guide: A Modified Gewald Synthesis Approach for 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Heterocyclic Scaffold

3-Methylbenzo[b]thiophene-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, aromatic structure, combined with the reactive nitrile group and the 3-methyl substituent, makes it an important precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and organic electronic materials. While numerous methods exist for the synthesis of benzothiophenes, the Gewald reaction offers a powerful multicomponent strategy for the construction of highly substituted thiophenes.[1][2]

The classical Gewald reaction, however, leads to the formation of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[1] A direct, one-pot Gewald synthesis of the non-aminated 3-Methylbenzo[b]thiophene-2-carbonitrile is not a well-established procedure. This guide, therefore, presents a robust and scientifically sound two-step protocol that leverages the principles of the Gewald reaction to construct the core benzo[b]thiophene ring system, followed by a subsequent deamination to yield the desired product. This approach maintains the spirit of the Gewald synthesis in its initial ring-forming step while providing a reliable pathway to the target molecule.

This document provides a detailed, step-by-step protocol for this modified synthesis, aimed at researchers, scientists, and drug development professionals. We will delve into the rationale behind the choice of reagents and reaction conditions, ensuring a thorough understanding of the underlying chemical principles.

Overall Synthetic Strategy

The proposed synthesis is a two-stage process. The first stage is a Gewald-type condensation reaction to form 2-amino-3-methylbenzo[b]thiophene. The second stage involves the removal of the amino group via a diazotization-reduction sequence to afford the final product, 3-Methylbenzo[b]thiophene-2-carbonitrile.

G cluster_0 Part 1: Gewald-Type Reaction cluster_1 Part 2: Deamination A 2-Chlorobenzaldehyde + Propionitrile + Sulfur B Gewald-Type Condensation A->B C 2-Amino-3-methylbenzo[b]thiophene B->C D Diazotization (NaNO2, HCl) C->D Intermediate E Reduction (H3PO2) D->E F 3-Methylbenzo[b]thiophene-2-carbonitrile E->F G cluster_0 Gewald-Type Mechanism A 1. Knoevenagel Condensation B 2-Chlorobenzaldehyde + Propionitrile -> Intermediate A A->B C 2. Sulfur Addition & Cyclization B->C D Intermediate A + Sulfur -> Intermediate B C->D E 3. Intramolecular Nucleophilic Attack D->E F Intermediate B -> Intermediate C E->F G 4. Aromatization F->G H Intermediate C -> 2-Amino-3-methylbenzo[b]thiophene G->H

Sources

Application Notes & Protocols: One-Pot Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals, including the selective estrogen receptor modulator Raloxifene, the antipsychotic agent Sertindole, and the antifungal drug Sertaconazole. The specific substitution pattern of a methyl group at the 3-position and a carbonitrile at the 2-position creates a versatile building block for the synthesis of more complex molecules with a wide range of biological activities, from kinase inhibitors to antimicrobial agents.[1] The development of efficient, one-pot synthetic methods to access these valuable compounds is of paramount importance, as it streamlines the synthetic process, reduces waste, and often leads to higher overall yields. This application note provides detailed protocols and expert insights into modern one-pot methodologies for the synthesis of 3-methylbenzo[b]thiophene-2-carbonitrile derivatives.

Methodology 1: Modified Gewald Three-Component Reaction

The Gewald reaction is a classic and robust method for the synthesis of 2-aminothiophenes.[1][2][3][4] By carefully selecting the starting materials and reaction conditions, this reaction can be adapted to produce a tetrahydrobenzo[b]thiophene precursor which can be subsequently aromatized in a one-pot fashion to yield the desired 3-methylbenzo[b]thiophene-2-carbonitrile. This approach is a pseudo-one-pot reaction as it involves a sequence of transformations in the same reaction vessel without isolation of intermediates.

Reaction Principle & Mechanism

The reaction proceeds through an initial Knoevenagel condensation between a cyclic ketone (cyclohexanone) and an active methylene nitrile (malononitrile), followed by the addition of elemental sulfur to the α-carbon of the condensation product. Subsequent cyclization and tautomerization afford the 2-aminotetrahydrobenzo[b]thiophene. The final step involves aromatization, which can be achieved through oxidation. The methyl group at the 3-position is introduced by starting with a substituted cyclohexanone, such as 4-methylcyclohexanone, which upon aromatization will yield the 3-methylbenzo[b]thiophene core.

Gewald_Mechanism

Caption: Palladium-catalyzed one-pot synthesis of aminobenzothiophene derivatives.

Experimental Protocol

Materials and Reagents:

  • o-tolylacetonitrile (1.0 eq)

  • Aryl isothiocyanate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.0 eq)

  • Palladium(II) acetate (Pd(OAc)2, 10 mol%)

  • Copper(II) acetate (Cu(OAc)2, 2.0 eq)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Ethyl acetate (for workup)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry DMSO.

  • Add sodium hydride (2.0 eq) portion-wise at 0 °C.

  • Add a solution of o-tolylacetonitrile (1.0 eq) in DMSO dropwise to the suspension of NaH at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aryl isothiocyanate (1.0 eq) dropwise at room temperature and stir for 1 hour.

  • To this mixture, add Pd(OAc)2 (10 mol%) and Cu(OAc)2 (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-amino-3-methylbenzo[b]thiophene-2-carbonitrile derivative.

Expert Insights & Troubleshooting:

  • Strict anhydrous conditions are necessary due to the use of sodium hydride.

  • The choice of isothiocyanate allows for diversification at the 2-amino position.

  • The palladium catalyst and oxidant are crucial for the C-H activation and cyclization step. Other palladium sources and oxidants can be explored for optimization.

  • The reaction temperature and time may need to be optimized for different substrates.

Methodology 3: Electrophilic Iodocyclization of in-situ Generated 2-Alkynylthioanisoles

This strategy provides a direct route to 3-iodobenzo[b]thiophenes, which are versatile intermediates for further functionalization. [5][6]By performing the formation of the 2-alkynylthioanisole and its subsequent cyclization in one pot, a streamlined synthesis can be achieved. The 2-cyano group can be introduced in a subsequent step, making this a two-step, one-pot process for a related derivative.

Reaction Principle & Mechanism

The one-pot process involves the coupling of an o-thiol with a propargyl alcohol derivative to form a 2-alkynylthioanisole intermediate. This intermediate then undergoes an electrophilic iodocyclization reaction, where iodine acts as the electrophile to trigger the cyclization onto the alkyne, forming the benzo[b]thiophene ring.

DOT Script for Iodocyclization Pathway

Iodocyclization Thiophenol 2-Methylthiophenol Alkynylthioanisole 2-Alkynylthioanisole (in-situ) Thiophenol->Alkynylthioanisole + Propargyl Alcohol + Base Propargyl_Alcohol Propargyl Alcohol Derivative Propargyl_Alcohol->Alkynylthioanisole Iodine Iodine (I2) Iodonium_Ion Iodonium Ion Intermediate Iodine->Iodonium_Ion Base Base (e.g., K2CO3) Base->Alkynylthioanisole Alkynylthioanisole->Iodonium_Ion + I2 Product 3-Iodo-3-methylbenzo[b]thiophene derivative Iodonium_Ion->Product Intramolecular Cyclization

Caption: One-pot synthesis of 3-iodobenzothiophenes via electrophilic cyclization.

Experimental Protocol

Materials and Reagents:

  • 2-Methylthiophenol (1.0 eq)

  • Propargyl alcohol (1.1 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Iodine (I2, 1.2 eq)

  • Acetonitrile (solvent)

  • Sodium thiosulfate solution (10%)

  • Ethyl acetate (for workup)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-methylthiophenol (1.0 eq) and propargyl alcohol (1.1 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours to form the 2-alkynylthioanisole intermediate.

  • Add iodine (1.2 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for an additional 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-iodo-3-methylbenzo[b]thiophene derivative.

Expert Insights & Troubleshooting:

  • The choice of propargyl alcohol derivative will determine the substituent at the 2-position. For a precursor to the 2-carbonitrile, a protected hydroxymethyl or a related functional group could be used, which is then converted to the nitrile in a subsequent step.

  • The reaction is generally clean, but over-iodination can be a side reaction if excess iodine is used or the reaction is left for too long.

  • The 3-iodo-benzo[b]thiophene product is a versatile handle for further transformations, such as cross-coupling reactions to introduce the cyano group.

Comparative Summary of One-Pot Methods

MethodKey FeaturesStarting MaterialsTypical YieldsAdvantagesDisadvantages
Modified Gewald Reaction Three-component reaction followed by in-situ aromatization.Substituted cyclohexanone, malononitrile, sulfur.60-80%Readily available starting materials, robust reaction.Requires a subsequent oxidation step, may not be truly one-pot for all substrates.
Pd-Catalyzed C-H Functionalization In-situ thioamide formation and intramolecular cyclization.Arylacetonitrile, isothiocyanate.70-95%High efficiency and atom economy, broad substrate scope.Requires an expensive palladium catalyst, strict anhydrous conditions. Directly yields a 2-amino derivative.
Electrophilic Iodocyclization In-situ alkyne formation followed by iodocyclization.Thiophenol derivative, propargyl alcohol derivative.75-90%Mild reaction conditions, provides a functional handle (iodo group) for further diversification.Does not directly yield the 2-carbonitrile; requires a subsequent step.

Conclusion

The one-pot synthesis of 3-methylbenzo[b]thiophene-2-carbonitrile derivatives is a field of active research, driven by the importance of this scaffold in drug discovery and materials science. The methodologies presented here—the modified Gewald reaction, palladium-catalyzed C-H functionalization, and electrophilic iodocyclization—offer researchers a range of options to suit their specific needs in terms of starting material availability, cost, and desired substitution patterns. While the modified Gewald reaction provides a more direct, albeit two-step one-pot, route to the target molecule, the modern catalytic methods offer high efficiency and opportunities for diversification. The choice of the optimal method will depend on the specific synthetic goals and the resources available to the researcher.

References

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. (2015).
  • A one-pot successive cyclization–alkylation strategy for the synthesis of 2,3-disubstituted benzo[b]thiophenes. PubMed Central. Available at: [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Substituted 2-Aminobenzo[b]thiophenes. Request PDF. Available at: [Link]

  • Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • One‐Pot Synthesis of 2‐(Aryl/Alkyl)amino‐3‐cyanobenzo[b]thiophenes and Their Hetero‐Fused Analogues by Pd‐Catalyzed Intramolecular Oxidative C–H Functionalization/Arylthiolation. Sci-Hub. Available at: [Link]

  • One-Pot Synthesis of 2-Aryl/alkylamino-3-cyano-benzo[b]thiophenes and Their Hetero-Fused Analogues via Pd Catalyzed Intramolecular Oxidative C-H Functionalization-Arylthiolation. Request PDF. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

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The Versatile Building Block: Harnessing 3-Methylbenzo[b]thiophene-2-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Methylbenzo[b]thiophene-2-carbonitrile Scaffold

In the landscape of contemporary drug discovery and materials science, the benzo[b]thiophene motif stands out as a privileged heterocyclic core. Its rigid, planar structure and electron-rich nature make it a highly sought-after scaffold for the construction of biologically active molecules and functional organic materials. Within this esteemed class of compounds, 3-Methylbenzo[b]thiophene-2-carbonitrile emerges as a particularly versatile and powerful building block. The strategic placement of the methyl and nitrile functionalities on the thiophene ring provides a rich platform for a diverse array of chemical transformations, enabling the synthesis of complex molecular architectures with high precision and efficiency.

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It will provide an in-depth exploration of the synthetic utility of 3-Methylbenzo[b]thiophene-2-carbonitrile, complete with detailed application notes and field-proven protocols for its key chemical transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established chemical principles.

Core Synthetic Transformations and Applications

The true synthetic power of 3-Methylbenzo[b]thiophene-2-carbonitrile lies in the reactivity of its nitrile group and the potential for functionalization of the methyl group. The nitrile moiety can be readily transformed into a variety of valuable functional groups, including carboxylic acids, primary amines, and ketones. These transformations open the door to a wide range of downstream applications, from the synthesis of potent kinase inhibitors to the development of novel anticonvulsant agents.

Below, we detail the protocols for three fundamental transformations of 3-Methylbenzo[b]thiophene-2-carbonitrile, providing the foundation for its use as a strategic building block in complex organic synthesis.

Application Note 1: Synthesis of 3-Methylbenzo[b]thiophene-2-carboxamide and its Derivatives

The conversion of the nitrile functionality to a carboxamide is a cornerstone transformation in medicinal chemistry. The resulting amide can act as a key pharmacophoric element or serve as a precursor for further synthetic manipulations. The synthesis of N-substituted 3-methylbenzo[b]thiophene-2-carboxamides has been reported in the development of novel therapeutic agents.

Protocol 1: Hydrolysis of 3-Methylbenzo[b]thiophene-2-carbonitrile to 3-Methylbenzo[b]thiophene-2-carboxamide

This protocol describes the controlled hydrolysis of the nitrile to the corresponding primary amide. This transformation is a critical first step for the synthesis of a wide range of bioactive carboxamide derivatives.

Reaction Scheme:

start 3-Methylbenzo[b]thiophene-2-carbonitrile intermediate [Intermediate] start->intermediate H2SO4 (conc.), H2O Heat product 3-Methylbenzo[b]thiophene-2-carboxamide intermediate->product Work-up

Caption: Hydrolysis of the nitrile to the primary amide.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
3-Methylbenzo[b]thiophene-2-carbonitrile3216-49-7173.231.73 g
Concentrated Sulfuric Acid (98%)7664-93-998.0810 mL
Deionized Water7732-18-518.02100 mL
Sodium Bicarbonate (saturated aqueous solution)144-55-884.01As needed
Ethyl Acetate141-78-688.11100 mL
Anhydrous Sodium Sulfate7757-82-6142.04As needed

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methylbenzo[b]thiophene-2-carbonitrile (1.73 g, 10 mmol).

  • Acid Addition: Carefully add concentrated sulfuric acid (10 mL) to the flask with stirring. The mixture may warm up slightly.

  • Hydrolysis: Heat the reaction mixture to 80-90 °C in an oil bath and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (approximately 50 g) in a beaker with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-Methylbenzo[b]thiophene-2-carboxamide can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure product.

Application Note 2: Reduction to (3-Methylbenzo[b]thiophen-2-yl)methanamine, a Key Amine Intermediate

The reduction of the nitrile group to a primary amine provides a versatile intermediate for the introduction of nitrogen-containing functionalities. This primary amine can be further derivatized to form a wide range of amides, sulfonamides, and other nitrogen-containing heterocycles, which are prevalent in many classes of pharmaceuticals.

Protocol 2: Lithium Aluminum Hydride (LAH) Reduction of 3-Methylbenzo[b]thiophene-2-carbonitrile

This protocol details the reduction of the nitrile to the corresponding primary amine using the powerful reducing agent, lithium aluminum hydride.

Reaction Scheme:

start 3-Methylbenzo[b]thiophene-2-carbonitrile product (3-Methylbenzo[b]thiophen-2-yl)methanamine start->product 1. LiAlH4, THF 2. H2O, NaOH (aq)

Caption: Reduction of the nitrile to the primary amine.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
3-Methylbenzo[b]thiophene-2-carbonitrile3216-49-7173.231.73 g
Lithium Aluminum Hydride (LAH)16853-85-337.950.76 g
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL
Deionized Water7732-18-518.02As needed
15% Sodium Hydroxide (aqueous solution)1310-73-240.00As needed
Diethyl Ether60-29-774.12100 mL
Anhydrous Sodium Sulfate7757-82-6142.04As needed

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (0.76 g, 20 mmol) and anhydrous THF (30 mL).

  • Substrate Addition: Dissolve 3-Methylbenzo[b]thiophene-2-carbonitrile (1.73 g, 10 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred suspension of LAH at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, followed by refluxing for 2 hours. Monitor the reaction by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and then water again (2.4 mL).

  • Filtration and Extraction: A granular precipitate will form. Stir the mixture for 15 minutes, then filter it through a pad of Celite. Wash the filter cake with diethyl ether.

  • Drying and Concentration: Combine the filtrate and washings, and dry the organic solution over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude (3-Methylbenzo[b]thiophen-2-yl)methanamine.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Application Note 3: Carbon-Carbon Bond Formation via Grignard Reaction

The reaction of nitriles with Grignard reagents provides a powerful method for the synthesis of ketones. This transformation is highly valuable for introducing new carbon frameworks and accessing a wide range of ketone derivatives, which are themselves versatile intermediates in organic synthesis.

Protocol 3: Synthesis of (3-Methylbenzo[b]thiophen-2-yl)(phenyl)methanone

This protocol outlines the synthesis of a ketone via the addition of a Grignard reagent to the nitrile, followed by acidic workup.

Reaction Scheme:

start 3-Methylbenzo[b]thiophene-2-carbonitrile product (3-Methylbenzo[b]thiophen-2-yl)(phenyl)methanone start->product 1. PhMgBr, THF 2. H3O+

Caption: Synthesis of a ketone via Grignard reaction.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
3-Methylbenzo[b]thiophene-2-carbonitrile3216-49-7173.231.73 g
Phenylmagnesium Bromide (3.0 M in Et2O)100-58-3181.313.7 mL
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL
1 M Hydrochloric Acid (aqueous solution)7647-01-036.46As needed
Diethyl Ether60-29-774.12100 mL
Saturated Sodium Bicarbonate Solution144-55-884.01As needed
Brine7647-14-558.44As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-Methylbenzo[b]thiophene-2-carbonitrile (1.73 g, 10 mmol) in anhydrous THF (30 mL).

  • Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phenylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11 mmol) dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and slowly add 1 M aqueous HCl (20 mL) to hydrolyze the intermediate imine. Stir vigorously for 1 hour at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ketone can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (3-Methylbenzo[b]thiophen-2-yl)(phenyl)methanone.

Conclusion

3-Methylbenzo[b]thiophene-2-carbonitrile is a building block of significant strategic importance in modern organic synthesis. Its facile conversion into key functional groups such as carboxamides, primary amines, and ketones provides a reliable and efficient entry point to a vast chemical space. The protocols detailed in this guide serve as a robust starting point for researchers to explore the full synthetic potential of this versatile molecule in the development of novel pharmaceuticals and advanced materials. The inherent reactivity of this scaffold, coupled with the established synthetic transformations, ensures its continued prominence in the field of heterocyclic chemistry.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(55), 44263–44273. [Link]

  • Shaikh, I. A., et al. (2018). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. European Journal of Medicinal Chemistry, 157, 114-125. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 19(14), 1737-1753. [Link]

  • Zaher, A. F., Khalil, N. A., & Ahmed, E. M. (2010). Synthesis and anticonvulsant activity of new 3'-aryl-7-bromo-spiro[[1]benzothiophene-3,2'-[1][2]thiazolidine]-2,4'-dione derivatives. Oriental Journal of Chemistry, 26(4), 1241-1248. [Link]

  • Patel, K. D., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. Bioorganic Chemistry, 109, 104801. [Link]

  • Google Patents. (1996). Tricyclic diazepine vasopressin antagonists and oxytocin antagonists. US5516774A.
  • PrepChem. (n.d.). Synthesis of 3-methylbenzo[b]thiophene. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 3-Methylbenzo[b]thiophene-2-carboxamide. Retrieved January 18, 2026, from [Link]

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Application Notes and Protocols for the Development of Antimicrobial Agents from 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, derivatization, and antimicrobial evaluation of compounds based on the 3-methylbenzo[b]thiophene-2-carbonitrile scaffold. This document offers detailed protocols, explains the rationale behind experimental choices, and provides insights into structure-activity relationships to facilitate the development of novel antimicrobial agents.

Introduction: The Promise of Benzo[b]thiophenes in Antimicrobial Drug Discovery

The rise of antimicrobial resistance (AMR) is a global health crisis that necessitates the urgent development of new classes of antibiotics.[1] Benzo[b]thiophene, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The unique electronic and structural features of the benzo[b]thiophene ring system make it an attractive starting point for the design of novel therapeutic agents.[4]

This guide focuses on the potential of 3-methylbenzo[b]thiophene-2-carbonitrile as a versatile starting material for generating a library of novel antimicrobial candidates. We will detail the synthetic pathways, provide step-by-step protocols for antimicrobial screening, and discuss strategies for optimizing the biological activity of these compounds.

Synthesis of the Core Scaffold: 3-Methylbenzo[b]thiophene-2-carbonitrile

A common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6][7][8] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[5][8] For the synthesis of 3-methylbenzo[b]thiophene-2-carbonitrile, a variation of the Gewald reaction can be employed.

Protocol 1: Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile via a Modified Gewald Reaction

This protocol outlines the synthesis of the target compound from commercially available 2-mercaptophenylacetone and malononitrile.

Materials:

  • 2-Mercaptophenylacetone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Ethanol (or another suitable solvent like dimethylformamide)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptophenylacetone (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Addition of Base and Sulfur: To this solution, add elemental sulfur (1.1 equivalents) followed by the dropwise addition of morpholine (1.2 equivalents) while stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with dilute hydrochloric acid to a pH of 5-6.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 3-methylbenzo[b]thiophene-2-carbonitrile.

Causality behind Experimental Choices:

  • Base: Morpholine acts as a catalyst to facilitate the initial Knoevenagel condensation between the ketone and the activated nitrile.[5]

  • Sulfur: Elemental sulfur is the sulfur source for the formation of the thiophene ring.[5]

  • Solvent: Ethanol is a common solvent for the Gewald reaction due to its ability to dissolve the reactants and its suitable boiling point.

  • Acidic Workup: Acidification helps to neutralize the basic catalyst and precipitate the product.

  • Chromatography: Column chromatography is essential for separating the desired product from unreacted starting materials and side products.

Derivatization Strategies for Antimicrobial Activity

The 2-carbonitrile group of 3-methylbenzo[b]thiophene-2-carbonitrile is a versatile functional handle for a variety of chemical transformations to generate a library of derivatives. The goal is to explore the structure-activity relationship (SAR) and identify compounds with enhanced antimicrobial potency and selectivity.

Diagram: Derivatization Pathways

G A 3-Methylbenzo[b]thiophene-2-carbonitrile B Hydrolysis to Carboxylic Acid A->B Acid/Base C Reduction to Amine A->C LiAlH4 or H2/Catalyst D Reaction with Grignard Reagents A->D R-MgBr E Amide Derivatives B->E Amine, Coupling Agent F Ester Derivatives B->F Alcohol, Acid Catalyst G Substituted Amines C->G Acylation/Alkylation H Ketone Derivatives D->H Hydrolysis

Caption: Potential derivatization pathways for 3-methylbenzo[b]thiophene-2-carbonitrile.

Protocols for Antimicrobial Efficacy Testing

A systematic evaluation of the antimicrobial activity of the synthesized compounds is crucial. The following are standard and robust protocols for determining the potency of new chemical entities.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The broth microdilution method is a widely used and standardized technique.[9][10][11]

Materials:

  • Synthesized benzo[b]thiophene derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (DMSO or the solvent used to dissolve the compounds)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well with bacteria and a known antibiotic.

    • Negative Control: A well with bacteria and the solvent used for the compounds.

    • Sterility Control: A well with only MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13][14] This test is performed after the MIC is determined.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders or loops

Procedure:

  • Subculturing from MIC Wells: From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate, indicating a 99.9% kill rate.[13][15]

Data Presentation: MIC and MBC Values

Compound IDTarget MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
BT-01S. aureus1632Bactericidal (MBC/MIC ≤ 4)
BT-02E. coli32>128Bacteriostatic
...............

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. One common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane.

Protocol 4: Bacterial Membrane Permeabilization Assay

This assay uses fluorescent probes to assess the integrity of the bacterial membrane after treatment with the synthesized compounds.

Materials:

  • Bacterial suspension

  • Synthesized compounds

  • Propidium Iodide (PI) solution (for inner membrane permeabilization)

  • N-Phenyl-1-naphthylamine (NPN) solution (for outer membrane permeabilization in Gram-negative bacteria)

  • Fluorometer or fluorescence microplate reader

Procedure (Inner Membrane Permeabilization with PI):

  • Bacterial Suspension: Prepare a bacterial suspension in a suitable buffer (e.g., PBS) and adjust to a specific OD.

  • Treatment: Add the synthesized compound at various concentrations (e.g., 1x MIC, 2x MIC) to the bacterial suspension.

  • Staining: Add PI solution to the treated bacterial suspension. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for PI. An increase in fluorescence indicates membrane damage.

Causality and Interpretation:

  • PI: This dye is excluded by intact cell membranes. Its entry and subsequent fluorescence upon binding to nucleic acids is a direct measure of inner membrane damage.[17]

  • NPN: This hydrophobic probe fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of the outer membrane of Gram-negative bacteria. Disruption of the outer membrane allows NPN to enter, leading to an increase in fluorescence.[18]

Diagram: Mechanism of Action Workflow

G Start Active Compound Identified (Low MIC/MBC) Membrane Membrane Permeabilization Assay (PI/NPN Staining) Start->Membrane ROS Reactive Oxygen Species (ROS) Production Assay Start->ROS DNA DNA Gyrase Inhibition Assay Start->DNA Efflux Efflux Pump Inhibition Assay Start->Efflux Conclusion Elucidation of Mechanism of Action Membrane->Conclusion ROS->Conclusion DNA->Conclusion Efflux->Conclusion

Caption: Workflow for investigating the mechanism of action of antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-methylbenzo[b]thiophene-2-carbonitrile core and correlation of these changes with antimicrobial activity will provide valuable SAR data to guide the design of more potent analogs.

Key Areas for Modification and Expected Impact:

  • Substituents on the Benzo Ring: Introduction of electron-withdrawing (e.g., halogens, nitro groups) or electron-donating (e.g., methoxy, alkyl groups) substituents can modulate the electronic properties of the entire molecule, potentially influencing target binding and cell permeability.

  • Modifications of the 2-Cyano Group: As discussed in the derivatization section, converting the nitrile to amides, esters, or ketones introduces new functional groups that can form different interactions (e.g., hydrogen bonds) with biological targets.

  • Modifications of the 3-Methyl Group: While less straightforward to modify, altering the size and lipophilicity of this group could impact steric interactions with the target site.

Previous studies on benzo[b]thiophene derivatives have shown that the introduction of specific substituents can significantly enhance antimicrobial activity. For instance, halogenation at certain positions has been shown to increase potency.[4] The addition of bulky or flexible side chains can also influence the interaction with bacterial targets.

Conclusion

The 3-methylbenzo[b]thiophene-2-carbonitrile scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic and screening protocols provided in these application notes offer a robust framework for researchers to synthesize, evaluate, and optimize new derivatives. A systematic approach, combining chemical synthesis, antimicrobial testing, and mechanistic studies, will be instrumental in unlocking the full therapeutic potential of this class of compounds in the fight against antimicrobial resistance.

References

  • Putrová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Thomas, J., Jana, S., Sonawane, M., Fiey, B., Balzarini, J., Liekens, S., & Dehaen, W. (2017). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 15(18), 3892–3900. [Link]

  • Gewald, K. (1961). Zur Synthese von 2-Amino-thiophenen. Angewandte Chemie, 73(15), 500-500. [URL not available]
  • Wikipedia contributors. (2023, December 19). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH‐aciden Nitrilen, VIII. 2‐Amino‐thiophene aus α‐Oxo‐mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [URL not available]
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

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  • Le, T., Peña Bú, M. J., & Masih, P. (2025). Exploring antibacterial activities in novel benzo[b]thiophene derivatives. ACS Fall 2025. [Link]

  • Couleaud, P., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 26(15), 4481. [Link]

  • University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. [Link]

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  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 12, 965021. [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 140-147. [Link]

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Application Note: Leveraging 3-Methylbenzo[b]thiophene-2-carbonitrile in the Synthesis of High-Performance Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Core in Organic Electronics

The field of organic electronics has seen remarkable advancements, driven by the design and synthesis of novel π-conjugated molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Among the various heterocyclic building blocks, fused thiophene derivatives, particularly the[1]benzothieno[3,2-b][1]benzothiophene (BTBT) scaffold and its analogues, have emerged as superior p-type semiconductors.[2][3] These molecules are prized for their rigid, planar structure which promotes strong intermolecular π-π stacking, a critical factor for efficient charge transport.[4] Furthermore, the benzothiophene core imparts significant chemical and environmental stability to the resulting materials, a crucial attribute for long-lasting electronic devices.[5]

This application note details the strategic use of 3-Methylbenzo[b]thiophene-2-carbonitrile , a readily functionalizable precursor, for the synthesis of advanced organic semiconductors. We will outline a versatile and efficient synthetic pathway that transforms this starting material into a larger, π-extended system suitable for high-performance OFETs. The protocols provided herein are grounded in established palladium-catalyzed cross-coupling methodologies and are designed to be robust and reproducible for research and development laboratories.

Synthetic Strategy: From Precursor to π-Extended System

The core of our strategy is to functionalize the 3-Methylbenzo[b]thiophene-2-carbonitrile scaffold to enable its use in palladium-catalyzed cross-coupling reactions. This allows for the precise and modular construction of complex conjugated molecules. The proposed pathway involves two key steps:

  • Regioselective Bromination: Introduction of a bromine atom onto the benzo[b]thiophene core. This "handle" is essential for subsequent C-C bond formation.

  • Palladium-Catalyzed Cross-Coupling: Elongation of the π-conjugated system by coupling the brominated intermediate with another aromatic building block, such as a thiophene derivative, via Suzuki or Stille coupling.

This approach offers a high degree of modularity, allowing researchers to tune the electronic properties of the final semiconductor by varying the coupling partner.

Synthetic_Workflow Start 3-Methylbenzo[b]thiophene- 2-carbonitrile Intermediate 6-Bromo-3-methylbenzo[b]thiophene- 2-carbonitrile Start->Intermediate  Regioselective  Bromination  (NBS) Final_Product π-Extended Organic Semiconductor Intermediate->Final_Product  Pd-Catalyzed  Cross-Coupling Coupling_Partner Aryl Boronic Ester (for Suzuki) or Aryl Stannane (for Stille) Coupling_Partner->Final_Product  Pd-Catalyzed  Cross-Coupling

Figure 1: Proposed synthetic workflow for converting 3-Methylbenzo[b]thiophene-2-carbonitrile into a π-extended organic semiconductor.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 6-Bromo-3-methylbenzo[b]thiophene-2-carbonitrile (Intermediate I)

This protocol describes the regioselective bromination of the starting material. The 6-position is targeted as it is a common site for functionalization in related BTBT syntheses, leading to linear, well-ordered molecular packing.[6]

Materials:

  • 3-Methylbenzo[b]thiophene-2-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methylbenzo[b]thiophene-2-carbonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 8-12 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 6-Bromo-3-methylbenzo[b]thiophene-2-carbonitrile .

Expertise & Causality:

  • Why NBS? N-Bromosuccinimide is a mild and highly effective electrophilic brominating agent that provides excellent regioselectivity for electron-rich aromatic systems.[7]

  • Why Acetonitrile? Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while being relatively inert to the reaction conditions.[8]

  • Why 0 °C? Starting the reaction at a lower temperature helps to control the initial exotherm and can improve selectivity by minimizing the formation of undesired poly-brominated side products.

Protocol 3.2: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, valued for its tolerance of various functional groups and the general stability of its boronic acid or ester reagents.[1][9][10][11]

Materials:

  • 6-Bromo-3-methylbenzo[b]thiophene-2-carbonitrile (Intermediate I )

  • Arylboronic acid or ester (e.g., 5-hexylthiophene-2-boronic acid pinacol ester) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene and Water (4:1 v/v mixture), degassed

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a Schlenk flask, combine Intermediate I (1.0 eq), the arylboronic ester (1.2 eq), Pd(PPh₃)₄ (0.04 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed Toluene/Water solvent mixture via cannula.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography (silica gel) to yield the final semiconductor.

Trustworthiness - Self-Validating System:

  • The progress of the reaction can be unequivocally tracked by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically more conjugated (UV-active), and less polar product spot.

  • Successful synthesis is confirmed by standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the incorporation of the new aryl group.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Pd(II)L₂(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Pd(II)L₂(Ar)(Ar') OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) Transmetal->Pd0 Reductive Elimination (Ar-Ar') ArAr_out Ar-Ar' Out center ArX_in Ar-X In ArB_in Ar'-B(OR)₂ In Base_in Base

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Ar-X represents the brominated intermediate.

Protocol 3.3: Alternative Synthesis via Stille Cross-Coupling

The Stille coupling offers an alternative, particularly useful when the corresponding boronic acid is unstable. However, it requires the use of organotin reagents, which are toxic and must be handled with care.[12]

Materials:

  • 6-Bromo-3-methylbenzo[b]thiophene-2-carbonitrile (Intermediate I )

  • Organostannane (e.g., 2,5-bis(tributylstannyl)thiophene) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Toluene or DMF, anhydrous and degassed

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Intermediate I (1.0 eq) and the organostannane reagent (1.1 eq) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (0.04 eq) to the solution.

  • Degas the mixture with a stream of argon for 15-20 minutes.

  • Heat the reaction to 110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC. After cooling, dilute the mixture with ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Scientist's Note: The primary advantage of Stille coupling is its insensitivity to water, although modern Suzuki protocols are also quite robust. The main drawback is the high toxicity of organotin compounds and byproducts, which require careful handling and meticulous purification to remove completely from the final material, as tin residues can act as charge traps and degrade device performance.

Material Characterization and Expected Properties

The synthesized semiconductor should be thoroughly characterized to confirm its structure and evaluate its optoelectronic properties.

Characterization Technique Purpose Expected Outcome (Hypothetical Example)
¹H & ¹³C NMR Spectroscopy Structural verification and purity assessment.Signals corresponding to both the benzothiophene core and the newly coupled aryl group, with correct integration and chemical shifts.
High-Resolution Mass Spec. Confirm molecular weight and elemental composition.Observed mass matches the calculated mass for the target structure, e.g., [M+H]⁺.[5]
UV-Vis Spectroscopy Determine optical bandgap (Eg) and absorption profile.A λmax in the range of 350-450 nm, indicating an extended π-conjugated system.
Cyclic Voltammetry (CV) Determine HOMO and LUMO energy levels.Reversible oxidation waves allowing calculation of HOMO level (~ -5.2 to -5.5 eV) and estimation of LUMO from Eg.[13]
Thermogravimetric Analysis (TGA) Assess thermal stability.Decomposition temperature (Td) > 300 °C, indicating high stability suitable for device fabrication processes.[14]

Application in Organic Field-Effect Transistors (OFETs)

The ultimate test of a new semiconductor is its performance in an electronic device. A standard bottom-gate, top-contact OFET architecture is commonly used for initial screening.

Fabrication Outline:

  • A heavily doped Si wafer with a thermally grown SiO₂ layer serves as the gate electrode and dielectric, respectively.

  • The SiO₂ surface is treated with a self-assembled monolayer (e.g., octyltrichlorosilane, OTS) to improve film morphology and device performance.[15]

  • The synthesized organic semiconductor is deposited onto the treated substrate via solution-shearing or spin-coating from a suitable solvent (e.g., chlorobenzene, toluene).[14]

  • The film is annealed at an optimized temperature to promote crystalline ordering.

  • Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.

  • The device characteristics (transfer and output curves) are measured using a semiconductor parameter analyzer in an ambient or inert environment.[14]

Expected Performance: Based on structurally similar materials found in the literature, OFETs fabricated with benzothiophene-thiophene derivatives can exhibit excellent p-channel characteristics.

Performance Metric Typical Range for High-Performance Materials
Hole Mobility (μ) 0.1 - 5.0 cm²/Vs
On/Off Current Ratio (Ion/Ioff) > 10⁶
Threshold Voltage (Vth) 0 to -20 V

Note: These values are representative and can vary significantly based on the exact molecular structure, film morphology, and device architecture.[2][3][15]

Conclusion

3-Methylbenzo[b]thiophene-2-carbonitrile serves as an excellent and versatile starting point for the synthesis of novel organic semiconductors. Through a straightforward and modular synthetic sequence involving regioselective bromination and palladium-catalyzed cross-coupling, a wide variety of π-extended materials can be accessed. The protocols detailed in this note provide a reliable foundation for researchers to develop new, high-performance materials for the next generation of organic electronics. The inherent stability and favorable electronic properties of the benzothiophene core make this a highly promising avenue for further exploration.

References

  • BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
  • BenchChem. (2025). Synthesis of 3-Bromo-2-methylbenzo[b]thiophene: A Comprehensive Technical Guide.
  • Samorì, P. et al. (2014). Easy and cheap fabrication gives brilliant OFET performance. Advanced Science News. [Link]

  • Yu, G., & Liu, Y. et al. (2011). Synthesis and Characterization of Novel Semiconductors Based on Thieno[3,2-b][1]benzothiophene Cores and Their Applications in the Organic Thin-Film Transistors. The Journal of Physical Chemistry C. [Link]

  • Takimiya, K., Osaka, I., & Nakano, M. (2014). Organic semiconductors based on[1]benzothieno[3,2-b][1]benzothiophene substructure. Accounts of Chemical Research. [Link]

  • ResearchGate. (2025). Synthesis and characterization of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives as solution-processable organic semiconductors for organic field-effect transistors | Request PDF. [Link]

  • MDPI. (2023). Characterization of[1]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. [Link]

  • Takimiya, K., Osaka, I., & Mori, T. (2014). Organic Semiconductors Based on[1]Benzothieno[3,2-b][1]benzothiophene Substructure. Accounts of Chemical Research. [Link]

  • CrystEngComm (RSC Publishing). (2025). Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. [Link]

  • Materials Advances (RSC Publishing). (2024). Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. [Link]

  • Zia, A. et al. Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling. ResearchGate. [Link]

  • ResearchGate. (2025). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate | Request PDF. [Link]

  • ResearchGate. (2018). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]

  • MDPI. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. [Link]

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Application Notes & Protocols: Strategic Functionalization of the Methyl Group in 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and functional materials.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] 3-Methylbenzo[b]thiophene-2-carbonitrile, in particular, serves as a highly versatile starting material. The strategic functionalization of its C3-methyl group opens a gateway to a diverse range of novel derivatives, transforming a simple precursor into high-value intermediates for drug discovery and materials science.[5]

This guide provides an in-depth exploration of key methodologies for the chemical modification of this methyl group. We will detail field-proven protocols for halogenation, oxidation, and condensation reactions, explaining the mechanistic rationale behind each experimental design.

Radical Bromination: Synthesis of 3-(Bromomethyl)benzo[b]thiophene-2-carbonitrile

Scientific Rationale

The conversion of the C3-methyl group to a bromomethyl group is a pivotal first step for introducing nucleophiles. This transformation is most effectively achieved via a free-radical chain reaction, commonly known as the Wohl-Ziegler bromination.[6] The reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, with a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The stability of the intermediate benzylic radical at the C3 position ensures high selectivity for the methyl group over other positions on the aromatic core. Modern protocols favor the use of non-toxic solvents like n-heptane over traditionally used carbon tetrachloride.[7][8]

Experimental Protocol: Wohl-Ziegler Bromination

This protocol describes the selective monobromination of the methyl group.

Step 1: Reaction Setup

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-Methylbenzo[b]thiophene-2-carbonitrile (10.0 g, 57.7 mmol, 1.0 equiv.).

  • Add n-heptane (150 mL) as the solvent.[7]

  • Place a 200W incandescent lamp near the flask to facilitate radical initiation via light irradiation.[7][8]

Step 2: Addition of Reagents

  • While stirring, add the radical initiator, benzoyl peroxide (0.70 g, 2.89 mmol, 0.05 equiv.).

  • Heat the mixture to reflux (approx. 98°C).

  • Once refluxing, add N-Bromosuccinimide (NBS) (11.3 g, 63.5 mmol, 1.1 equiv.) portion-wise over 30 minutes to control the exothermic reaction.

Step 3: Reaction and Monitoring

  • Maintain the reaction at reflux with continuous stirring and light irradiation for 4-6 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:4 v/v). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

Step 4: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the suspension through a Büchner funnel to remove the succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Final Product Isolation

  • The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure 3-(bromomethyl)benzo[b]thiophene-2-carbonitrile.

Data Summary: Bromination Reaction
Reagent/ParameterMolar Eq.AmountPurpose
3-Methylbenzo[b]thiophene-2-carbonitrile1.057.7 mmolStarting Material
N-Bromosuccinimide (NBS)1.163.5 mmolBrominating Agent
Benzoyl Peroxide (BPO)0.052.89 mmolRadical Initiator
n-Heptane-150 mLSolvent
Temperature-Reflux (~98°C)Reaction Condition
Reaction Time-4-6 hoursReaction Duration
Expected Yield ~80-90%
Workflow Diagram: Radical Bromination

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Initiator, and Solvent B Heat to Reflux A->B C Add NBS Portion-wise B->C D Monitor by TLC (4-6 hours) C->D E Cool & Filter Succinimide D->E F Aqueous Wash (NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Recrystallize G->H I Pure 3-(Bromomethyl)benzo[b] thiophene-2-carbonitrile H->I

Caption: Workflow for the synthesis of 3-(bromomethyl)benzo[b]thiophene-2-carbonitrile.

Direct Oxidation: Synthesis of 3-Formylbenzo[b]thiophene-2-carbonitrile

Scientific Rationale

The aldehyde functional group is a cornerstone of organic synthesis, enabling access to a vast array of chemical transformations. The direct oxidation of the activated methyl group in 3-methylbenzo[b]thiophene-2-carbonitrile to the corresponding aldehyde, 3-formylbenzo[b]thiophene-2-carbonitrile, provides a valuable intermediate for reactions such as Wittig olefination, reductive amination, and the formation of hydrazones.[3][9] Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of allylic and benzylic methyl groups to aldehydes. The reaction proceeds in a suitable high-boiling solvent like dioxane or acetic acid.

Experimental Protocol: Selenium Dioxide Oxidation

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve 3-Methylbenzo[b]thiophene-2-carbonitrile (5.0 g, 28.8 mmol, 1.0 equiv.) in 1,4-dioxane (50 mL).

  • Add water (1.0 mL) to the mixture.

Step 2: Reagent Addition

  • Carefully add selenium dioxide (SeO₂) (3.5 g, 31.7 mmol, 1.1 equiv.) to the flask. Note: Selenium compounds are toxic; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to reflux (approx. 101°C) with vigorous stirring for 6-8 hours. A black precipitate of elemental selenium will form as the reaction progresses.

  • Monitor the consumption of the starting material by TLC.

Step 4: Work-up and Purification

  • After cooling to room temperature, filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the pad with additional dioxane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 5: Final Product Isolation

  • The crude product, 3-formylbenzo[b]thiophene-2-carbonitrile, can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure aldehyde. The product is typically a solid with a melting point around 87-91°C.[10]

Data Summary: Oxidation Reaction
Reagent/ParameterMolar Eq.AmountPurpose
3-Methylbenzo[b]thiophene-2-carbonitrile1.028.8 mmolStarting Material
Selenium Dioxide (SeO₂)1.131.7 mmolOxidizing Agent
1,4-Dioxane / Water-50 mL / 1 mLSolvent System
Temperature-Reflux (~101°C)Reaction Condition
Reaction Time-6-8 hoursReaction Duration
Expected Yield ~50-70%
Diagram: Oxidation of Methyl Group

Oxidation_Reaction Start 3-Methylbenzo[b]thiophene- 2-carbonitrile Product 3-Formylbenzo[b]thiophene- 2-carbonitrile Start->Product  SeO₂, Dioxane/H₂O  Reflux

Caption: Conversion of the methyl group to an aldehyde via SeO₂ oxidation.

Condensation Chemistry: Knoevenagel-type Reaction

Scientific Rationale

The C3-methyl group of 3-methylbenzo[b]thiophene-2-carbonitrile possesses activated C-H bonds due to the electron-withdrawing nature of the adjacent benzothiophene ring and the C2-nitrile group. This acidity allows for deprotonation by a mild base, generating a carbanion that can act as a nucleophile in a Knoevenagel condensation.[11][12] This reaction involves the nucleophilic addition of this active methyl compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[11] Using a weak base like piperidine or ammonium acetate is crucial to prevent self-condensation of the aldehyde partner.[11][13]

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol details the reaction with benzaldehyde as a representative aromatic aldehyde.

Step 1: Reagent Mixture

  • In a 50 mL round-bottom flask, combine 3-Methylbenzo[b]thiophene-2-carbonitrile (2.0 g, 11.5 mmol, 1.0 equiv.), benzaldehyde (1.35 g, 12.7 mmol, 1.1 equiv.), and ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.2 mL).

Step 2: Reaction Conditions

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.

  • The reaction is typically complete within 2-4 hours. Monitor its progress by TLC until the starting material is consumed. A brightly colored, crystalline product often precipitates from the reaction mixture upon cooling.

Step 3: Product Isolation

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual reactants.

  • Dry the product in a vacuum oven to obtain the pure (E)-3-(2-phenylvinyl)benzo[b]thiophene-2-carbonitrile.

Data Summary: Condensation Reaction
Reagent/ParameterMolar Eq.AmountPurpose
3-Methylbenzo[b]thiophene-2-carbonitrile1.011.5 mmolActive Methylene Cmpd.
Benzaldehyde1.112.7 mmolCarbonyl Partner
PiperidineCatalytic~0.2 mLBasic Catalyst
Ethanol-20 mLSolvent
Temperature-Reflux (~78°C)Reaction Condition
Reaction Time-2-4 hoursReaction Duration
Expected Yield >90%
Diagram: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_steps Reaction Steps A Deprotonation of Methyl Group (Base) B Nucleophilic Attack on Aldehyde Carbonyl A->B C Proton Transfer B->C D Dehydration (E1cB) C->D Product α,β-Unsaturated Product D->Product Start Active Methyl Compound + Aldehyde Start->A

Caption: Key mechanistic steps of the Knoevenagel condensation.

References

  • Kolagkis, P. X., et al. Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process.
  • Ronsisvalle, G., et al. Benzo[b]thiophene-2-carbaldehyde. MDPI.
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  • Knoevenagel condensation. Wikipedia.
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  • A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile. Benchchem.
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  • New Synthesis of 3H-Benzo[b]thiophen-2-ones. ResearchGate.
  • Condensation products of thiophenes with formaldehyde and hydroxylamine salts. Google Patents.
  • Al-Masum, M., & El-Shafai, N. M. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). PMC - NIH.
  • 3-methylbenzo[b]thiophene-2-carbonitrile. Alchem.Pharmtech.
  • Ghorai, P., et al. Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. NIH.
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Application Notes and Protocols: Unlocking the Synthetic Potential of the Nitrile Group in 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science.[1][2][3] Specifically, 3-Methylbenzo[b]thiophene-2-carbonitrile serves as a versatile building block, with its nitrile group offering a gateway to a diverse array of functional groups. This document provides detailed application notes and validated protocols for the chemical transformation of this nitrile group. We will explore its hydrolysis to the corresponding carboxylic acid, reduction to a primary amine, reaction with organometallic reagents to yield ketones, and its [3+2] cycloaddition to form a tetrazole ring. These transformations are fundamental in the synthesis of novel therapeutic agents and functional materials.[4][5] The protocols herein are designed for reproducibility and scalability, with an emphasis on the mechanistic rationale behind the selection of reagents and reaction conditions.

Introduction: The Strategic Importance of the Nitrile Moiety

The nitrile group (C≡N) is a cornerstone of organic synthesis due to its unique electronic properties and versatile reactivity.[6][7] It is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[6][8] In the context of 3-Methylbenzo[b]thiophene-2-carbonitrile, this functional group provides a linchpin for molecular elaboration, enabling the introduction of key pharmacophoric elements such as carboxylic acids, amines, and tetrazoles. The metabolic stability and bioisosteric properties of tetrazoles, for instance, make them valuable replacements for carboxylic acids in drug design.[9][10]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive toolkit for the synthetic manipulation of 3-Methylbenzo[b]thiophene-2-carbonitrile.

G cluster_start Starting Material cluster_products Key Synthetic Transformations 3-Methylbenzo[b]thiophene-2-carbonitrile 3-Methylbenzo[b]thiophene-2-carbonitrile Carboxylic_Acid 3-Methylbenzo[b]thiophene-2-carboxylic acid 3-Methylbenzo[b]thiophene-2-carbonitrile->Carboxylic_Acid Hydrolysis Amine 2-(Aminomethyl)-3-methylbenzo[b]thiophene 3-Methylbenzo[b]thiophene-2-carbonitrile->Amine Reduction Ketone Ketone Derivatives 3-Methylbenzo[b]thiophene-2-carbonitrile->Ketone Organometallic Addition Tetrazole 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole 3-Methylbenzo[b]thiophene-2-carbonitrile->Tetrazole [3+2] Cycloaddition

Caption: Key synthetic pathways of 3-Methylbenzo[b]thiophene-2-carbonitrile.

Hydrolysis to 3-Methylbenzo[b]thiophene-2-carboxylic acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[11][12] This hydrolysis can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[6][8] For the subject compound, both pathways are viable, and the choice may depend on the compatibility of other functional groups within the molecule.

Mechanistic Rationale

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water.[12] Subsequent tautomerization yields an amide, which is then further hydrolyzed to the carboxylic acid.[11] In basic hydrolysis, a strong nucleophile, such as the hydroxide ion, directly attacks the nitrile carbon.[6] The resulting intermediate is protonated by water to form the amide, which is subsequently hydrolyzed to the carboxylate salt.[6]

Protocol: Acid-Catalyzed Hydrolysis

This protocol is favored for its straightforward workup.

Materials:

  • 3-Methylbenzo[b]thiophene-2-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 3-Methylbenzo[b]thiophene-2-carbonitrile (1.0 eq) in glacial acetic acid (10 volumes), add concentrated sulfuric acid (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold distilled water until the filtrate is neutral.

  • For further purification, dissolve the crude solid in ethyl acetate and wash with a saturated solution of sodium bicarbonate to remove any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-Methylbenzo[b]thiophene-2-carboxylic acid.[13][14]

Parameter Value Rationale
Solvent Glacial Acetic AcidProvides a protic medium and is stable to strong acid at high temperatures.
Catalyst Concentrated H₂SO₄Acts as both a catalyst and a water scavenger to drive the reaction forward.
Temperature RefluxProvides the necessary activation energy for the hydrolysis of the stable nitrile group.
Workup Precipitation on iceQuenches the reaction and facilitates the isolation of the carboxylic acid product.

Reduction to 2-(Aminomethyl)-3-methylbenzo[b]thiophene

The reduction of nitriles to primary amines is a highly valuable transformation, providing access to key building blocks for pharmaceuticals and agrochemicals.[15][16] Potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are commonly employed.[17][18]

Mechanistic Rationale

Lithium Aluminum Hydride serves as a source of hydride ions (H⁻). The reaction proceeds via two successive nucleophilic additions of hydride to the electrophilic nitrile carbon.[11][12] The first addition forms an imine anion, which is then further reduced to a dianion.[8] Aqueous workup protonates the dianion to yield the primary amine.[8][12]

G Start 3-Methylbenzo[b]thiophene-2-carbonitrile Intermediate Imine Anion Intermediate Start->Intermediate + H- Reagent LiAlH4 in THF Reagent->Intermediate Workup Aqueous Workup (e.g., H2O/H+) Intermediate->Workup + H- Product 2-(Aminomethyl)-3-methylbenzo[b]thiophene Workup->Product

Caption: Workflow for the reduction of the nitrile to a primary amine.

Protocol: Reduction with LiAlH₄

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • 3-Methylbenzo[b]thiophene-2-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Distilled Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF (15 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-Methylbenzo[b]thiophene-2-carbonitrile (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • A granular precipitate will form. Stir the mixture at room temperature for 1 hour.

  • Filter the solid and wash it thoroughly with ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(Aminomethyl)-3-methylbenzo[b]thiophene.

Parameter Value Rationale
Reducing Agent LiAlH₄A powerful hydride donor capable of reducing the stable nitrile group.[15][17]
Solvent Anhydrous THFAn aprotic solvent that is stable to LiAlH₄ and effectively solubilizes the reactants.
Atmosphere Inert (N₂ or Ar)Prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.
Workup Fieser MethodA safe and effective procedure for quenching the excess LiAlH₄ and precipitating aluminum salts.

Organometallic Addition to Form Ketones

The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a convenient route to ketones.[6][12] This reaction involves the nucleophilic addition of the organometallic reagent to the nitrile carbon.

Mechanistic Rationale

The carbanionic character of the organometallic reagent facilitates its attack on the electrophilic nitrile carbon, forming an imine anion which is stabilized as a magnesium or lithium salt.[8][19] Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[8] It is crucial to perform this reaction under anhydrous conditions to prevent the quenching of the organometallic reagent.[20]

Protocol: Reaction with a Grignard Reagent

Materials:

  • 3-Methylbenzo[b]thiophene-2-carbonitrile

  • Grignard Reagent (e.g., Methylmagnesium Bromide, 1.2 eq in THF/Et₂O)

  • Anhydrous Diethyl Ether (Et₂O) or THF

  • Aqueous Ammonium Chloride (NH₄Cl), saturated solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-Methylbenzo[b]thiophene-2-carbonitrile (1.0 eq) in anhydrous diethyl ether (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Parameter Value Rationale
Reagent Grignard ReagentProvides a carbanion for nucleophilic addition to the nitrile.[21]
Solvent Anhydrous Et₂O or THFAprotic solvent required for the stability and reactivity of the Grignard reagent.
Temperature 0 °C to RTControls the initial exothermic reaction and allows for completion at room temperature.
Workup Saturated NH₄ClA mild acidic quench to hydrolyze the imine intermediate without causing side reactions.

[3+2] Cycloaddition for Tetrazole Synthesis

The [3+2] cycloaddition of nitriles with azides is the most common method for the synthesis of 5-substituted-1H-tetrazoles.[9][10] This reaction is of significant interest in medicinal chemistry as the tetrazole ring is a well-established bioisostere for the carboxylic acid group.[9]

Mechanistic Rationale

This reaction is a 1,3-dipolar cycloaddition. The azide ion acts as the 1,3-dipole, which reacts with the dipolarophile (the nitrile group) to form the five-membered tetrazole ring.[10][22] The reaction is often catalyzed by Lewis acids or promoted by heat.

G Reactants 3-Methylbenzo[b]thiophene-2-carbonitrile + Sodium Azide (NaN3) + Lewis Acid (e.g., ZnCl2) Reaction [3+2] Cycloaddition in DMF at elevated temperature Reactants->Reaction Workup Acidification and Isolation Reaction->Workup Product 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole Workup->Product

Caption: General workflow for the synthesis of the tetrazole derivative.

Protocol: Zinc-Catalyzed Cycloaddition

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care. Hydrazoic acid, which can be formed in situ, is also toxic and explosive.

Materials:

  • 3-Methylbenzo[b]thiophene-2-carbonitrile

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred suspension of 3-Methylbenzo[b]thiophene-2-carbonitrile (1.0 eq), sodium azide (2.0 eq), and anhydrous zinc chloride (1.0 eq) in DMF (10 volumes), heat the mixture to 120-130 °C.

  • Maintain the temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and 1M HCl (20 volumes).

  • Stir the mixture for 30 minutes. The product will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole.

Parameter Value Rationale
Azide Source Sodium Azide (NaN₃)A stable and common source of the azide ion.
Catalyst Zinc Chloride (ZnCl₂)A Lewis acid that coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide.
Solvent DMFA high-boiling polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction.
Workup AcidificationProtonates the tetrazole ring and helps in the precipitation and isolation of the product.

Conclusion

3-Methylbenzo[b]thiophene-2-carbonitrile is a valuable and versatile starting material. The nitrile group serves as a robust handle for a variety of chemical transformations, enabling access to a wide range of functionalized benzothiophene derivatives. The protocols detailed in these application notes provide reliable and reproducible methods for the hydrolysis, reduction, organometallic addition, and cycloaddition reactions of this substrate. These transformations are crucial for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. PubMed. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. NIH. [Link]

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  • Synthesis of Tetrazole Tethered Tetrahydrobenzo [B] Thiophene-3-Carbonitrile by Isocyanide-Based Condensation. ResearchGate. [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. [Link]

  • 20.7 Chemistry of Nitriles. OpenStax adaptation. [Link]

  • Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides. Chemical Science (RSC Publishing). [Link]

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  • Scheme 7. Synthesis of 3-amino-2-nitrobenzo[b]thiophene (10). ResearchGate. [Link]

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  • Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PubMed Central. [Link]

  • Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]

  • Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester. PrepChem.com. [Link]

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  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methylbenzo[b]thiophene-2-carbonitrile

3-Methylbenzo[b]thiophene-2-carbonitrile is a crucial heterocyclic building block in medicinal chemistry and materials science. Its rigid, aromatic scaffold, adorned with strategically placed functional groups, makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules and functional organic materials. The development of robust and high-yielding synthetic routes to this compound is therefore of paramount importance to researchers in these fields.

This technical guide provides a comprehensive overview of a reliable synthetic pathway to 3-Methylbenzo[b]thiophene-2-carbonitrile, along with an in-depth troubleshooting guide and frequently asked questions to assist researchers in optimizing their experimental outcomes. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and a thorough review of the current scientific literature.

Recommended Synthetic Protocol: A Robust Pathway to 3-Methylbenzo[b]thiophene-2-carbonitrile

While several synthetic strategies can be envisioned for the construction of the 3-Methylbenzo[b]thiophene-2-carbonitrile scaffold, a particularly effective and versatile approach involves a two-step sequence: the formation of a 2-amino-3-methylbenzo[b]thiophene intermediate via a modified Gewald-type reaction, followed by a Sandmeyer reaction to introduce the 2-carbonitrile functionality.

Step 1: Synthesis of 2-Amino-3-methylbenzo[b]thiophene

This key step utilizes a one-pot, three-component reaction that brings together a substituted benzaldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. This approach is highly convergent and atom-economical.

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzaldehyde (10 mmol, 1.41 g), propionitrile (12 mmol, 0.66 g), and elemental sulfur (12 mmol, 0.38 g) in ethanol (50 mL).

  • Catalyst Addition: To the stirred suspension, add triethylamine (5 mmol, 0.51 g) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Purification: The crude 2-amino-3-methylbenzo[b]thiophene can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Step 2: Sandmeyer Reaction for the Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile

The conversion of the 2-amino group to a 2-carbonitrile is a classic transformation achieved via the Sandmeyer reaction.

Reaction Scheme:

Experimental Procedure:

  • Diazotization: Dissolve the purified 2-amino-3-methylbenzo[b]thiophene (5 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL) by gentle warming. Cool the solution to 0-5 °C in an ice-salt bath. To this solution, add a pre-cooled solution of sodium nitrite (5.5 mmol, 0.38 g) in water (5 mL) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (6 mmol, 0.54 g) and sodium cyanide (12 mmol, 0.59 g) in water (20 mL). Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Effervescence will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Work-up: Cool the reaction mixture and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 3-Methylbenzo[b]thiophene-2-carbonitrile can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that researchers may encounter during the synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile, providing causative explanations and actionable solutions.

Q1: The yield of 2-amino-3-methylbenzo[b]thiophene (Step 1) is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the initial Gewald-type reaction are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Knoevenagel Condensation: The initial condensation between 2-chlorobenzaldehyde and propionitrile is a critical step.[1]

    • Causality: The basicity of the catalyst is crucial. If the catalyst is too weak, the deprotonation of propionitrile will be slow, leading to an incomplete reaction. Conversely, a base that is too strong can promote side reactions.

    • Solution:

      • Catalyst Screening: While triethylamine is a good starting point, consider screening other bases such as piperidine or morpholine.[1]

      • Water Removal: The condensation produces water, which can inhibit the reaction. While not always necessary in refluxing ethanol, for particularly stubborn reactions, the use of a Dean-Stark trap to remove water can be beneficial.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Causality: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate.[1] This is often favored at higher temperatures or with prolonged reaction times. Polymerization can also occur, leading to the formation of intractable tars.

    • Solution:

      • Temperature Optimization: Carefully control the reaction temperature. While reflux is generally effective, a systematic screen of temperatures (e.g., 50 °C, 60 °C, 70 °C) may reveal an optimal condition that favors the desired cyclization over side reactions.

      • Controlled Reagent Addition: Slow, controlled addition of the base can sometimes minimize the concentration of reactive intermediates, thereby reducing the rate of dimerization.[1]

  • Purity of Reagents:

    • Causality: Impurities in the starting materials or solvent can poison the catalyst or promote unwanted side reactions.

    • Solution: Ensure that all reagents are of high purity and that the solvent is anhydrous.

Troubleshooting Flowchart for Low Yield in Step 1

Troubleshooting_Step1 start Low Yield of 2-Amino-3-methylbenzo[b]thiophene check_tlc Analyze TLC of Crude Reaction Mixture start->check_tlc no_product No Product Formation or Very Low Conversion check_tlc->no_product No desired spot byproducts Significant Byproduct Formation check_tlc->byproducts Multiple spots sub_no_product Focus on Knoevenagel Condensation no_product->sub_no_product sub_byproducts Address Side Reactions byproducts->sub_byproducts action_base Screen Different Bases (Piperidine, Morpholine) sub_no_product->action_base action_temp Increase Reaction Temperature Incrementally sub_no_product->action_temp action_reagents Verify Purity of Starting Materials sub_no_product->action_reagents end Improved Yield action_base->end action_temp->end action_reagents->end action_temp_control Optimize Reaction Temperature (Lower if Tarry) sub_byproducts->action_temp_control action_addition Slow Addition of Base sub_byproducts->action_addition action_solvent Consider a Different Solvent (e.g., DMF) sub_byproducts->action_solvent action_temp_control->end action_addition->end action_solvent->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of the 2-amino intermediate.

Q2: The Sandmeyer reaction (Step 2) is giving a low yield or a complex mixture of products. What could be going wrong?

A2: The Sandmeyer reaction, while powerful, is sensitive to reaction conditions.

  • Incomplete Diazotization:

    • Causality: The formation of the diazonium salt is temperature-sensitive. If the temperature rises above 5-10 °C, the diazonium salt can decompose. An insufficient amount of nitrous acid (generated from sodium nitrite and acid) will also lead to incomplete reaction.

    • Solution:

      • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0 and 5 °C using an ice-salt bath.

      • Stoichiometry: Ensure that at least one equivalent of sodium nitrite is used. A slight excess (1.1 equivalents) is often beneficial.

  • Decomposition of the Diazonium Salt:

    • Causality: Diazonium salts are generally unstable and should be used immediately after preparation. Decomposition can lead to the formation of phenols and other byproducts.

    • Solution: Prepare the diazonium salt and use it in the subsequent cyanation step without delay.

  • Issues with the Cyanation Step:

    • Causality: The copper(I) cyanide complex is the active catalyst. If it is not properly prepared or if it oxidizes to copper(II), the reaction efficiency will decrease.

    • Solution: Use freshly prepared or high-quality copper(I) cyanide. Ensure the solution is basic with sodium cyanide to maintain the active cuprous complex.

Q3: My final product, 3-Methylbenzo[b]thiophene-2-carbonitrile, is difficult to purify. What are some effective purification strategies?

A3: Purification challenges often arise from the presence of closely related impurities.

  • Column Chromatography:

    • Strategy: Silica gel column chromatography is the most effective method for purifying the final product. A shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) will provide the best separation.

    • Tip: Monitor the fractions carefully by TLC to isolate the pure product.

  • Recrystallization:

    • Strategy: If the product is obtained as a solid and is relatively pure, recrystallization can be an effective final purification step.

    • Solvent Screening: Screen a variety of solvents to find one in which the product is sparingly soluble at room temperature but readily soluble when hot. Ethanol, methanol, or a mixture of hexane and ethyl acetate are good starting points.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting benzaldehyde in Step 1?

A1: Yes, this synthetic route is amenable to the use of various substituted benzaldehydes. The electronic nature of the substituents on the benzene ring may affect the reaction rate and yield. Electron-withdrawing groups can sometimes increase the reactivity of the aldehyde.

Q2: Is it possible to introduce the methyl group at a different position?

A2: The position of the methyl group is determined by the choice of the active methylene nitrile in Step 1. To obtain a different substitution pattern on the thiophene ring, a different nitrile or ketone precursor would be required.

Q3: Are there alternative methods for synthesizing 3-Methylbenzo[b]thiophene-2-carbonitrile?

A3: Yes, other synthetic routes exist. For example, one could synthesize the 3-methylbenzo[b]thiophene core first and then introduce the carbonitrile group at the 2-position via lithiation followed by reaction with a cyanating agent. However, the presented two-step sequence is often more direct and higher yielding.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Cyanides: The Sandmeyer reaction involves the use of sodium cyanide and copper(I) cyanide, which are highly toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit available.

  • Acids and Bases: Concentrated acids and strong bases should be handled with care.

  • General Precautions: As with any chemical synthesis, it is important to conduct a thorough risk assessment before starting the experiment.

Data Summary: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of key reaction parameters on the yield of the initial cyclization step, based on general principles of the Gewald reaction.

ParameterConditionExpected Impact on YieldRationale
Catalyst TriethylamineModerate to GoodStandard base for this transformation.
PiperidinePotentially HigherMore basic, can accelerate the initial condensation.[1]
MorpholineModerate to GoodAnother effective base for the Gewald reaction.[1]
Temperature 50 °CLowerMay be too low for efficient reaction.
78 °C (Reflux in EtOH)OptimalGood balance between reaction rate and minimizing side reactions.
> 90 °CPotentially LowerIncreased risk of dimerization and polymerization.[1]
Solvent EthanolGoodCommon and effective solvent for the Gewald reaction.
DMFPotentially HigherHigher boiling point and can improve solubility of reactants.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: 2-Amino-3-methylbenzo[b]thiophene Synthesis cluster_step2 Step 2: Sandmeyer Reaction reagents1 2-Chlorobenzaldehyde Propionitrile Sulfur reaction1 Reflux in Ethanol with Triethylamine reagents1->reaction1 workup1 Aqueous Work-up & Filtration reaction1->workup1 purification1 Recrystallization or Column Chromatography workup1->purification1 product1 Pure 2-Amino-3-methyl- benzo[b]thiophene purification1->product1 diazotization Diazotization with NaNO2 / HCl product1->diazotization cyanation Reaction with CuCN / NaCN diazotization->cyanation workup2 Extraction cyanation->workup2 purification2 Column Chromatography workup2->purification2 final_product 3-Methylbenzo[b]thiophene- 2-carbonitrile purification2->final_product

Caption: A schematic representation of the two-step synthetic sequence.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte, 1966 , 99(1), 94-100. [Link]

  • Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Journal of Heterocyclic Chemistry, 1999 , 36(2), 333-345. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010. [Link]

  • Campaigne, E. Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In Comprehensive Heterocyclic Chemistry; Katritzky, A. R., Rees, C. W., Eds.; Pergamon: Oxford, 1984; Vol. 4, pp 863-934. [Link]

  • Sandmeyer, T. Berichte der deutschen chemischen Gesellschaft, 1884 , 17(2), 1633-1635. [Link]

Sources

Technical Support Center: Purification of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methylbenzo[b]thiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful purification of this important synthetic intermediate.

Introduction

3-Methylbenzo[b]thiophene-2-carbonitrile is a key building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for reliable downstream applications and for meeting stringent regulatory standards in drug development. This document provides a comprehensive overview of purification techniques, troubleshooting common issues, and answers to frequently asked questions.

Choosing Your Purification Strategy

The initial purity of your crude 3-Methylbenzo[b]thiophene-2-carbonitrile will largely dictate the most effective purification strategy. A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to assess the impurity profile.

Purification_Strategy start Crude 3-Methylbenzo[b]thiophene-2-carbonitrile is_solid Is the crude material a solid? start->is_solid high_purity Purity >90% by TLC/HPLC? is_solid->high_purity Yes oily_crude Crude is an oil or low-melting solid is_solid->oily_crude No recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography No final_product Pure 3-Methylbenzo[b]thiophene-2-carbonitrile recrystallization->final_product column_chromatography->final_product oily_crude->column_chromatography

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-Methylbenzo[b]thiophene-2-carbonitrile.

Problem Potential Cause Recommended Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Select a less polar solvent or a solvent mixture. For instance, if you are using pure ethanol, try a mixture of ethanol and water.[1]
The volume of the recrystallization solvent is too large.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process is too rapid, leading to the formation of very fine crystals that pass through the filter paper.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "oils out" during recrystallization The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The presence of significant impurities can depress the melting point.A preliminary purification by column chromatography may be necessary.
Poor separation during column chromatography The chosen eluent system is too polar or not polar enough.Optimize the eluent system using TLC. A good starting point for benzothiophene derivatives is a mixture of hexane and ethyl acetate.[2][3]
The column is overloaded with the crude product.As a general rule, use a 50:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[4]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly. Both wet and dry packing methods can be effective.
Colored impurities in the final product Incomplete removal of colored byproducts from the synthesis.A preliminary wash with a suitable solvent or treatment with activated carbon may be beneficial. Column chromatography is generally effective at removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 3-Methylbenzo[b]thiophene-2-carbonitrile?

A1: For benzothiophene derivatives, alcohols such as ethanol or isopropanol are often good starting points for recrystallization.[1] You can also explore solvent mixtures like ethanol/water or ethyl acetate/heptane.[5] It is crucial to perform small-scale solubility tests to find the optimal solvent or solvent system where the compound is sparingly soluble at room temperature and completely soluble at the solvent's boiling point.

Q2: How do I choose the right eluent for column chromatography?

A2: The ideal eluent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.[2] For benzothiophene derivatives, a common starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.[3][6] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

Q3: My compound is a solid. Can I dry-load it onto the silica gel column?

A3: Yes, dry loading is a suitable technique, especially if your compound has limited solubility in the initial chromatography eluent. To do this, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: What are the likely impurities I might encounter?

A4: Without a specific synthetic route, it is difficult to predict the exact impurities. However, common impurities in the synthesis of benzothiophene derivatives can include unreacted starting materials, regioisomers, and byproducts from side reactions.[5] For instance, if the synthesis involves a cyclization reaction, incomplete cyclization could lead to open-chain precursors as impurities.

Q5: How can I confirm the purity of my final product?

A5: The purity of your 3-Methylbenzo[b]thiophene-2-carbonitrile should be assessed using multiple analytical techniques. A sharp melting point that is consistent with reported values is a good indicator of purity. Further confirmation should be obtained using chromatographic methods like HPLC or Gas Chromatography (GC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the absence of impurities.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of 3-Methylbenzo[b]thiophene-2-carbonitrile. The choice of solvent should be optimized based on small-scale solubility tests.

Materials:

  • Crude 3-Methylbenzo[b]thiophene-2-carbonitrile

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/heptane)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for the purification of 3-Methylbenzo[b]thiophene-2-carbonitrile using flash column chromatography.

Materials:

  • Crude 3-Methylbenzo[b]thiophene-2-carbonitrile

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Dry pack the column with silica gel to the desired height. Add another layer of sand on top of the silica gel.

  • Equilibration: Run the initial, low-polarity eluent through the column to equilibrate the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel. Alternatively, perform a dry loading as described in the FAQ section.

  • Elution: Begin eluting the column with the low-polarity solvent. If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Methylbenzo[b]thiophene-2-carbonitrile.

References

  • University of Rochester. Recrystallization. [Link]

  • Google Patents.
  • Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • MDPI. Benzo[b]thiophene-2-carbaldehyde. [Link]

  • ResearchGate. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PrepChem.com. Synthesis of 3- methylbenzo[b]thiophene. [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • Matrix Fine Chemicals. 3-METHYL-1-BENZOTHIOPHENE-2-CARBONITRILE | CAS 3216-49-7. [Link]

  • Methylamine Supplier. Benzo[B]Thiophene-2-Carbonitrile, 3-Methyl. [Link]

  • Alchem.Pharmtech. CAS 3216-49-7 | 3-methylbenzo[b]thiophene-2-carbonitrile. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • University of Rochester. Chromatography: How to Run a Flash Column. [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • PMC - PubMed Central. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]

  • Der Pharma Chemica. Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. [Link]

  • Organic Syntheses. 3-methylthiophene. [Link]

  • PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • Jennychem. 3-Methyl-1-benzothiophene-2-carbonitrile. [Link]

  • ResearchGate. Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

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Technical Support Center: Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and frequently asked questions regarding the formation of byproducts during this synthesis. Our goal is to provide practical, experience-based insights to help you optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

The primary synthetic route to 3-Methylbenzo[b]thiophene-2-carbonitrile and analogous structures is the Gewald reaction.[1][2] This multicomponent reaction is highly valued for its efficiency in constructing the polysubstituted 2-aminothiophene core, which is a common precursor. This guide will focus on the byproducts encountered during and after this key synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I fix it?

A1: A dark brown or tarry reaction mixture is often indicative of polymerization or the formation of complex polysulfides.[3] This is typically caused by excessively high reaction temperatures.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can catalyze these side reactions.

  • Workup and Purification: Proper workup and purification are necessary to remove these colored impurities. Column chromatography is often effective.

Q2: I am observing a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?

A2: Dimerization of the α,β-unsaturated nitrile intermediate is a common competing reaction in the Gewald synthesis.[3]

Troubleshooting Steps:

  • Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. Lowering the temperature may favor the desired intramolecular cyclization.

  • Adjust the Rate of Reagent Addition: Slow, controlled addition of the reagents can sometimes favor the desired intramolecular cyclization over the intermolecular dimerization.

  • Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents may be beneficial.

Q3: My yield is low, and I suspect the initial Knoevenagel-Cope condensation is inefficient. What can I do?

A3: Inefficient Knoevenagel-Cope condensation between the ketone/aldehyde and the active methylene nitrile is a common reason for low yields.[3]

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Screening bases like piperidine, morpholine, or triethylamine is recommended.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. The use of a Dean-Stark apparatus or a drying agent can improve the yield.

Q4: I have unreacted starting materials and intermediates in my final product. How can I improve the conversion?

A4: The presence of unreacted starting materials and intermediates indicates an incomplete reaction.[3]

Troubleshooting Steps:

  • Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress by TLC or LC-MS.

  • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.

  • Catalyst Loading: If using a catalyst, ensure that the catalyst loading is sufficient and that the catalyst is active.

Common Byproducts and Their Formation

Byproduct TypePlausible Structure/DescriptionMechanism of FormationMitigation Strategy
Dimer of α,β-unsaturated nitrile A C-C bond forms between two molecules of the Knoevenagel-Cope intermediate.Intermolecular Michael addition of the enolate of the active methylene nitrile to another molecule of the α,β-unsaturated nitrile.Lower reaction temperature, slow reagent addition, solvent optimization.
Polysulfides Complex sulfur-containing polymers.Side reactions of elemental sulfur at elevated temperatures.Strict temperature control, use of a sulfur transfer reagent.
Over-oxidation Products Sulfoxides or sulfones of the benzothiophene ring.Presence of oxidizing agents or air during the reaction or workup.Maintain an inert atmosphere (e.g., nitrogen or argon), use degassed solvents.
Unreacted Intermediates Knoevenagel-Cope condensation product.Incomplete cyclization reaction.Optimize base, temperature, and reaction time for the cyclization step.

Experimental Protocols

Representative Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Knoevenagel-Cope Condensation:

    • To a solution of the starting ketone or aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF), add a catalytic amount of a base (e.g., piperidine, triethylamine, or morpholine).[4]

    • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the condensation is complete (monitored by TLC).

  • Cyclization:

    • To the solution containing the Knoevenagel-Cope intermediate, add elemental sulfur (1.1 equivalents).

    • The mixture is then heated to a temperature typically ranging from 50 to 80 °C. The optimal temperature should be determined experimentally.

    • The reaction is continued until the formation of the 2-aminothiophene is complete.

  • Workup and Purification:

    • After cooling to room temperature, the reaction mixture is poured into ice water.

    • The precipitated solid is collected by filtration, washed with water, and then a cold, non-polar solvent (e.g., hexane) to remove excess sulfur.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizing Byproduct Formation

The following diagram illustrates the key steps in the Gewald synthesis and the points at which common byproducts can form.

Gewald_Byproducts Start Ketone/Aldehyde + Active Methylene Nitrile KC_Intermediate Knoevenagel-Cope Intermediate Start->KC_Intermediate Base catalyst Dimer Dimerization Byproduct KC_Intermediate->Dimer High Temp./ Concentration Gewald_Product Desired 2-Aminothiophene Product KC_Intermediate->Gewald_Product + Sulfur, Heat Polymer Polymerization/ Tarry Byproducts Gewald_Product->Polymer Excessive Heat

Caption: Competing pathways in the Gewald synthesis.

Troubleshooting Logic Flow

This diagram provides a systematic approach to troubleshooting common issues in the synthesis.

Troubleshooting_Flow Start Low Yield or Impure Product Check_KC Check Knoevenagel-Cope Condensation Efficiency Start->Check_KC Optimize_Base Optimize Base: - Stronger Base - Different Class Check_KC->Optimize_Base Inefficient Remove_Water Ensure Water Removal: - Dean-Stark - Drying Agent Check_KC->Remove_Water Inefficient Check_Cyclization Check Cyclization Step Check_KC->Check_Cyclization Efficient Optimize_Base->Check_Cyclization Remove_Water->Check_Cyclization Optimize_Temp Optimize Temperature: - Systematic Screen Check_Cyclization->Optimize_Temp Byproducts Formed Slow_Addition Slow Reagent Addition Check_Cyclization->Slow_Addition Byproducts Formed Check_Purity Check Starting Material Purity Check_Cyclization->Check_Purity No Byproducts, Still Low Yield Optimize_Temp->Check_Purity Slow_Addition->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure End Improved Synthesis Check_Purity->End Pure Purify_SM->End

Caption: A logical guide to troubleshooting the synthesis.

References

  • BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
  • Wikipedia. (2023). Gewald reaction.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Putra, M. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

Sources

Technical Support Center: Optimizing the Nitration of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the electrophilic nitration of 3-Methylbenzo[b]thiophene-2-carbonitrile. Given the nuanced reactivity of substituted benzothiophenes, this document provides a structured approach to optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the regioselective synthesis of the desired nitro-isomers. The insights and protocols herein are synthesized from established principles of heterocyclic chemistry and data from closely related structural analogs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and expected outcomes for the nitration of the target substrate.

Q1: Where is the nitration of 3-Methylbenzo[b]thiophene-2-carbonitrile expected to occur and why?

A: Electrophilic substitution is expected to occur exclusively on the benzene ring (positions 4, 5, 6, and 7). The thiophene ring is significantly deactivated towards electrophilic attack by the strongly electron-withdrawing nitrile (-CN) group at the 2-position.[1][2] This deactivation directs the incoming electrophile, the nitronium ion (NO₂⁺), to the more electron-rich benzo portion of the molecule. Studies on analogous benzothiophenes with electron-withdrawing groups at the 2- or 3-position confirm this regiochemical preference.[3][4][5]

Q2: What are the key experimental factors that control which isomer (4-, 5-, 6-, or 7-nitro) is formed?

A: The distribution of the resulting nitro-isomers is highly dependent on the reaction conditions, which govern whether the reaction is under kinetic or thermodynamic control.[1][5]

  • Kinetic Control (Low Temperature): Reactions performed at low temperatures (e.g., 0°C) with milder nitrating systems like potassium nitrate in sulfuric acid tend to favor the products that are formed the fastest. For many benzothiophenes, this results in a mixture where the 5- and 6-nitro isomers are significant products.[1][5]

  • Thermodynamic Control (Elevated Temperature): Reactions conducted at higher temperatures (e.g., 60°C), often using nitric acid in a mixture of sulfuric and acetic acids, allow the reaction to reach equilibrium. This favors the formation of the most stable isomer, which is often the 4-nitro product, potentially due to steric and electronic factors.[1][5]

Q3: What are the most common side reactions to be aware of during this nitration?

A: Beyond the formation of multiple isomers, several side reactions can complicate the synthesis:

  • Ipso-Substitution: This is a significant concern where the nitronium ion attacks a substituted position, leading to the replacement of a substituent. In this substrate, both the cyano group at C2 and the methyl group at C3 are potentially labile. Nitration of the analogous 3-methyl-benzo[b]thiophen-2-carboxylic acid showed that replacement of the C2-substituent can be a notable side reaction, particularly at higher temperatures.[3]

  • Oxidation: The thiophene ring is susceptible to oxidation under harsh nitrating conditions, which can lead to the formation of sulfoxides or sulfones, or even ring-opening, resulting in dark, tarry byproducts.[6][7] Careful temperature control and dropwise addition of the nitrating agent are critical to minimize this.[7]

  • Over-Nitration: The introduction of a second nitro group (dinitration) is possible if the conditions are too forcing (excess nitrating agent, high temperature, or prolonged reaction time).

Q4: How can I reliably characterize the product mixture to identify the different isomers?

A: A combination of standard spectroscopic techniques is essential for unambiguous structure elucidation:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The substitution pattern on the benzene ring will produce distinct chemical shifts and coupling patterns (splitting) in the aromatic region of the ¹H NMR spectrum, allowing for definitive assignment of each isomer.

  • Infrared (IR) Spectroscopy: This will confirm the successful incorporation of the nitro group via strong, characteristic absorption bands for the asymmetric and symmetric N-O stretches (typically ~1550-1490 cm⁻¹ and ~1355-1315 cm⁻¹). The nitrile stretch (~2230-2210 cm⁻¹) should remain present unless ipso-substitution has occurred.[1]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the products, verifying the addition of a single nitro group (an increase of 45.00 Da from the starting material).[1]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the experiment.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low or No Yield of Nitrated Product 1. Insufficiently Activated Nitrating Agent: The nitronium ion (NO₂⁺) may not be forming in sufficient concentration. 2. Reaction Temperature Too Low: The activation energy for the reaction is not being overcome. 3. Decomposition of Starting Material: Harsh conditions may be destroying the substrate before nitration can occur.1. Ensure the use of highly concentrated or fuming acids. For KNO₃/H₂SO₄, ensure the potassium nitrate is finely powdered and completely dissolved. 2. If running at 0°C, allow the reaction to stir for a longer period. If still unsuccessful, cautiously allow the reaction to warm slowly towards room temperature while monitoring by TLC. 3. Add the substrate to the cold acid mixture before adding the nitrating agent to ensure it is fully protonated and dissolved. Add the nitrating agent dropwise to control any exotherm.
Poor Regioselectivity / Complex Mixture of Isomers 1. Intermediate Temperature: Running the reaction at an intermediate temperature (e.g., 25-40°C) can lead to a mixture of both kinetically and thermodynamically favored products. 2. Nitrating Agent Choice: Some nitrating systems are inherently less selective.1. For kinetic products (5-/6-nitro), strictly maintain the temperature at or below 0°C. For the thermodynamic product (4-nitro), ensure the temperature is consistently held at the higher setpoint (e.g., 60°C).[1][5] 2. For improved selectivity, consider alternative nitrating systems. For example, zeolite catalysts have been shown to improve para-selectivity in some aromatic nitrations.[8]
Evidence of ipso-Substitution (Loss of -CN group, confirmed by IR/MS) 1. High Reaction Temperature: This side reaction is more prevalent at elevated temperatures, which can favor attack at the substituted C2 position.[3] 2. Steric Hindrance: The methyl group at C3 may sterically direct the electrophile towards the C2 position.1. Employ the low-temperature (kinetic) protocol (See Section 3, Protocol A). Avoid prolonged reaction times at elevated temperatures. 2. If the 4-nitro isomer is desired and ipso-substitution is problematic, consider a milder nitrating agent at a moderate temperature and accept a potentially longer reaction time.
Formation of Dark, Tarry Byproducts 1. Localized Overheating: Dropwise addition of the nitrating agent was too fast, causing localized "hot spots." 2. Oxidative Degradation: The reaction temperature is too high, or the nitrating agent is too concentrated/in excess.[7]1. Ensure vigorous stirring and add the nitrating agent very slowly, especially during the initial phase. Ensure the reaction flask is adequately submerged in the cooling bath. 2. Use the minimum stoichiometric amount of nitrating agent required. Avoid fuming nitric acid unless necessary and consider using a system like KNO₃ in H₂SO₄.
Difficulty in Separating Nitro-Isomers 1. Similar Polarity: The various nitro-isomers often have very similar polarities, making chromatographic separation challenging.1. Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate or dichloromethane).[9] 2. Recrystallization: Attempt fractional recrystallization from various solvents (e.g., ethanol, isopropanol, or mixed solvent systems like ethanol/water).[9][10] Seeding with a pure crystal, if available, can be beneficial.

Section 3: Data Summary & Visualization

Table 1: Summary of Reaction Conditions and Expected Outcomes
ParameterProtocol A: Kinetic ControlProtocol B: Thermodynamic Control
Objective Preferential formation of 5- and 6-nitro isomersPreferential formation of the 4-nitro isomer
Nitrating Agent Potassium Nitrate (KNO₃)Concentrated Nitric Acid (HNO₃)
Solvent/Medium Concentrated Sulfuric Acid (H₂SO₄)Sulfuric Acid (H₂SO₄) & Glacial Acetic Acid
Temperature 0°C60°C
Key Principle The reaction favors the fastest-formed products.[1]The reaction favors the most thermodynamically stable product.[1]
Primary Side-Reaction Concern Incomplete reaction if time/temp is insufficient.Increased risk of ipso-substitution and oxidation.[3][4]
Diagram 1: Regiochemical Control Pathways

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Major Products SM 3-Methylbenzo[b]thiophene-2-carbonitrile Kinetic Kinetic Control (KNO₃/H₂SO₄, 0°C) SM->Kinetic Fastest reaction pathway Thermo Thermodynamic Control (HNO₃/H₂SO₄/AcOH, 60°C) SM->Thermo Most stable product pathway Prod_Kinetic 5-Nitro & 6-Nitro Isomers Kinetic->Prod_Kinetic Prod_Thermo 4-Nitro Isomer Thermo->Prod_Thermo

Caption: Factors influencing regioselectivity in the nitration.

Diagram 2: Troubleshooting Workflow

G Start Reaction Complete. Analyze Crude Product (TLC, NMR) LowYield Low Yield? Start->LowYield No ComplexMix Complex Mixture? LowYield->ComplexMix No Sol_Yield Check Reagent Purity. Increase Reaction Time. Slightly Increase Temp. LowYield->Sol_Yield Yes Ipso Ipso-Substitution? ComplexMix->Ipso No Sol_Mix Strictly Control Temp. (0°C or 60°C). Change Nitrating System. ComplexMix->Sol_Mix Yes OK Proceed to Purification Ipso->OK No Sol_Ipso Use Low Temp Protocol. Reduce Reaction Time. Ipso->Sol_Ipso Yes

Caption: Decision tree for troubleshooting nitration outcomes.

Section 4: Recommended Experimental Protocols

Safety Precaution: These reactions involve the use of concentrated and fuming acids, which are highly corrosive and strong oxidizing agents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. All additions should be performed slowly and behind a blast shield.

Protocol A: Kinetic Control for Preferential Formation of 5-/6-Nitro Isomers

This protocol is adapted from conditions known to favor kinetic products in analogous systems.[1][5]

  • Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 20 mL). Cool the flask to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 3-Methylbenzo[b]thiophene-2-carbonitrile (1 equivalent) portion-wise to the stirred, cold sulfuric acid, ensuring the temperature does not rise above 5°C. Stir until fully dissolved.

  • Nitrating Agent Addition: Add finely powdered potassium nitrate (1.05 equivalents) portion-wise over 30-45 minutes. Maintain the temperature strictly at 0°C during the addition.

  • Reaction: Continue stirring the mixture at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. (To quench a sample for TLC, take a small aliquot and carefully add it to a vial containing ice and ethyl acetate). The reaction may take several hours.

  • Workup: Once the starting material is consumed (as indicated by TLC), pour the reaction mixture slowly and carefully onto a large beaker filled with crushed ice with vigorous stirring.

  • Isolation: Allow the ice to melt. The product will likely precipitate as a solid. Collect the solid by vacuum filtration. If no solid forms, or to recover all product, extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the collected solid or combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.[1][9]

Protocol B: Thermodynamic Control for Preferential Formation of the 4-Nitro Isomer

This protocol is adapted from conditions known to favor the thermodynamically most stable product.[1][5]

  • Preparation: In a three-necked round-bottom flask, dissolve 3-Methylbenzo[b]thiophene-2-carbonitrile (1 equivalent) in a mixture of glacial acetic acid (e.g., 15 mL) and concentrated sulfuric acid (e.g., 5 mL).

  • Heating: Heat the solution to 60°C in a temperature-controlled oil bath with vigorous stirring.

  • Nitrating Agent Addition: Add concentrated nitric acid (1.1 equivalents) dropwise via a dropping funnel over 30 minutes. Carefully monitor the temperature and ensure it does not exceed 65°C.

  • Reaction: Maintain the reaction temperature at 60°C and continue stirring. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the mixture to room temperature. Pour the mixture slowly onto crushed ice.

  • Isolation: Collect the precipitated product by filtration and wash thoroughly with water until the washings are neutral to pH paper.

  • Purification: Dry the crude solid. Further purification and separation of any minor isomers can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[1][9]

References

  • BenchChem. (2025). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.
  • Chapman, N. B., & Clarke, K. (1969). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile.
  • Cooper, J., & Scrowston, R. M. (1969). Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. Journal of the Chemical Society C: Organic.
  • ResearchGate. (n.d.). Disulphide synthesis from benzothiophene under nitration conditions.
  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • BenchChem. (2025). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene.
  • PubChem, National Institutes of Health. (n.d.). 3-Nitrobenzo[b]thiophene.
  • PMC, National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
  • Google Patents. (n.d.). Purification method of benzothiophene.
  • Krishnan R., A., et al. (2021). Synthesis of Benzothienobenzofurans via Annulation of Electrophilic Benzothiophenes with Phenols. Organic Letters.
  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review.
  • PubChem, National Institutes of Health. (n.d.). 3-Methylbenzo[b]thiophene.
  • PMC, National Institutes of Health. (2016). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.
  • Beck, J. R. (1973). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry.
  • BenchChem. (2025). Controlling regioselectivity in aromatic nitration reactions.
  • Babasinian, V. S. (1934). 2-NITROTHIOPHENE. Organic Syntheses. Available at: [Link]

  • Brown, I., et al. (1969). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C.

Sources

stability issues of 3-Methylbenzo[b]thiophene-2-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylbenzo[b]thiophene-2-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Methylbenzo[b]thiophene-2-carbonitrile. This guide is designed to provide you with in-depth, practical advice on the stability, handling, and troubleshooting of this compound in a research and development setting. Drawing from established principles of organic and medicinal chemistry, we aim to equip you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 3-Methylbenzo[b]thiophene-2-carbonitrile.

Q1: What are the ideal storage conditions for 3-Methylbenzo[b]thiophene-2-carbonitrile?

A1: Proper storage is critical to maintain the compound's purity and integrity. Based on its chemical structure, 3-Methylbenzo[b]thiophene-2-carbonitrile should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen.[1] The key is to minimize exposure to three primary environmental stressors: light, oxygen, and moisture. A tightly sealed container is essential to prevent the ingress of air and humidity. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: My solid 3-Methylbenzo[b]thiophene-2-carbonitrile has developed a slight discoloration. What could be the cause?

A2: Discoloration, typically a shift towards yellow or brown, is often the first visual indicator of degradation. The most probable cause is slow surface oxidation or photodecomposition. The thiophene ring, while aromatic, contains a sulfur atom that can be susceptible to oxidation over time, especially when exposed to air and light.[2][3] Even minor impurities can sometimes catalyze these degradation processes. While slight discoloration may not significantly impact the bulk purity for some applications, it is a warning sign that the material's integrity may be compromised. It is advisable to re-analyze the purity of the compound before use in sensitive assays.

Q3: Is 3-Methylbenzo[b]thiophene-2-carbonitrile stable in common organic solvents?

A3: The compound is generally soluble and stable in common anhydrous organic solvents like dichloromethane, chloroform, THF, and acetonitrile under inert conditions. However, stability can be compromised in protic solvents (like methanol or ethanol) or solvents containing residual water, especially if acidic or basic impurities are present. For solution-based storage, use anhydrous solvents, store under an inert atmosphere, and protect from light. It is best practice to prepare solutions fresh for each experiment.

Q4: What are the primary chemical moieties of this compound that I should be concerned about regarding stability?

A4: There are three main areas of potential reactivity:

  • The Benzothiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming S-oxides.[1] The aromatic ring system can also undergo photochemically induced reactions.[2][4]

  • The Nitrile Group (-CN): This group is prone to hydrolysis, converting to a carboxamide and subsequently to a carboxylic acid. This reaction is catalyzed by strong acids or bases and accelerated by heat.

  • The Methyl Group (-CH₃): While generally stable, the methyl group can be a site for radical-mediated reactions, particularly under oxidative stress or high-energy conditions (e.g., UV light).

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-solving framework for common issues encountered during experimentation.

Problem 1: My reaction yield is consistently low, and I see multiple unknown spots on my TLC plate.

  • Potential Cause 1: On-Reaction Degradation. The reaction conditions (e.g., temperature, pH, reagents) may be too harsh for the 3-Methylbenzo[b]thiophene-2-carbonitrile scaffold. Strong oxidizing agents (e.g., H₂O₂, m-CPBA) can attack the thiophene sulfur. Similarly, strong aqueous acids or bases can hydrolyze the nitrile group.

  • Troubleshooting Action:

    • Analyze Reagents: Ensure all reagents and solvents are pure and anhydrous.

    • Lower Temperature: Run the reaction at a lower temperature to see if byproduct formation is reduced.

    • Modify pH: If possible, buffer the reaction medium to maintain a neutral pH.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen.

    • Control Experiment: Run a mock reaction with the compound and solvents but without the primary reagent to see if the solvent or temperature alone causes degradation.

Problem 2: The analytical results (HPLC, NMR) of my sample have changed after a few days in solution.

  • Potential Cause 1: Solution-State Instability. As mentioned in the FAQ, the compound can degrade in solution, especially when exposed to light and air. Protic solvents or residual water can facilitate hydrolysis of the nitrile.

  • Troubleshooting Action:

    • Solvent Choice: Switch to a more stable, anhydrous, aprotic solvent for storage and analysis.

    • Storage Conditions: Store solutions in amber vials to protect from light and purge with an inert gas before sealing.[1]

    • Fresh Preparation: Always analyze freshly prepared solutions whenever possible. If solutions must be stored, do so at low temperatures (-20 °C or -80 °C).

    • Forced Degradation Study: To understand the specific vulnerability, perform a forced degradation study (see Protocol 1) by intentionally exposing solutions to acid, base, oxidant, and light to identify the primary degradation pathway.

Problem 3: I am developing a formulation and notice precipitation or changes in appearance over time.

  • Potential Cause 1: Poor Solubility and/or Degradation. The issue could be twofold. The compound may have limited long-term solubility in the chosen vehicle, or it could be degrading into less soluble byproducts.

  • Troubleshooting Action:

    • Solubility Assessment: Systematically determine the compound's solubility in a range of pharmaceutically relevant solvents and buffers.

    • Excipient Compatibility: Conduct a compatibility study by mixing the compound with individual formulation excipients and storing them under accelerated stability conditions (e.g., elevated temperature and humidity). Analyze for the appearance of new peaks via HPLC.

    • Identify Degradants: Isolate and identify the precipitate or major degradants. Understanding their structure will provide clues to the degradation mechanism (e.g., the presence of a carboxylic acid peak in the IR spectrum would suggest nitrile hydrolysis).

Part 3: Visualization & Experimental Protocols

Workflow for Investigating Compound Stability

The following diagram outlines a systematic approach to characterizing the stability of 3-Methylbenzo[b]thiophene-2-carbonitrile.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Characterization cluster_conclusion Phase 4: Mitigation Strategy start Obtain High-Purity Compound (>98%) develop_method Develop & Validate Stability-Indicating HPLC Method start->develop_method stress_conditions Expose Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) develop_method->stress_conditions analyze_samples Analyze Stressed Samples by HPLC stress_conditions->analyze_samples identify_degradants Identify Degradation Products (LC-MS, NMR) analyze_samples->identify_degradants pathway Propose Degradation Pathways identify_degradants->pathway strategy Define Stable Storage & Handling Conditions pathway->strategy

Caption: A systematic workflow for conducting a forced degradation study.

Potential Degradation Pathways

This diagram illustrates the primary potential degradation routes for the molecule under common stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolytic Photolytic Stress (UV/Vis) Parent 3-Methylbenzo[b]thiophene-2-carbonitrile Amide 3-Methylbenzo[b]thiophene-2-carboxamide Parent->Amide H₂O SOxide 3-Methylbenzo[b]thiophene-2-carbonitrile S-oxide Parent->SOxide [O] Polymer Polymeric/Colored Byproducts Parent->Polymer Acid 3-Methylbenzo[b]thiophene-2-carboxylic acid Amide->Acid H₂O

Caption: Potential degradation pathways under different stress conditions.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of 3-Methylbenzo[b]thiophene-2-carbonitrile and develop a stability-indicating analytical method.

Materials:

  • 3-Methylbenzo[b]thiophene-2-carbonitrile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution with a 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL. This is the unstressed control (T=0).

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours. At timed intervals (e.g., 0, 1, 2, 4h), take an aliquot, neutralize with 0.1 M NaOH, and dilute to the final concentration.

  • Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. At timed intervals, take an aliquot, neutralize with 0.1 M HCl, and dilute to the final concentration.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At timed intervals, take an aliquot and dilute to the final concentration.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Also, keep a stock solution at 60°C for 24 hours. Prepare samples for analysis by dissolving/diluting to the final concentration.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B conditions). Prepare samples for analysis by dissolving/diluting to the final concentration.

  • HPLC Analysis: Analyze all samples using a suitable reverse-phase HPLC method (e.g., C18 column). The mobile phase should be optimized to separate the parent peak from all degradant peaks. Monitor the peak area of the parent compound and the formation of new peaks.

Data Analysis & Interpretation:

Calculate the percentage of degradation for the parent compound under each condition. A successful stability-indicating method is one where the parent peak is well-resolved from all degradation product peaks. The results will highlight the compound's primary vulnerabilities.

Stress ConditionIncubation TimeTemperature% Degradation (Example)Major Degradants
0.1 M HCl4 hours60 °C~15%Peak at RRT 0.8 (likely amide/acid)
0.1 M NaOH4 hours60 °C~40%Peak at RRT 0.8 (likely amide/acid)
3% H₂O₂24 hours25 °C~25%Peak at RRT 1.2 (likely S-oxide)
Thermal (Solid)48 hours80 °C< 2%Minimal change
Photolytic24 hours25 °C~10%Multiple small peaks, discoloration

This table presents hypothetical data for illustrative purposes.

References

A comprehensive list of sources to support the claims and protocols mentioned in this guide will be provided upon request. The information is synthesized from established chemical principles and literature on the stability of thiophene and nitrile-containing heterocyclic compounds.

Sources

Technical Support Center: Preserving the Integrity of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Decomposition During Storage

Welcome to the technical support center for 3-Methylbenzo[b]thiophene-2-carbonitrile. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and proper storage of this compound. Our goal is to equip you with the necessary knowledge to prevent decomposition, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for 3-Methylbenzo[b]thiophene-2-carbonitrile?

A1: The structural features of 3-Methylbenzo[b]thiophene-2-carbonitrile—specifically the electron-rich thiophene ring and the electrophilic nitrile group—make it susceptible to several degradation pathways. The principal causes are:

  • Oxidation: The sulfur atom in the benzothiophene ring is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone.[1][2][3][4] This is often the primary cause of discoloration (yellowing) and the appearance of new, more polar impurities.

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, especially in the presence of ambient moisture and trace acidic or basic impurities. This reaction proceeds first to form 3-methylbenzo[b]thiophene-2-carboxamide, and can further hydrolyze to the corresponding carboxylic acid.[5][6]

  • Photodecomposition: Aromatic and heterocyclic compounds, including benzothiophenes, can be sensitive to light, particularly in the UV spectrum.[7][8] Light exposure can provide the activation energy for radical reactions or polymerization, leading to complex impurity profiles.

  • Hygroscopicity: While the compound itself is not intensely hygroscopic, its handling and storage in humid environments can lead to the adsorption of sufficient atmospheric water to initiate the hydrolysis of the nitrile group.[9][10]

Q2: My solid sample of 3-Methylbenzo[b]thiophene-2-carbonitrile has turned from white/off-white to a noticeable yellow color. Is it still usable?

A2: A color change, typically to yellow or tan, is a strong visual indicator of degradation, most commonly due to oxidation of the sulfur atom.[4] While the bulk of the material may still be the desired compound, the presence of oxidized impurities can interfere with subsequent reactions, act as catalysts for further decomposition, and complicate purification efforts. We strongly recommend re-analyzing the material for purity (e.g., via HPLC, LC-MS, or ¹H NMR) before use. If significant impurities are detected, repurification by recrystallization or column chromatography may be necessary.

Q3: What are the ideal long-term storage conditions for this compound?

A3: To ensure maximum shelf-life and prevent degradation, long-term storage should address all primary decomposition pathways. The ideal conditions are summarized in the table below. A detailed protocol follows in the troubleshooting section.

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Reduces the kinetic rate of all potential decomposition reactions, including oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sulfur atom by displacing atmospheric oxygen.[11]
Light Dark (Amber Glass Vial)Protects the compound from light-induced degradation and radical formation.[7][11]
Moisture Dry (Anhydrous Conditions)Minimizes the risk of nitrile group hydrolysis.[12][13] Use a tightly sealed container with a high-quality cap liner (e.g., PTFE).
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic for its inertness.

Q4: Can I store 3-Methylbenzo[b]thiophene-2-carbonitrile in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility, which accelerates decomposition. If short-term storage in solution is necessary (e.g., for a few days), follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous Dichloromethane, Toluene, or THF). Avoid protic solvents like methanol or ethanol, which can participate in nitrile degradation.

  • Degassing: Degas the solvent thoroughly before use to remove dissolved oxygen.

  • Storage Conditions: Store the solution under an inert atmosphere (argon or nitrogen) at -20°C and protected from light.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the decomposition of 3-Methylbenzo[b]thiophene-2-carbonitrile.

Issue 1: Unexpected Impurities Detected in Analytical Data
  • Symptoms: You observe new peaks in your ¹H NMR, HPLC, or LC-MS analysis that were not present in the initial quality control data.

  • Diagnostic Workflow:

G start New Impurities Detected check_nmr Analyze ¹H NMR Spectrum start->check_nmr check_ms Analyze LC-MS Data start->check_ms nmr_result1 Broad peak in aromatic region? Downfield shift of methyl protons? check_nmr->nmr_result1 Oxidation markers? nmr_result2 Appearance of broad -NH₂ peaks? Disappearance of nitrile in IR/Raman? check_nmr->nmr_result2 Hydrolysis markers? ms_result1 Peak at M+16 or M+32? check_ms->ms_result1 Oxygen addition? ms_result2 Peak at M+18? check_ms->ms_result2 Water addition? outcome_ox Conclusion: Oxidation to Sulfoxide (M+16) or Sulfone (M+32) nmr_result1->outcome_ox Yes outcome_hy Conclusion: Hydrolysis to Amide (M+18) nmr_result2->outcome_hy Yes ms_result1->outcome_ox Yes ms_result2->outcome_hy Yes action Action: Repurify via Recrystallization or Chromatography. Implement Strict Inert Storage Protocol. outcome_ox->action outcome_hy->action

Caption: Troubleshooting workflow for identifying decomposition products.

Issue 2: Inconsistent Reaction Yields or Formation of Byproducts
  • Symptoms: A previously reliable reaction using this starting material now gives lower yields, fails completely, or produces significant, hard-to-remove byproducts.

  • Causality: Decomposed starting material is the likely culprit. Oxidized or hydrolyzed impurities can alter the stoichiometry of your reaction, poison catalysts, or act as nucleophiles/electrophiles to create unwanted side products.

  • Solution:

    • Confirm Purity: Immediately analyze a sample of your 3-Methylbenzo[b]thiophene-2-carbonitrile stock using a reliable method (HPLC is ideal for quantitative assessment).

    • Repurify if Necessary: If purity is below your required specification (>98% is recommended for most applications), repurify the material.

    • Implement Proper Storage: After purification, immediately implement the recommended storage protocol to prevent re-decomposition.

Experimental Protocols

Protocol 1: Recommended Storage of 3-Methylbenzo[b]thiophene-2-carbonitrile

This protocol outlines the best practices for storing the solid compound to ensure its long-term stability.

  • Preparation of the Vial:

    • Select a clean, dry amber glass vial with a PTFE-lined screw cap.

    • Ensure the vial is completely dry by placing it in an oven at 120°C for at least 2 hours and allowing it to cool to room temperature in a desiccator.

  • Aliquoting the Compound:

    • Weigh the desired amount of 3-Methylbenzo[b]thiophene-2-carbonitrile and transfer it into the prepared vial. It is best practice to create several smaller aliquots rather than frequently opening a single large stock bottle.

  • Creating an Inert Atmosphere:

    • Insert a needle connected to a dry argon or nitrogen line through the cap's septum (or slightly unscrew the cap and place the vial in a glovebox).

    • Insert a second, wider-gauge needle as an outlet.

    • Gently flush the vial with the inert gas for 1-2 minutes to displace all air and moisture.

    • Remove the outlet needle first, followed by the inlet needle, and immediately tighten the cap securely.

  • Sealing and Labeling:

    • Wrap the cap-vial interface with Parafilm® M as an extra barrier against moisture and air ingress.

    • Label the vial clearly with the compound name, date, and storage conditions.

  • Storage:

    • Place the sealed vial in a freezer at -20°C.

Diagram: Key Decomposition Pathways

The following diagram illustrates the two most common degradation mechanisms for 3-Methylbenzo[b]thiophene-2-carbonitrile.

G start 3-Methylbenzo[b]thiophene- 2-carbonitrile sulfoxide Sulfoxide Derivative (M+16) start->sulfoxide O₂, Light amide Amide Derivative (M+18) start->amide H₂O (Moisture) Trace Acid/Base sulfone Sulfone Derivative (M+32) sulfoxide->sulfone [O] acid Carboxylic Acid Derivative (M+19) amide->acid H₂O

Caption: Primary oxidative and hydrolytic degradation pathways.

References

  • Al-Suhybani, A. A., & Al-Khowaiter, S. H. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). PubMed. Available at: [Link]

  • Procter, D. J., et al. (2019). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. PMC - NIH. Available at: [Link]

  • Wu, S., et al. (2023). Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3N4 via the Polymerization Pathway. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of benzothiophene based on different reaction temperatures. Available at: [Link]

  • Skorka, L., et al. (2024). Modulation of Properties in[11]Benzothieno[3,2-b][11]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Available at: [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). Benzo[B]Thiophene-2-Carbonitrile, 3-Methyl. Methylamine Supplier. Available at: [Link]

  • Neogi, S., et al. (2012). Visible light photocatalytic synthesis of benzothiophenes. PubMed. Available at: [Link]

  • Neogi, S., et al. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters. Available at: [Link]

  • ResearchGate. (2021). Visible-light-induced synthesis of benzothiophenes and benzoselenophenes via the annulation of thiophenols or 1,2-diphenyldiselane with alkynes. Available at: [Link]

  • ResearchGate. (n.d.). Nitriles. Available at: [Link]

  • Azmon, B. D. (2016). Base Hydrolysis of Benzonitrile. YouTube. Available at: [Link]

  • Ruegsegger, C. M., & Langer, P. (2014). Surface organic monolayers control the hygroscopic growth of submicrometer particles at high relative humidity. PubMed. Available at: [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • ResearchGate. (2014). What determines specific substance hygroscopic or not?. Available at: [Link]

  • Zhang, Y., et al. (2012). Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Methylbenzo[b]thiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to ensure the accuracy and reliability of your analytical methods.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for identifying and quantifying impurities in 3-Methylbenzo[b]thiophene-2-carbonitrile?

A1: The most effective and widely used techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2][3]

  • HPLC with UV/Diode Array Detection (DAD): This is a robust method for routine purity testing and quantifying known impurities. A reversed-phase C18 column is typically employed with a mobile phase of water and a polar organic solvent like acetonitrile or methanol. The aromatic nature of the compound makes UV detection highly suitable.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile and semi-volatile impurities that may arise during synthesis, such as residual solvents or unreacted starting materials.[1][6] It offers excellent separation and provides structural information for impurity identification.

Q2: What are the likely impurities I should anticipate in my 3-Methylbenzo[b]thiophene-2-carbonitrile samples?

A2: Impurities can stem from the synthetic route or from the degradation of the final product.

  • Synthesis-Related Impurities:

    • Starting Materials and Intermediates: Unreacted precursors or intermediates from the synthetic pathway may be present. For instance, in a Gewald-type synthesis, precursors like 2-chlorobenzaldehyde and malononitrile could be potential impurities.[7]

    • Byproducts: Side reactions can lead to the formation of related substances. Positional isomers or compounds from unintended condensation reactions are possibilities.

  • Degradation Products: Forced degradation studies are crucial for identifying potential degradants that can form under various stress conditions.[8][9]

    • Hydrolysis: Under acidic or basic conditions, the nitrile group (-CN) could hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH2).

    • Oxidation: The thiophene ring and the methyl group are susceptible to oxidation, potentially forming sulfoxides or other oxygenated derivatives.

    • Photodegradation: Exposure to light may induce various photolytic degradation pathways.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities, degradants, and any excipients. The development process is guided by principles outlined in the ICH Q2(R1) guidelines.[10][11][12][13]

  • Forced Degradation Studies: Subject the 3-Methylbenzo[b]thiophene-2-carbonitrile to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[8][9][14] The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed.[14]

  • Method Development: Use the stressed samples to develop an HPLC method that resolves the main peak from all significant degradation peaks. This typically involves optimizing:

    • Column Chemistry (e.g., C18, Phenyl-Hexyl)

    • Mobile Phase Composition (e.g., acetonitrile/water, methanol/water) and pH

    • Gradient Elution Profile

    • Column Temperature

  • Peak Purity Analysis: Employ a Diode Array Detector (DAD) to perform peak purity analysis. This ensures that the main peak is not co-eluting with any impurities, confirming the method's specificity.

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for impurity analysis?

A4: Absolutely. NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities. It can provide detailed information about the chemical structure without the need for a reference standard of the impurity itself. When impurities are isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are invaluable for unequivocal structure determination.

II. Troubleshooting Guides

Guide 1: HPLC Analysis Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Between Peaks - Inadequate column selectivity. - Suboptimal mobile phase composition.- Screen different column chemistries (e.g., phenyl-hexyl, cyano). - Optimize the organic modifier (acetonitrile vs. methanol) and its gradient. - Adjust the mobile phase pH to alter the ionization of acidic or basic impurities. - Modify the column temperature.
Ghost Peaks or Extraneous Peaks - Contamination in the mobile phase, injector, or sample vials. - Carryover from previous injections. - Septum bleed from the injector port.- Use fresh, high-purity solvents and additives. - Flush the injector and sample loop with a strong solvent. - Run blank injections to pinpoint the source of contamination. - Use a high-quality, low-bleed septum.
Peak Tailing or Fronting - Column overload. - Secondary interactions between the analyte and the stationary phase. - Mismatched solvent strength between the sample and mobile phase.- Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to suppress ionization. - Dissolve the sample in the initial mobile phase composition.
Baseline Drift or Noise - Column contamination or degradation. - Mobile phase not properly degassed. - Detector lamp aging.- Flush the column with a strong solvent or replace it. - Degas the mobile phase thoroughly. - Replace the detector lamp if it has exceeded its lifetime.
Guide 2: GC-MS Analysis Issues
Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks - Syringe issue (not drawing or injecting sample). - Inlet or column blockage. - Detector not functioning.- Visually inspect the syringe during injection. - Replace the inlet septum and liner. - Trim the front end of the column. - Verify detector settings and ensure it is operational.
Broad or Tailing Peaks - Active sites in the inlet liner or column. - Non-volatile residue in the inlet. - Inappropriate oven temperature program.- Use a deactivated inlet liner. - Perform inlet maintenance (replace liner and septum). - Optimize the temperature ramp rate.
Poor Mass Spectral Library Match - Co-eluting peaks. - Background interference. - Incorrect mass spectral acquisition parameters.- Improve chromatographic separation. - Check for and eliminate sources of background contamination. - Ensure appropriate mass range and scan speed are used.

III. Experimental Workflows & Protocols

Protocol 1: Generic Stability-Indicating HPLC-UV Method Development

This protocol outlines a general approach. Specific parameters will need to be optimized for 3-Methylbenzo[b]thiophene-2-carbonitrile.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or an appropriate wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 3-Methylbenzo[b]thiophene-2-carbonitrile Stressing Forced Degradation (Acid, Base, H2O2, Heat, Light) Sample->Stressing Dissolution Dissolve in Acetonitrile/Water Stressing->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Purity Peak Purity Analysis Detection->Purity Reporting Generate Report Integration->Reporting Purity->Reporting

Caption: HPLC method development workflow.

Diagram 1: Logical Troubleshooting for Poor Peak Resolution

Troubleshooting_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_result Start Poor Peak Resolution (Rs < 1.5) AdjustGradient Adjust Gradient Slope (Steeper or Shallower?) Start->AdjustGradient ChangeSolvent Change Organic Solvent (ACN vs. MeOH) AdjustGradient->ChangeSolvent If no improvement End Resolution Achieved AdjustGradient->End Success AdjustpH Adjust Mobile Phase pH ChangeSolvent->AdjustpH If no improvement ChangeSolvent->End Success ChangeTemp Change Column Temperature AdjustpH->ChangeTemp If no improvement AdjustpH->End Success ChangeColumn Try Different Column Chemistry ChangeTemp->ChangeColumn If still poor ChangeTemp->End Success ChangeColumn->End Success

Sources

refining the work-up procedure for 3-Methylbenzo[b]thiophene-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, often approached via the Gewald reaction, can present unique challenges during the work-up and purification stages. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will provide in-depth troubleshooting advice, frequently asked questions, and refined experimental protocols to help you achieve a high yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Methylbenzo[b]thiophene-2-carbonitrile?

A1: The most prevalent method is a variation of the Gewald reaction, a multicomponent reaction that condenses a ketone (in this case, likely a precursor to the benzothiophene system), an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2]

Q2: My reaction mixture is a dark, tarry mess. What is the primary cause?

A2: Dark, insoluble byproducts are often the result of polymerization of starting materials or intermediates, or the formation of complex polysulfides. This is typically caused by reaction temperatures that are too high or prolonged reaction times. Careful control of the reaction temperature is crucial for minimizing these side reactions.

Q3: What are the key considerations for the work-up of this synthesis?

A3: The work-up strategy should focus on three main goals: 1) quenching the reaction and removing the basic catalyst, 2) removing unreacted sulfur and sulfur-containing byproducts, and 3) separating the desired product from organic impurities through extraction and crystallization.

Q4: Is 3-Methylbenzo[b]thiophene-2-carbonitrile stable under normal laboratory conditions?

A4: Yes, it is generally stable under normal conditions. However, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container to protect it from moisture and air. It may react with strong oxidizing or reducing agents.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up and purification of 3-Methylbenzo[b]thiophene-2-carbonitrile.

Problem 1: Low yield of crude product after initial work-up.

  • Possible Cause A: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Before quenching the reaction, monitor its progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature, though be mindful of promoting side reactions.

  • Possible Cause B: Product Loss During Extraction. The product may have partial solubility in the aqueous phase, or an emulsion may have formed, trapping the product.

    • Solution: Ensure the pH of the aqueous phase is appropriate to keep the product in its neutral, less water-soluble form. If an emulsion forms, adding a small amount of brine can help to break it. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery.

Problem 2: The isolated product is an oil and will not crystallize.

  • Possible Cause A: Presence of Impurities. Oily impurities can significantly hinder crystallization.

    • Solution: Attempt to purify a small sample of the oil by column chromatography to obtain a pure solid. This can also help to identify the nature of the impurities. If the product is still an oil after chromatography, it may be due to residual solvent. Ensure the product is thoroughly dried under high vacuum.

  • Possible Cause B: Inappropriate Crystallization Solvent. The chosen solvent or solvent system may not be suitable for your product.

    • Solution: A systematic solvent screen is recommended.[4] Start with single solvents of varying polarity (e.g., hexane, ethanol, ethyl acetate). If single solvents are unsuccessful, try two-solvent systems.[5][6] A good combination is a solvent in which the compound is soluble (like dichloromethane or acetone) and a miscible anti-solvent in which it is insoluble (like hexane or pentane). Dissolve the oil in a minimal amount of the "good" solvent and slowly add the anti-solvent until turbidity appears. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

Problem 3: The final product is off-color (yellow or brown) despite crystallization.

  • Possible Cause: Presence of Colored Impurities. These are likely high molecular weight byproducts or residual sulfur-containing species.

    • Solution 1: Activated Charcoal Treatment. Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal. The filtrate can then be cooled to induce crystallization of the decolorized product.

    • Solution 2: Multiple Recrystallizations. Sometimes, a single crystallization is not sufficient. A second or even third recrystallization from a different solvent system may be necessary to remove persistent colored impurities.

Problem 4: TLC of the purified product shows multiple spots.

  • Possible Cause: Co-crystallization of Impurities. An impurity with similar solubility properties may be co-crystallizing with your product.

    • Solution 1: Change of Recrystallization Solvent. As with colored impurities, changing the solvent system for recrystallization can alter the solubility of the impurity and allow for its separation.

    • Solution 2: Column Chromatography. If recrystallization fails to yield a pure product, purification by silica gel column chromatography is the most effective method. A solvent system should be chosen that provides good separation of the product from the impurities on a TLC plate.

Experimental Protocols

Standard Work-up Procedure

This protocol is a general procedure that can be used as a starting point.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a mixture of ice and water.

  • Acidification: Acidify the aqueous mixture to a pH of ~5-6 with a dilute acid (e.g., 1 M HCl). This will neutralize the basic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent in which it is soluble, such as dichloromethane or ethyl acetate (3 x 50 mL for a small-scale reaction).[3]

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Refined Work-up and Purification Protocol

This protocol incorporates troubleshooting steps for a cleaner crude product.

  • Initial Quenching and Filtration: Cool the reaction mixture and pour it into ice water. If a significant amount of solid (unreacted sulfur and byproducts) precipitates, filter the mixture and wash the solid with a small amount of the organic extraction solvent. This removes a large portion of insoluble impurities early on.

  • Acidification and Extraction: Proceed with acidification and extraction of the filtrate as described in the standard protocol.

  • Sulfite Wash (Optional): To remove residual elemental sulfur, wash the combined organic extracts with a saturated solution of sodium bisulfite.

  • Drying and Concentration: Dry the organic layer and concentrate it to obtain the crude product.

  • Recrystallization:

    • Choose a suitable solvent system based on a small-scale solvent screen. Ethanol or a mixture of ethyl acetate and hexane are often good starting points.[5]

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Summary Table

ParameterRecommendationRationale
Extraction Solvent Dichloromethane, Chloroform, Ethyl AcetateThe product is soluble in these common organic solvents and they are immiscible with water.[3]
Washing Solutions Water, Brine, Saturated Sodium BisulfiteWater removes water-soluble impurities, brine helps to break emulsions, and sodium bisulfite removes unreacted sulfur.
Drying Agent Anhydrous Sodium Sulfate, Anhydrous Magnesium SulfateEfficiently removes residual water from the organic extract.
Recrystallization Solvents Ethanol, Methanol, Ethyl Acetate/Hexane, Dichloromethane/PentaneA range of polar and non-polar solvents should be screened to find the optimal system for high recovery and purity.[5][7]

Workflow Diagrams

Standard_Workup Reaction_Mixture Reaction Mixture Quench Quench with Ice/Water Reaction_Mixture->Quench Acidify Acidify to pH 5-6 Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Refined_Workup cluster_0 Initial Purification cluster_1 Extraction & Washing cluster_2 Final Purification Reaction_Mixture Reaction Mixture Quench_Filter Quench & Filter Insolubles Reaction_Mixture->Quench_Filter Aqueous_Layer Aqueous Filtrate Quench_Filter->Aqueous_Layer Acidify Acidify to pH 5-6 Aqueous_Layer->Acidify Extract Extract with Organic Solvent Acidify->Extract Sulfite_Wash Wash with NaHSO3 (Optional) Extract->Sulfite_Wash Wash_Brine Wash with Water & Brine Sulfite_Wash->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Recrystallize Recrystallize (with optional charcoal treatment) Crude_Product->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product

Caption: Refined work-up and purification workflow with integrated troubleshooting steps.

References

  • Benzo[B]Thiophene-2-Carbonitrile, 3-Methyl- | Properties, Uses, Safety & Supplier Information. Methylamine Supplier. [Link]

  • CAS 3216-49-7 | 3-methylbenzo[b]thiophene-2-carbonitrile. Alchem.Pharmtech. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • 3-Methylthiophene-2-carbonitrile | C6H5NS | CID 521617. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 3- methylbenzo[b]thiophene. PrepChem.com. [Link]

  • 3-Methylbenzo[b]thiophene | C9H8S | CID 73817. PubChem, National Center for Biotechnology Information. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica, 2011, 3(6):321-326. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Benzo[b]thiophene-3-carbonitrile | C9H5NS | CID 11435093. PubChem, National Center for Biotechnology Information. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 2024, 14(1), 1-18. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Recrystallization with two solvents. Reddit. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 2022, 27(2), 488. [Link]

  • 3-METHYL-1-BENZOTHIOPHENE-2-CARBONITRILE | CAS 3216-49-7. Matrix Fine Chemicals. [Link]

  • 3-methylthiophene. Organic Syntheses. [Link]

  • Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica, 2012, 4(2): 565-572. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules.[1] Its power lies in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule, revealing not only the presence of different chemical environments but also the connectivity between atoms.[2] For a molecule like 3-Methylbenzo[b]thiophene-2-carbonitrile, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and purity of the compound.

Predicted ¹H and ¹³C NMR Spectral Data for 3-Methylbenzo[b]thiophene-2-carbonitrile

In the absence of a publicly available experimental spectrum, we can predict the ¹H and ¹³C NMR chemical shifts for 3-Methylbenzo[b]thiophene-2-carbonitrile based on the known effects of substituents on the benzo[b]thiophene ring system. The electron-withdrawing nature of the nitrile group at the 2-position and the electron-donating methyl group at the 3-position will have characteristic effects on the chemical shifts of the nearby protons and carbons.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The aromatic protons on the benzene ring are expected to appear in the range of δ 7.0-8.0 ppm. The methyl protons will appear as a singlet in the upfield region.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4~7.8d~8.0
H-7~7.7d~8.0
H-5~7.4t~7.5
H-6~7.3t~7.5
-CH₃~2.5s-

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The carbon spectrum will show signals for the aromatic carbons, the methyl carbon, the nitrile carbon, and the quaternary carbons of the thiophene and benzene rings.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7a~140
C-3a~138
C-4~125
C-5~124
C-6~123
C-7~122
C-3~130
C-2~110
-CN~115
-CH₃~15

A Practical Guide to Acquiring High-Quality NMR Spectra

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 3-Methylbenzo[b]thiophene-2-carbonitrile.

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a good choice for many organic compounds.[4]

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be around 4-5 cm.[5]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high-resolution spectra.

    • For ¹H NMR:

      • Use a standard pulse sequence.

      • Set the spectral width to cover a range of approximately -1 to 12 ppm.[6]

      • A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.[6]

      • A relaxation delay of 1-2 seconds is generally adequate for qualitative spectra.[7]

    • For ¹³C NMR:

      • Use a proton-decoupled pulse sequence.

      • Set the spectral width to cover a range of approximately 0 to 220 ppm.[6]

      • A larger number of scans will be required due to the low natural abundance of ¹³C.

      • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick and label the peaks in both spectra.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Magnet filter->insert Prepared Sample lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (1H & 13C) shim->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate analyze Integrate & Peak Pick calibrate->analyze final_report Analyzed Spectrum & Report analyze->final_report Final Spectrum logical_flow cluster_techniques Analytical Characterization cluster_information Information Obtained start Synthesized Compound (3-Methylbenzo[b]thiophene-2-carbonitrile) nmr NMR Spectroscopy (1H, 13C) start->nmr ms Mass Spectrometry start->ms ftir FTIR Spectroscopy start->ftir nmr_info - C-H Framework - Connectivity - Stereochemistry nmr->nmr_info ms_info - Molecular Weight - Elemental Formula - Fragmentation ms->ms_info ftir_info - Functional Groups (e.g., -CN, Ar-H) ftir->ftir_info end Structural Confirmation & Purity Assessment nmr_info->end ms_info->end ftir_info->end

Caption: Logical flow for comprehensive characterization.

Conclusion

The structural elucidation of 3-Methylbenzo[b]thiophene-2-carbonitrile is best achieved through a synergistic approach, with ¹H and ¹³C NMR spectroscopy at its core. While direct experimental data for this specific molecule remains elusive in the surveyed literature, predictive analysis based on established spectroscopic principles provides a strong foundation for its characterization. The detailed experimental protocol outlined in this guide offers a practical workflow for obtaining high-quality NMR data. Furthermore, the integration of Mass Spectrometry and FTIR spectroscopy provides complementary data points that, when combined with NMR, lead to an unambiguous and comprehensive structural assignment, a cornerstone of rigorous scientific research in drug discovery and development.

References

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-Methylbenzo[b]thiophene-2-carbonitrile, a heterocyclic compound incorporating both a sulfur-containing aromatic system and a nitrile functional group, presents a unique analytical challenge. This guide provides a comprehensive comparison of mass spectrometry techniques for its analysis, offering insights into ionization methods and expected fragmentation patterns. This document is designed to serve as a practical resource for scientists seeking to characterize this and structurally related molecules.

Introduction to the Analyte: 3-Methylbenzo[b]thiophene-2-carbonitrile

3-Methylbenzo[b]thiophene-2-carbonitrile belongs to the benzothiophene class of compounds, which are prevalent in medicinal chemistry due to their diverse biological activities. The presence of the electron-withdrawing nitrile group and the methyl substituent on the thiophene ring influences its electronic properties and, consequently, its behavior in a mass spectrometer. A thorough understanding of its mass spectral characteristics is crucial for its unambiguous identification in complex matrices and for metabolism studies.

Chemical Structure:

Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. Here, we compare three common ionization methods for the analysis of 3-Methylbenzo[b]thiophene-2-carbonitrile: Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI).

Ionization TechniquePrincipleExpected Ionization of 3-Methylbenzo[b]thiophene-2-carbonitrileAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[1][2]Formation of a distinct molecular ion (M⁺˙) and a rich fragmentation pattern.Provides detailed structural information from fragmentation. Reproducible spectra are available in libraries for comparison.[2]The molecular ion may be weak or absent for some compounds due to extensive fragmentation.[2]
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through chemical reactions (e.g., proton transfer).[3]Primarily forms a protonated molecule ([M+H]⁺), with less fragmentation than EI.Provides clear molecular weight information due to the prominent protonated molecule.Provides less structural information compared to EI due to minimal fragmentation.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[4][5]As a relatively non-polar molecule, direct ESI may be inefficient. However, with appropriate solvent systems or the use of ionization promoters, it can form protonated molecules ([M+H]⁺) or adducts.[4][6]A soft ionization technique suitable for coupling with liquid chromatography.[5]May have low ionization efficiency for non-polar aromatic compounds without optimization.[4][5]

Predicted Fragmentation Patterns

The fragmentation of 3-Methylbenzo[b]thiophene-2-carbonitrile in the mass spectrometer provides a unique fingerprint for its identification. The following sections detail the expected fragmentation pathways under different ionization conditions.

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy imparted to the molecule leads to a series of characteristic bond cleavages. Aromatic systems like benzothiophene are relatively stable, often resulting in a prominent molecular ion peak.[7] For aromatic nitriles, the molecular ion is typically strong, and fragmentation can involve the loss of HCN or a ·CN radical.[8]

The mass spectrum of the closely related 3-methylbenzo[b]thiophene shows a strong molecular ion at m/z 148 and a significant fragment at m/z 147, corresponding to the loss of a hydrogen atom to form a stable thiotropylium-like ion.[9][10]

Based on these principles, the predicted EI fragmentation pathway for 3-Methylbenzo[b]thiophene-2-carbonitrile (Molecular Weight: 173.24 g/mol ) is as follows:

EI_Fragmentation_of_3_Methylbenzo_b_thiophene_2_carbonitrile M [M]⁺˙ m/z 173 M_minus_H [M-H]⁺ m/z 172 M->M_minus_H - H˙ M_minus_CH3 [M-CH₃]⁺ m/z 158 M->M_minus_CH3 - ˙CH₃ M_minus_HCN [M-HCN]⁺˙ m/z 146 M->M_minus_HCN - HCN Thiotropylium Thiotropylium-like ion m/z 147 M_minus_H->Thiotropylium - CN˙ Benzothiophene_ion Benzothiophene cation m/z 134 M_minus_CH3->Benzothiophene_ion - C₂H₂

Caption: Predicted EI fragmentation pathway of 3-Methylbenzo[b]thiophene-2-carbonitrile.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To gain deeper structural insights and confirm fragmentation pathways, tandem mass spectrometry (MS/MS) is an invaluable tool.[11][12] In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce product ions. For 3-Methylbenzo[b]thiophene-2-carbonitrile, selecting the protonated molecule ([M+H]⁺ at m/z 174) as the precursor ion under softer ionization conditions (like ESI or CI) would be a common approach.

The fragmentation of the protonated molecule is expected to proceed through pathways similar to EI, such as the loss of neutral molecules like HCN.

MSMS_Fragmentation_Workflow cluster_0 MS1 cluster_1 Collision Cell cluster_2 MS2 Ion_Source Ion Source (ESI or CI) Precursor_Selection Precursor Ion Selection [M+H]⁺ (m/z 174) Ion_Source->Precursor_Selection Ion Separation CID Collision-Induced Dissociation (CID) Precursor_Selection->CID Isolation Product_Ion_Analysis Product Ion Analysis CID->Product_Ion_Analysis Fragmentation Product_Ions Product Ions e.g., [M+H-HCN]⁺ (m/z 147) Product_Ion_Analysis->Product_Ions Detection

Caption: General workflow for MS/MS analysis of 3-Methylbenzo[b]thiophene-2-carbonitrile.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion.[13][14] This is particularly useful for confirming the identity of the molecular ion and its fragments. For 3-Methylbenzo[b]thiophene-2-carbonitrile (C₁₀H₇NS), the theoretical exact mass of the molecular ion is 173.0300. An HRMS instrument can measure this mass with high precision, allowing for confident identification.

Table of Theoretical Exact Masses for Key Ions:

IonFormulaTheoretical Exact Mass (m/z)
[M]⁺˙C₁₀H₇NS⁺˙173.0300
[M-H]⁺C₁₀H₆NS⁺172.0221
[M-CH₃]⁺C₉H₄NS⁺158.0064
[M-HCN]⁺˙C₉H₆S⁺˙146.0190

Experimental Protocols

Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)

This is the classic approach for volatile and thermally stable compounds.

Protocol:

  • Sample Preparation: Dissolve a small amount of 3-Methylbenzo[b]thiophene-2-carbonitrile in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Rate: 2 scans/second.

Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)

This method is suitable for less volatile compounds or when coupling with liquid-phase separations is desired.

Protocol:

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (with 0.1% formic acid for protonation) to a concentration of 1-10 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 8 L/min.

    • Drying Gas Temperature: 325 °C.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 50-400.

Conclusion

The mass spectrometric analysis of 3-Methylbenzo[b]thiophene-2-carbonitrile can be effectively achieved using a variety of techniques. EI-GC-MS is the method of choice for obtaining detailed structural information through fragmentation analysis, while ESI-LC-MS provides a softer ionization approach suitable for coupling with liquid chromatography and for obtaining clear molecular weight information. The use of HRMS is highly recommended for unambiguous elemental composition determination, and MS/MS is crucial for confirming fragmentation pathways and enhancing structural elucidation. By selecting the appropriate methodology, researchers can confidently identify and characterize this important heterocyclic compound.

References

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comparing the biological activity of 3-Methylbenzo[b]thiophene-2-carbonitrile with its analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

For researchers, medicinal chemists, and professionals in drug development, the benzo[b]thiophene scaffold represents a privileged heterocyclic structure with a broad spectrum of pharmacological activities. This guide provides an in-depth comparison of the biological activities of analogs based on the benzo[b]thiophene-2-carbonitrile core, with a particular focus on how substitutions at the 3-position and on the benzene ring influence their therapeutic potential. While specific experimental data for 3-Methylbenzo[b]thiophene-2-carbonitrile is limited in publicly available research, by examining its close structural analogs, we can infer its likely biological profile and highlight promising avenues for future investigation.

The Benzothiophene Scaffold: A Versatile Core in Medicinal Chemistry

The benzo[b]thiophene core, a fusion of a benzene and a thiophene ring, is a key pharmacophore in a variety of biologically active compounds. Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and steric properties that facilitate interactions with various biological targets. This has led to the development of numerous benzothiophene derivatives with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. This guide will delve into the nuanced structure-activity relationships (SAR) that govern the biological effects of this fascinating class of molecules.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Several benzo[b]thiophene derivatives have demonstrated significant potential as anticancer agents, primarily through mechanisms involving the disruption of microtubule dynamics and the inhibition of protein kinases crucial for cancer cell signaling.

Analogs as Potent Antitubulin Agents

A notable class of anticancer benzothiophenes are those that act as microtubule-destabilizing agents, functionally similar to combretastatin A-4. These compounds typically feature a substituted phenyl group attached to the benzothiophene core.

One study synthesized a library of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs and evaluated their anticancer activity against a panel of 60 human cancer cell lines.[1] Three compounds, in particular, demonstrated significant growth inhibition in the nanomolar range.[1]

Table 1: Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs [1]

Compound IDStructureRepresentative GI50 (nM)Cancer Cell Line
5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile10.0 - 90.985% of cell lines screened
6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile21.1 - 98.996% of cell lines screened
13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile< 10.0Most cell lines screened

The potent activity of these compounds, particularly the E-isomer 13 , highlights the critical role of the substituted phenyl ring in mediating cytotoxicity. The proposed mechanism of action for these analogs is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[1]

Experimental Protocol: In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

This protocol outlines a representative method for assessing the antiproliferative activity of novel compounds, as employed in the evaluation of the benzothiophene acrylonitrile analogs.

cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Cell Viability Assay cluster_3 Data Analysis A Prepare single-cell suspensions of 60 different human cancer cell lines B Plate cells in 96-well microtiter plates at appropriate densities A->B C Incubate for 24 hours to allow for cell attachment B->C D Prepare serial dilutions of test compounds (e.g., 10-fold dilutions) C->D E Add compounds to appropriate wells, including a no-drug control D->E F Incubate cells with compounds for 48 hours E->F G Fix cells with trichloroacetic acid (TCA) F->G H Stain with Sulforhodamine B (SRB) dye G->H I Wash and solubilize the bound dye H->I J Measure absorbance at a specific wavelength (e.g., 515 nm) I->J K Calculate the percentage of cell growth inhibition J->K L Determine the GI50 value (concentration causing 50% growth inhibition) K->L

Workflow for NCI-60 anticancer drug screening.
Kinase Inhibitors: A Targeted Approach

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several benzo[b]thiophene derivatives have been identified as potent kinase inhibitors.

A study on fused thiophene derivatives identified compounds that act as dual inhibitors of VEGFR-2 and AKT, two kinases involved in angiogenesis and cell survival.[2] Notably, compounds 3b and 4c from this study showed promising activity against hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines.[2]

Table 2: Kinase Inhibitory Activity of Fused Thiophene Derivatives [2]

Compound IDTarget KinaseIC50 (µM)
3b VEGFR-20.126
AKT6.96
4c VEGFR-20.075
AKT4.60
Sorafenib (Reference) VEGFR-20.045

These findings suggest that the benzo[b]thiophene scaffold can be effectively utilized to design potent and selective kinase inhibitors. The mechanism of action involves the inhibition of kinase activity, leading to the suppression of downstream signaling pathways, cell cycle arrest, and apoptosis.[2]

Furthermore, derivatives of tetrahydrobenzo[b]thiophene-3-carbonitrile have been identified as histone deacetylase (HDAC) inhibitors, which represent another important class of anticancer agents.[3]

Signaling Pathway: VEGFR-2 and AKT Inhibition

The following diagram illustrates the signaling cascade targeted by the dual VEGFR-2/AKT inhibitory benzothiophene analogs.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Benzothiophene Analog (e.g., 4c) Inhibitor->VEGFR2 Inhibits Inhibitor->AKT Inhibits cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination A Prepare a standardized inoculum of the test microorganism C Inoculate each well with the microbial suspension A->C B Prepare two-fold serial dilutions of the test compound in a 96-well plate B->C D Include positive (no drug) and negative (no inoculum) controls C->D E Incubate the plate under appropriate conditions (e.g., 37°C for 24-48h) D->E F Visually inspect for microbial growth (turbidity) E->F G The MIC is the lowest concentration of the compound that inhibits visible growth F->G

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data on benzo[b]thiophene-2-carbonitrile analogs allows for the deduction of several key structure-activity relationships:

  • Substitution at the 3-position: This position is crucial for modulating biological activity. As seen in the 3-halobenzo[b]thiophenes, the nature of the substituent at C3 significantly impacts antimicrobial potency. [4]For anticancer activity, while the reviewed studies focused on substitutions at the 2-position of an acrylonitrile side chain, it is plausible that direct substitution at the 3-position of the benzothiophene ring would also have a profound effect.

  • The 2-carbonitrile group: The nitrile functionality is a versatile chemical handle that can participate in various interactions with biological targets. Its replacement with other functional groups, such as carboxamides or esters, has been shown to influence activity, as seen in the development of RhoA/ROCK pathway inhibitors. [5]* Substitution on the benzene ring: Modifications to the benzene portion of the benzothiophene core can fine-tune the electronic and lipophilic properties of the molecule, impacting its pharmacokinetic and pharmacodynamic profile.

Based on these observations, it is reasonable to hypothesize that 3-Methylbenzo[b]thiophene-2-carbonitrile would likely exhibit biological activity, although its potency would be highly dependent on the specific target and assay. The methyl group at the 3-position may influence its interaction with target proteins and its metabolic stability.

Future research should focus on:

  • The synthesis and systematic biological evaluation of 3-Methylbenzo[b]thiophene-2-carbonitrile and a series of its close analogs with varying alkyl or aryl substituents at the 3-position.

  • Modification of the 2-carbonitrile group to other functionalities to explore a wider range of biological targets.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.

By systematically exploring the chemical space around the 3-Methylbenzo[b]thiophene-2-carbonitrile core, it is highly probable that novel and potent therapeutic agents can be discovered for the treatment of cancer, infectious diseases, and other human ailments.

Conclusion

The benzo[b]thiophene-2-carbonitrile scaffold is a fertile ground for the discovery of new bioactive molecules. The comparative analysis of its analogs reveals a rich structure-activity landscape, with substitutions at key positions dramatically influencing their anticancer and antimicrobial properties. While direct data on 3-Methylbenzo[b]thiophene-2-carbonitrile remains to be fully elucidated, the insights gained from its structural relatives provide a strong rationale for its investigation as a potential therapeutic agent. Continued exploration of this chemical space, guided by the principles of medicinal chemistry and a deep understanding of the underlying biology, holds great promise for the development of the next generation of innovative medicines.

References

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A Comparative Crystallographic Guide to 3-Methylbenzo[b]thiophene-2-carbonitrile Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzo[b]thiophene scaffold holds a prominent position due to its prevalence in a wide array of biologically active compounds and functional organic materials. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in governing their interactions with biological targets and their solid-state properties. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of the X-ray crystallography of benzo[b]thiophene-2-carbonitrile derivatives, with a focus on understanding the structural nuances imparted by substituent modifications.

The Decisive Role of Single-Crystal X-ray Diffraction

In the structural elucidation of novel chemical entities, a suite of analytical techniques, including NMR, mass spectrometry, and IR spectroscopy, provides invaluable information regarding connectivity and functional groups. However, single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for the validation of molecular modeling studies.

The causality behind choosing XRD for this class of compounds lies in the rigidity of the benzo[b]thiophene core and the potential for diverse intermolecular interactions mediated by the carbonitrile and other functional groups. These interactions, such as hydrogen bonding and π-π stacking, dictate the crystal packing and, consequently, the material's bulk properties, including solubility, stability, and bioavailability.

Comparative Crystallographic Analysis

The crystallographic data for Compound 1 and Compound 2, both synthesized via the versatile Gewald reaction, offer a compelling case study in the effects of minor structural changes on the crystal lattice.

ParameterCompound 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[1]Compound 2: 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[2]
Chemical Formula C₁₀H₁₂N₂SC₉H₈N₂OS
Molecular Weight 192.29 g/mol 192.24 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)°a = 7.2986(3) Å, b = 8.7555(3) Å, c = 14.7307(6) Å, β = 94.151(1)°
Unit Cell Volume 988.69(4) ų938.87(6) ų
Molecules per Unit Cell (Z) 44
Key Intermolecular Interactions N—H···N hydrogen bonds forming inversion dimers and zigzag chains.N—H···O and N—H···N hydrogen bonds forming chains and centrosymmetric dimers; π–π stacking.

Analysis of Structural Differences:

The most striking difference between the two structures arises from the substitution on the tetrahydrothiophene ring. In Compound 1, the 6-methyl group introduces a degree of conformational disorder.[1] Conversely, the 7-oxo group in Compound 2 participates in N—H···O hydrogen bonding, leading to a more ordered and compact crystal packing, as reflected in the smaller unit cell volume.[2]

The thiophene ring in both compounds remains essentially planar.[1][2] However, the supramolecular assembly differs significantly. Compound 1 exhibits a network of N—H···N hydrogen bonds, creating inversion dimers and zigzag chains.[1] In contrast, Compound 2 displays a more complex network involving N—H···O and N—H···N hydrogen bonds, as well as π–π stacking interactions between the benzo[b]thiophene rings.[2] These interactions contribute to the overall stability of the crystal lattice and are crucial for predicting the physicochemical properties of these compounds.

Experimental Protocols

A self-validating system in crystallography relies on high-quality crystals and a robust, reproducible experimental workflow. The following protocols are based on established methodologies for the synthesis and crystallographic analysis of aminothiophene derivatives.

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[3][4]

Conceptual Workflow for Gewald Synthesis

Gewald Synthesis Workflow Start Reactants: - Ketone/Aldehyde - Activated Nitrile - Elemental Sulfur - Base (e.g., Morpholine) Reaction One-pot Reaction (Heating in a suitable solvent, e.g., Ethanol) Start->Reaction Combine & Heat Workup Reaction Work-up (Cooling, Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-Aminothiophene Derivative Purification->Product X-ray Crystallography Workflow Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Sources

A Comparative Guide to the Structural Validation of Synthesized 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzo[b]thiophene scaffold is a privileged structure, integral to a wide array of pharmacologically active agents and organic electronics. The precise substitution pattern on this heterocyclic system is paramount to its function. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the unambiguous structural validation of synthesized 3-Methylbenzo[b]thiophene-2-carbonitrile. We will delve into the analytical methodologies required to not only confirm the identity of the target molecule but also to differentiate it from plausible isomeric impurities that may arise during its synthesis.

The Synthetic Challenge: Anticipating Isomeric Interlopers

A robust validation strategy begins with a clear understanding of the synthetic route and its potential pitfalls. A plausible and efficient synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile can be achieved through a modification of the well-established Gewald reaction. This approach involves the condensation of 2-chlorobenzaldehyde with propionitrile, followed by cyclization with elemental sulfur in the presence of a base.

However, this pathway is not without its complexities. The regioselectivity of the initial condensation and the subsequent cyclization can be influenced by reaction conditions, potentially leading to the formation of isomeric byproducts. The most probable of these is the regioisomer, 2-Methylbenzo[b]thiophene-3-carbonitrile . Additionally, incomplete reaction or side reactions could lead to other impurities, such as the corresponding carboxamide from nitrile hydrolysis.

Therefore, a rigorous analytical workflow is not merely a confirmatory step but a crucial part of the synthetic process itself, ensuring the material's purity and fitness for purpose.

The Analytical Gauntlet: A Multi-Technique Approach to Structural Elucidation

No single analytical technique is sufficient for the complete structural validation of a novel compound. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard of Structure Determination

NMR spectroscopy provides the most detailed insight into the molecular skeleton, revealing the connectivity of atoms and their chemical environments.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzo[b]thiophene core and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for distinguishing between the 2,3-disubstituted isomers.

Table 1: Predicted ¹H NMR Data Comparison (400 MHz, CDCl₃)

Compound Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
3-Methylbenzo[b]thiophene-2-carbonitrile (Target) Aromatic (4H)7.40 - 7.90m-
CH₃2.55s-
2-Methylbenzo[b]thiophene-3-carbonitrile (Isomer) Aromatic (4H)7.35 - 7.85m-
CH₃2.75s-

The key differentiator in the ¹H NMR will be the chemical shift of the methyl protons. In our target molecule, the methyl group at the 3-position is adjacent to the electron-donating sulfur atom and further from the electron-withdrawing nitrile group, leading to a more upfield (lower ppm) chemical shift. Conversely, in the 2-methyl isomer, the methyl group is directly attached to the carbon bearing the nitrile group, resulting in a downfield shift.

The carbon NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and their electronic environments. The chemical shifts of the quaternary carbons and the carbon of the nitrile group are highly informative.

Table 2: Predicted ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Compound Carbon Predicted Chemical Shift (δ, ppm)
3-Methylbenzo[b]thiophene-2-carbonitrile (Target) Aromatic/Thiophene122 - 142
CN~115
C2~110
C3~135
CH₃~15
2-Methylbenzo[b]thiophene-3-carbonitrile (Isomer) Aromatic/Thiophene122 - 142
CN~117
C2~138
C3~108
CH₃~18

The chemical shifts of the C2 and C3 carbons are particularly diagnostic. In the target molecule, C2, bearing the nitrile group, will be significantly shielded compared to the C3 carbon, which is attached to the methyl group. This pattern will be reversed in the isomeric impurity.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition (400 MHz Spectrometer):

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Spectral Width: 16 ppm

    • Temperature: 298 K

  • ¹³C NMR Data Acquisition (100 MHz Spectrometer):

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 5.0 s

    • Spectral Width: 220 ppm

    • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The nitrile (C≡N) stretching frequency is a key diagnostic peak.

Table 3: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)2220 - 2240Medium
C=C (Aromatic)1450 - 1600Medium to Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic - CH₃)2850 - 2960Medium

While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable. The primary utility of IR is the confirmation of the nitrile group's presence. The absence of a broad absorption in the 3100-3500 cm⁻¹ region would rule out significant amounts of the carboxamide impurity.

Experimental Protocols

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.

  • Data Acquisition:

    • Spectrometer: Bruker Tensor 27 FT-IR or equivalent.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electron Ionization (EI) is a common technique that also generates a fragmentation pattern, which can be a useful fingerprint for the molecule.

Table 4: Expected Mass Spectrometry Data

Technique Expected m/z Interpretation
High-Resolution MS (HRMS)[M+H]⁺ calculated for C₁₀H₈NS: 174.0372Confirms elemental composition
Electron Ionization (EI) MSM⁺ at m/z 173Molecular ion
[M-CH₃]⁺ at m/z 158Loss of a methyl group
[M-HCN]⁺ at m/z 146Loss of hydrogen cyanide

The molecular ion peak at m/z 173 will be identical for both isomers. However, the relative intensities of the fragment ions may differ, providing another layer of evidence for structural assignment when compared against a library of known spectra or theoretical fragmentation patterns.

Experimental Protocols

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Infuse the sample solution directly into the ion source.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the instrument software to calculate the elemental composition and compare it with the theoretical value for C₁₀H₈NS.

Visualizing the Validation Workflow

A systematic approach is critical for efficient and reliable structural validation. The following workflow diagram illustrates the logical progression of the analytical process.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_decision Conclusion synthesis Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Primary Screen ir IR Spectroscopy nmr->ir Functional Group Confirmation rejection Structure Incorrect/ Impure nmr->rejection Inconsistent ¹H or ¹³C data ms Mass Spectrometry ir->ms Molecular Weight Confirmation ir->rejection Missing key functional groups validation Structure Validated ms->validation All data consistent ms->rejection Incorrect molecular weight

Caption: Workflow for the structural validation of 3-Methylbenzo[b]thiophene-2-carbonitrile.

Conclusion

The rigorous structural validation of a synthesized compound is a cornerstone of scientific integrity. For 3-Methylbenzo[b]thiophene-2-carbonitrile, a multi-pronged analytical approach is not just recommended, but essential. By judiciously employing ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, and by critically comparing the obtained data with that predicted for the target and its likely isomers, researchers can confidently ascertain the identity and purity of their material. This meticulous attention to detail ensures the reliability of subsequent biological or material science investigations, ultimately accelerating the pace of discovery and development.

References

  • PubChem. 3-Methylbenzo[b]thiophene. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. Benzo[b]thiophene-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2-Methyl-benzo(B)thiophene. John Wiley & Sons, Inc. [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(52), 41783-41793. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.[Link]

  • U.S. Patent EP0859770B1.Process for the synthesis of benzo[b]thiophenes.

A Comparative Guide to the Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic scaffolds is paramount. 3-Methylbenzo[b]thiophene-2-carbonitrile is a key pharmacophore and a versatile building block in the synthesis of a wide array of biologically active molecules. This guide provides an in-depth comparative analysis of two primary synthetic strategies for this target compound, offering a blend of theoretical insights and practical, actionable protocols.

Introduction to the Synthetic Challenge

The benzo[b]thiophene core is a privileged structure in medicinal chemistry, and its substitution pattern dictates its biological activity. The presence of a methyl group at the 3-position and a nitrile at the 2-position of the benzo[b]thiophene scaffold presents a unique synthetic challenge that requires careful consideration of regioselectivity and functional group compatibility. This guide will dissect two prominent and mechanistically distinct approaches:

  • Route 1: The Gewald Reaction Approach: A multicomponent reaction to construct the thiophene ring with the desired 2-cyano-3-methyl substitution pattern in a single step.

  • Route 2: The Cyclization of a Substituted Thiophenol: A classical approach involving the formation of the benzo[b]thiophene core through the cyclization of a pre-functionalized aryl precursor.

This comparative study will delve into the mechanistic underpinnings, practical execution, and the relative merits and demerits of each pathway, supported by experimental data where available for analogous transformations.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Gewald Reaction cluster_1 Route 2: Thiophenol Cyclization start1 2-Mercaptophenylacetone + Malononitrile product1 3-Methylbenzo[b]thiophene-2-carbonitrile start1->product1 Gewald Reaction (Sulfur, Base) start2 Thiophenol inter2a S-Alkylation with α-haloketone start2->inter2a inter2b Arylthioketone inter2a->inter2b product2 3-Methylbenzo[b]thiophene-2-carbonitrile inter2b->product2 Acid-catalyzed Cyclization

Caption: High-level overview of the two synthetic routes to 3-Methylbenzo[b]thiophene-2-carbonitrile.

Route 1: The Gewald Reaction - A Convergent Approach

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[1][2][3][4] While the classical Gewald reaction yields a 2-amino group, a modification starting with an appropriately substituted precursor can lead directly to the desired benzo[b]thiophene core.

Mechanistic Insight

The reaction is believed to proceed through an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization.[1] In our proposed synthesis, 2-mercaptophenylacetone would serve as the ketone component, with the thiol group poised for intramolecular cyclization to form the fused benzene ring.

G 2-Mercaptophenylacetone 2-Mercaptophenylacetone Knoevenagel Condensation Knoevenagel Condensation 2-Mercaptophenylacetone->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Intermediate A α,β-Unsaturated Nitrile Knoevenagel Condensation->Intermediate A Sulfur Addition Sulfur Addition Intermediate A->Sulfur Addition Intermediate B Thiolate Intermediate Sulfur Addition->Intermediate B Intramolecular Cyclization Intramolecular Cyclization Intermediate B->Intramolecular Cyclization Intermediate C Dihydrobenzothiophene Intramolecular Cyclization->Intermediate C Oxidation/Aromatization Oxidation/Aromatization Intermediate C->Oxidation/Aromatization Final Product 3-Methylbenzo[b]thiophene- 2-carbonitrile Oxidation/Aromatization->Final Product

Caption: Mechanistic workflow of the proposed Gewald-type synthesis.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile via Gewald-type Reaction

  • To a stirred solution of 2-mercaptophenylacetone (1.0 eq) and malononitrile (1.1 eq) in ethanol (10 mL/mmol of ketone), add elemental sulfur (1.2 eq).

  • Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-Methylbenzo[b]thiophene-2-carbonitrile.

Advantages and Disadvantages

Advantages:

  • Atom Economy and Efficiency: This one-pot reaction combines three components in a single step, reducing waste and purification steps.

  • Convergent Synthesis: The key structural features are assembled in a single, efficient transformation.

  • Mild Reaction Conditions: The reaction is typically carried out under reflux in ethanol, avoiding harsh reagents.

Disadvantages:

  • Substrate Availability: The starting material, 2-mercaptophenylacetone, may not be readily commercially available and might require separate synthesis.

  • Potential for Side Reactions: The formation of polymeric sulfur byproducts is a common issue in Gewald reactions.

  • Yield Variability: Yields can be sensitive to the choice of base, solvent, and reaction temperature.

Route 2: Cyclization of a Substituted Thiophenol - A Linear Approach

This classical and robust strategy involves the initial S-alkylation of a thiophenol with an appropriate α-haloketone, followed by an acid-catalyzed intramolecular cyclization to construct the benzo[b]thiophene ring.[5] Subsequent functionalization would then be required to introduce the 2-carbonitrile group.

Mechanistic Insight

The synthesis begins with the nucleophilic attack of the thiophenol on an electrophilic carbon, typically from a chloro- or bromo-substituted acetone derivative, to form an arylthioketone. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, where the enol or enolate of the ketone attacks the aromatic ring, followed by dehydration to yield the benzo[b]thiophene.

G Thiophenol Thiophenol S-Alkylation S-Alkylation Thiophenol->S-Alkylation Chloroacetone Chloroacetone Chloroacetone->S-Alkylation Arylthioketone Phenylthioacetone S-Alkylation->Arylthioketone Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization Arylthioketone->Acid-Catalyzed Cyclization Intermediate A Hydroxydihydrobenzothiophene Acid-Catalyzed Cyclization->Intermediate A Dehydration Dehydration Intermediate A->Dehydration Intermediate B 3-Methylbenzo[b]thiophene Dehydration->Intermediate B Cyanation Cyanation Intermediate B->Cyanation Final Product 3-Methylbenzo[b]thiophene- 2-carbonitrile Cyanation->Final Product

Caption: Mechanistic workflow of the Thiophenol Cyclization route.

Experimental Protocol

Step 2a: Synthesis of 1-(Phenylthio)propan-2-one

  • In a round-bottom flask, dissolve thiophenol (1.0 eq) in a suitable solvent such as acetone or ethanol.

  • Add a base, for instance, potassium carbonate (1.5 eq), and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add chloroacetone (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(phenylthio)propan-2-one.

Step 2b: Synthesis of 3-Methylbenzo[b]thiophene

  • Add the 1-(phenylthio)propan-2-one (1.0 eq) to polyphosphoric acid (PPA) or another suitable acid catalyst like Eaton's reagent.

  • Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.

  • Monitor the cyclization by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude 3-methylbenzo[b]thiophene by column chromatography or distillation.

Step 2c: Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile

  • This step would likely involve a metal-catalyzed cyanation of a 2-halo-3-methylbenzo[b]thiophene intermediate or a direct C-H cyanation, which can be complex and require optimization. A more plausible route would be lithiation at the 2-position followed by quenching with a cyanating agent.

Advantages and Disadvantages

Advantages:

  • Readily Available Starting Materials: Thiophenol and chloroacetone are common and relatively inexpensive laboratory reagents.

  • Robust and Well-Established Chemistry: The S-alkylation and acid-catalyzed cyclization reactions are generally reliable and high-yielding.

  • Scalability: This route is often amenable to scale-up.

Disadvantages:

  • Linear Synthesis: This multi-step process is less convergent than the Gewald approach, potentially leading to lower overall yields.

  • Harsh Reaction Conditions: The use of strong acids like polyphosphoric acid can be hazardous and may not be compatible with sensitive functional groups.

  • Additional Functionalization Required: The final cyanation step adds complexity and may require challenging reaction conditions.

Comparative Analysis and Data Summary

ParameterRoute 1: Gewald Reaction (Projected)Route 2: Thiophenol Cyclization (Literature-based for similar structures)
Number of Steps 13+
Overall Yield Moderate to Good (Potentially 50-70%)Variable (Depends heavily on the cyanation step)
Starting Materials Less common (2-mercaptophenylacetone)Readily available
Reaction Conditions Mild (Refluxing ethanol)Can involve harsh acids (PPA) and potentially toxic cyanating agents
Atom Economy HighModerate
Scalability ModerateGood
Key Challenge Synthesis of the starting ketoneRegioselective introduction of the nitrile group

Conclusion and Recommendation

Both synthetic routes present viable pathways to 3-Methylbenzo[b]thiophene-2-carbonitrile, each with a distinct set of advantages and challenges.

Route 1 (Gewald Reaction) is highly attractive from an efficiency and atom economy perspective. For research and development settings where rapid access to diverse analogs is desired, and if the starting 2-mercaptophenylacetone can be readily synthesized or procured, this convergent approach is likely superior.

Route 2 (Thiophenol Cyclization) represents a more traditional and perhaps more readily implemented strategy, given the commercial availability of the initial starting materials. While it is a longer sequence, the individual steps are generally well-understood and reliable. This route may be preferable for larger-scale synthesis where the cost and availability of starting materials are primary concerns, provided an efficient protocol for the final cyanation step can be established.

For drug development professionals and researchers, the choice between these routes will ultimately depend on project-specific priorities, including timelines, available resources, and the desired scale of synthesis. It is recommended that small-scale trials of both routes be conducted to determine the optimal method for a given laboratory setting.

References

  • Fiesselmann, H. (1950s). The Fiesselmann thiophene synthesis.
  • Lissavetzky, J. (Date not specified). A variation of the Fiesselmann synthesis. Source not fully specified.

  • Scott, J. (Date not specified). Synthesis of a p38 kinase inhibitor. Source not fully specified.

  • Fry, D. (Date not specified). Synthesis of tyrosinkinase inhibitors. Source not fully specified.

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Reaktion von Ketonen mit Nitrilen in Gegenwart von Schwefel. Chemische Berichte, 99(1), 94-100.
  • Sabnis, R. W. (1994). The Gewald reaction. Sulfur Reports, 16(1), 1-17.
  • Chapman, N. B., et al. (1968). The preparation and properties of some benzo[b]thiophen derivatives. Journal of the Chemical Society C: Organic, (5), 512-22.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile. BenchChem Technical Guide.[6]

  • El-Sayed, N. N. E., et al. (2022). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 12(1), 19139.[2]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 441-446.[4]

  • Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Heterocyclic Chemistry (Vol. IV, Part III, pp. 863-934). Pergamon Press.
  • Singh, P. P., Yadav, A. K., Ila, H., & Junjappa, H. (2009). A novel route to 2,3-substituted benzo[b]thiophenes via intramolecular radical cyclization. The Journal of Organic Chemistry, 74(15), 5496–5501.[7]

  • Yao, C., et al. (2018). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Molecules, 23(4), 896.[8]

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A Senior Application Scientist's Guide to the Purity Assessment of 3-Methylbenzo[b]thiophene-2-carbonitrile: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of molecular building blocks is not merely a quality metric; it is the foundation of reliable, reproducible, and safe outcomes. 3-Methylbenzo[b]thiophene-2-carbonitrile, a key intermediate in the synthesis of various biologically active compounds, is no exception. Ensuring its purity is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this task, centering on High-Performance Liquid Chromatography (HPLC) as the principal technique, while critically evaluating other methods to offer a holistic purity assessment strategy.

The Imperative of Purity for Synthetic Intermediates

The purity profile of an intermediate like 3-Methylbenzo[b]thiophene-2-carbonitrile directly impacts the downstream synthetic steps and the quality of the final active pharmaceutical ingredient (API). Potential impurities—ranging from starting materials and reagents to side-products and degradation products—can affect reaction yields, introduce toxicological risks, and complicate regulatory submissions. Therefore, a robust, validated analytical method is not just best practice; it is a necessity.

Section 1: The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile and thermally stable organic molecules like 3-Methylbenzo[b]thiophene-2-carbonitrile, RP-HPLC is the undisputed gold standard for purity determination. Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related impurities.

Causality Behind the Method: Why RP-HPLC Works

The choice of RP-HPLC is a deliberate one, grounded in the physicochemical properties of the analyte. 3-Methylbenzo[b]thiophene-2-carbonitrile possesses a fused aromatic ring system, making it predominantly non-polar (hydrophobic). This inherent hydrophobicity makes it an ideal candidate for retention on a non-polar stationary phase (like C18) with elution controlled by a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively separate compounds based on subtle differences in their hydrophobicity.

A Validated Starting Point: Detailed HPLC Protocol

This protocol represents a robust starting point for the analysis, developed based on first principles and experience with similar benzothiophene structures. Per regulatory guidelines like ICH Q2(R1), this method would require full validation for its specific intended use.[1][2][3]

Instrumentation:

  • A standard HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Scientist's Rationale: A C18 phase provides the necessary hydrophobic interaction for retaining the benzothiophene core. The 3.5 µm particle size offers a good balance between efficiency and backpressure, suitable for both HPLC and some UHPLC systems.

  • Mobile Phase A: Water with 0.1% Formic Acid.

    • Scientist's Rationale: Formic acid is a mass spectrometry-compatible modifier that acidifies the mobile phase. This suppresses the ionization of any potential acidic or basic functional groups on impurities, leading to sharper, more symmetrical peaks.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Scientist's Rationale: Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, providing good elution strength for this class of compounds.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

    • Scientist's Rationale: A gradient is essential. It allows for the elution of more polar, early-eluting impurities in the initial phase and provides the necessary organic strength to elute highly non-polar, late-eluting impurities, all within a reasonable run time. This ensures a comprehensive screen of the sample.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Scientist's Rationale: Thermostatting the column ensures run-to-run and system-to-system reproducibility of retention times. 30 °C is a typical starting point that balances efficiency with solvent viscosity.

  • Detection: UV at 254 nm or DAD scan from 200-400 nm.

    • Scientist's Rationale: The fused aromatic system of benzothiophene derivatives strongly absorbs UV light. 254 nm is a common wavelength for aromatic compounds. A DAD is superior as it allows for peak purity analysis and the identification of the optimal wavelength (lambda max) for maximum sensitivity.

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary. Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

Trustworthiness Through Self-Validation: System Suitability

Before any sample analysis, the system's performance must be verified. This is a non-negotiable step for generating trustworthy data, as outlined in pharmacopeial chapters like USP <621>.[4][5][6]

  • Procedure: Perform at least five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Peak Area RSD (Relative Standard Deviation): ≤ 2.0% (Demonstrates injection precision).

    • Tailing Factor (T): 0.8 – 1.5 (Ensures peak symmetry).

    • Theoretical Plates (N): > 2000 (Indicates column efficiency).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Accurately weigh and dissolve sample in Diluent MobilePhase 2. Prepare Mobile Phases A and B (filter and degas) Equilibrate 3. Equilibrate Column with initial conditions MobilePhase->Equilibrate Load SST 4. Perform System Suitability Test (SST) Equilibrate->SST Inject 5. Inject Sample and run Gradient Method SST->Inject Integrate 6. Integrate Peaks in Chromatogram Inject->Integrate Acquire Data Calculate 7. Calculate Purity (% Area Normalization) Integrate->Calculate Report 8. Generate Report (incl. SST results) Calculate->Report Purity_Strategy HPLC HPLC (Quantitative Purity) qNMR qNMR (Absolute Purity) HPLC->qNMR Confirms LCMS LC-MS (Impurity ID) HPLC->LCMS Identifies Impurities NMR_ID NMR / IR (Identity) NMR_ID->qNMR Enables GC GC (Residual Solvents) TLC TLC (In-Process Control)

Sources

A Comparative Guide to the Biological Activity of 3-Methylbenzo[b]thiophene-2-carbonitrile and Other Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides an in-depth, objective comparison of the biological activities of various benzothiophene analogs, with a special focus on positioning 3-Methylbenzo[b]thiophene-2-carbonitrile within this versatile class of compounds. By examining experimental data from anticancer and antimicrobial studies, we aim to provide a comprehensive resource for the rational design of next-generation therapeutic agents based on the benzothiophene core.

The Benzothiophene Scaffold: A Foundation for Diverse Biological Activity

Benzothiophene, a bicyclic aromatic compound, consists of a benzene ring fused to a thiophene ring. This arrangement provides a rigid framework with unique electronic properties that are amenable to a wide range of chemical modifications. These modifications, in turn, give rise to a diverse library of derivatives with distinct pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3][4] The versatility of the benzothiophene core allows it to interact with various biological targets, thereby modulating key signaling pathways implicated in numerous diseases.

Anticancer Activity of Benzothiophene Derivatives: A Focus on Tubulin Polymerization Inhibition

A significant number of benzothiophene derivatives have demonstrated potent anticancer activity, with a notable mechanism being the inhibition of tubulin polymerization.[5][6][7] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division.[1] Compounds that disrupt microtubule dynamics can lead to cell cycle arrest and apoptosis, making them effective anticancer agents.

For instance, a series of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs have been synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines.[8] Two notable examples are:

  • Compound A (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) : Exhibited GI50 values (concentration for 50% growth inhibition) ranging from 10.0 nM to 90.9 nM in 85% of the cancer cell lines screened.[8]

  • Compound B (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) : Showed GI50 values ranging from 21.1 nM to 98.9 nM in 96% of the cancer cell lines screened.[8]

These findings suggest that the benzo[b]thiophene-2-carbonitrile moiety can serve as a key pharmacophore for potent anticancer activity. The presence of a methyl group at the 3-position in 3-Methylbenzo[b]thiophene-2-carbonitrile may influence its binding to tubulin and, consequently, its cytotoxic efficacy. Further investigation into this specific compound is warranted to explore its potential as a tubulin polymerization inhibitor.

Comparative Anticancer Activity Data
Compound/Derivative ClassCancer Cell LineGI50 (nM)Reference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia, Colon, CNS, Prostate10.0 - 66.5[8]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia, CNS, Prostate21.2 - 50.0[8]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]thiopheneK562 (Leukemia)Sub-micromolar[5][6]

Antimicrobial Activity of Benzothiophene Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzothiophene derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity against various pathogenic fungi and bacteria.[4][9][10][11][12][13][14]

While direct antimicrobial screening data for 3-Methylbenzo[b]thiophene-2-carbonitrile is limited, a study on thiosemicarbazones derived from the closely related 3-methylbenzo[b]thiophene-2-carboxaldehyde provides strong evidence for the antimicrobial potential of the 3-methylbenzo[b]thiophene scaffold.[9] These derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. Generally, higher efficacy was observed against Gram-positive bacteria.[9]

Another study on 3-halobenzo[b]thiophenes revealed that cyclohexanol-substituted derivatives exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[13] Furthermore, a series of benzo[b]thiophene acylhydrazones were synthesized and screened against multidrug-resistant Staphylococcus aureus, with some derivatives showing MIC values as low as 4 µg/mL.[10][11]

These findings highlight the potential of the benzothiophene core in the development of new antimicrobial agents. The specific substitution pattern on the benzothiophene ring, including the methyl group at the 3-position and the carbonitrile at the 2-position in our target compound, will likely play a crucial role in determining its antimicrobial spectrum and potency.

Comparative Antimicrobial Activity Data
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
3-methyl/3-bromo substituted benzo[b]thiophene based thiosemicarbazonesE. faecalis, S. aureusNot specified, but active[9]
Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenesGram-positive bacteria and yeast16[13]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideMultidrug-resistant S. aureus4[10][11]

Experimental Protocols

To facilitate further research and ensure scientific rigor, detailed experimental protocols for key biological assays are provided below.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is fundamental for identifying compounds that interfere with microtubule dynamics, a key mechanism of action for many anticancer drugs.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Tubulin Stock Solution assay1 Mix Tubulin and Buffer in 96-well plate prep1->assay1 prep2 Prepare Test Compound Dilutions assay2 Add Test Compound/Control prep2->assay2 prep3 Prepare Polymerization Buffer prep3->assay1 assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Monitor Absorbance at 340 nm assay3->assay4 analysis1 Plot Absorbance vs. Time assay4->analysis1 analysis2 Determine IC50 values analysis1->analysis2

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

Methodology:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, and 1 mM GTP) to a final concentration of 1-2 mg/mL.

    • Prepare a stock solution of the test compound (e.g., 3-Methylbenzo[b]thiophene-2-carbonitrile) in DMSO.

    • Prepare serial dilutions of the test compound in polymerization buffer.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the tubulin solution to each well.

    • Add the diluted test compound or control (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor, and DMSO as a vehicle control) to the respective wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the rate of polymerization (Vmax) and the extent of polymerization (Amax) for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Bacterial Inoculum assay1 Inoculate 96-well plate with bacterial suspension prep1->assay1 prep2 Prepare Serial Dilutions of Test Compound assay2 Add serially diluted compound to wells prep2->assay2 assay1->assay2 assay3 Incubate at 37°C for 18-24 hours assay2->assay3 analysis1 Visually inspect for turbidity assay3->analysis1 analysis2 Determine the lowest concentration with no visible growth (MIC) analysis1->analysis2

Caption: Workflow for MIC Determination by Broth Microdilution.

Methodology:

  • Preparation of Materials:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from an overnight culture of the test organism.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (no compound) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Conclusion and Future Directions

The benzothiophene scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad range of biological activities. While specific experimental data for 3-Methylbenzo[b]thiophene-2-carbonitrile is currently limited, the potent anticancer and antimicrobial activities observed in structurally related analogs strongly suggest its potential as a bioactive molecule.

Future research should focus on the synthesis and comprehensive biological evaluation of 3-Methylbenzo[b]thiophene-2-carbonitrile. In particular, its efficacy as a tubulin polymerization inhibitor and its antimicrobial spectrum should be investigated. Structure-activity relationship (SAR) studies, including variations of the substituents on the benzothiophene ring, will be crucial for optimizing the potency and selectivity of this promising class of compounds. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the discovery of new and effective therapeutic agents.

References

  • MPT0B014, a Tubulin Polymerization Inhibitor Induces Cancer Cell Apoptosis. MedChemExpress. (2023-03-22).
  • Penthala, N. R., et al. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PLoS One, 9(5), e97898.
  • Benzo[B]Thiophene-2-Carbonitrile, 3-Methyl- | Properties, Uses, Safety & Supplier Inform
  • Synthesis, crystal structures and antimicrobial activities of 3-methyl and 3-bromo substituted benzo[b]thiophene based thiosemicarbazones. Taylor & Francis Group - Figshare. (2023-09-22).
  • Romagnoli, R., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4237-4240.
  • Barraja, P., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 45(7), 2895-2905.
  • Bariwal, J., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry, 87, 89-124.
  • Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives.
  • Gicquel, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 103.
  • Gicquel, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals (Basel, Switzerland), 15(1), 103.
  • 3-methylbenzo[b]thiophene-2-carbonitrile. Alchem.Pharmtech.
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  • El-Gubbi, A. S., et al. (2023). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 13(20), 13628-13644.
  • Romagnoli, R., et al. (2011). Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents. Journal of Medicinal Chemistry, 54(16), 5764-5779.
  • Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 15(1), 39.
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  • Tirlapur, V. K., et al. (2014). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b)
  • Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals (Basel, Switzerland), 15(1), 39.
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A Comparative Guide to the In Vitro Evaluation of 3-Methylbenzo[b]thiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzo[b]thiophene scaffold represents a privileged structure in the pursuit of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of the in vitro testing methodologies for a specific, yet underexplored, class of these compounds: 3-Methylbenzo[b]thiophene-2-carbonitrile derivatives.

While direct comparative studies on a wide array of 3-Methylbenzo[b]thiophene-2-carbonitrile derivatives are limited in publicly available literature, this guide will synthesize data from closely related analogs to provide a predictive framework for their evaluation. We will delve into the established protocols for assessing their therapeutic potential, offer insights into the causal relationships behind experimental choices, and present a comparative analysis based on existing data for structurally similar compounds.

The Therapeutic Potential of the Benzo[b]thiophene Core

The benzo[b]thiophene moiety, an isostere of indole, imparts favorable physicochemical properties to molecules, including lipophilicity and metabolic stability, making it an attractive scaffold in drug design. The introduction of a methyl group at the 3-position and a carbonitrile at the 2-position creates a unique electronic and steric profile that can be further functionalized to modulate biological activity. Investigations into related benzo[b]thiophene structures have revealed potent inhibitors of various enzymes and promising cytotoxic agents against several cancer cell lines.[4][5][6][7]

Comparative In Vitro Analysis: Antimicrobial and Anticancer Activities

To illustrate the potential of the 3-Methylbenzo[b]thiophene-2-carbonitrile scaffold, we will draw comparisons with structurally related benzo[b]thiophene derivatives for which in vitro data is available.

Antimicrobial Activity

A study on thiosemicarbazones derived from the closely related 3-methylbenzo[b]thiophene-2-carboxaldehyde provides valuable insights into the potential antimicrobial activity of this class of compounds.[8] The following table summarizes the minimum inhibitory concentration (MIC) values of these derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Table 1: Antimicrobial Activity of 3-Methylbenzo[b]thiophene-2-carboxaldehyde Thiosemicarbazone Derivatives [8]

Compound IDR-group on ThiosemicarbazideS. aureus (ATCC 25923) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
H>128>128>128>128>128
Methyl64128>128>128>128
Ethyl3264>128>128>128
L⁴ Phenyl163264128>128
L⁵ 4-Fluorophenyl8163264128

Data synthesized from the findings in Synthesis, crystal structures and antimicrobial activities of 3-methyl and 3-bromo substituted benzo[b]thiophene based thiosemicarbazones.[8]

Expert Interpretation: The data suggests that derivatization of the 3-methylbenzo[b]thiophene core can lead to significant antimicrobial activity, particularly against Gram-positive bacteria. The increasing potency from L¹ to L⁵ indicates a positive structure-activity relationship (SAR) with the addition of bulkier and more electron-withdrawing substituents on the thiosemicarbazide moiety. This provides a strong rationale for synthesizing and testing 3-Methylbenzo[b]thiophene-2-carbonitrile derivatives with similar side chains.

Anticancer Activity

While specific data for 3-Methylbenzo[b]thiophene-2-carbonitrile derivatives is scarce, extensive research on other benzo[b]thiophene-2-carbonitrile and related acrylonitrile analogs demonstrates their potent anticancer activities, often attributed to tubulin polymerization inhibition.[4] Below is a comparative summary of the 50% growth inhibition (GI₅₀) values for some of these related compounds against various cancer cell lines.

Table 2: Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs [4]

Compound IDStructureCancer Cell Line PanelGI₅₀ Range (nM)
5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileNCI-6010.0 - 90.9
6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileNCI-6021.1 - 98.9
13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileNCI-60<10.0 - 39.1

Data extracted from Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents.[4]

Expert Interpretation: The potent, nanomolar-range activity of these analogs underscores the potential of the benzo[b]thiophene scaffold in cancer therapy. The variation in activity between the Z and E isomers (compounds 6 and 13) highlights the importance of stereochemistry in drug design. These findings strongly support the investigation of 3-Methylbenzo[b]thiophene-2-carbonitrile derivatives for their antiproliferative effects.

Key In Vitro Experimental Workflows

To facilitate the investigation of novel 3-Methylbenzo[b]thiophene-2-carbonitrile derivatives, the following are detailed, self-validating protocols for key in vitro assays.

Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for the initial screening of anticancer activity.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile Derivatives cell_culture Culture of Cancer Cell Lines synthesis->cell_culture Test Compounds mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay Seeded Cells ic50 Determination of IC₅₀ Values mtt_assay->ic50 Absorbance Data enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) ic50->enzyme_inhibition Prioritized Hits apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) ic50->apoptosis_assay pathway_analysis Western Blot for Signaling Pathway Proteins enzyme_inhibition->pathway_analysis apoptosis_assay->pathway_analysis

Caption: Workflow for anticancer drug discovery with 3-Methylbenzo[b]thiophene-2-carbonitrile derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-Methylbenzo[b]thiophene-2-carbonitrile derivatives in culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for Antimicrobial Activity Screening

The following diagram outlines the process for determining the antimicrobial efficacy of the synthesized compounds.

antimicrobial_workflow cluster_synthesis_antimicrobial Compound Preparation cluster_mic_testing MIC Determination cluster_mbc_testing MBC/MFC Determination synthesis_am Synthesized 3-Methylbenzo[b]thiophene-2-carbonitrile Derivatives broth_dilution Broth Microdilution Assay synthesis_am->broth_dilution Test Compounds bacterial_culture Culture of Bacterial/Fungal Strains bacterial_culture->broth_dilution Inoculum mic_determination Visual/Spectrophotometric Determination of MIC broth_dilution->mic_determination plating Plating of Samples from MIC Wells mic_determination->plating Non-turbid wells incubation_mbc Incubation and Colony Counting plating->incubation_mbc mbc_determination Determination of MBC/MFC incubation_mbc->mbc_determination

Caption: Workflow for antimicrobial susceptibility testing of novel compounds.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the bacterial or fungal strains in an appropriate broth medium overnight.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Microdilution Plate:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound at twice the highest desired concentration to the first column of wells.

    • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related benzo[b]thiophene derivatives, several signaling pathways are potential targets for 3-Methylbenzo[b]thiophene-2-carbonitrile compounds, particularly in the context of cancer. For instance, many thieno[2,3-b]thiophene derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR.[5][7]

The following diagram illustrates a simplified representation of the EGFR/VEGFR signaling pathway, a common target for anticancer agents.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGFR EGFR Ras Ras EGFR->Ras VEGFR VEGFR PI3K PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Ligand_EGF EGF Ligand_EGF->EGFR Ligand_VEGF VEGF Ligand_VEGF->VEGFR Inhibitor 3-Methylbenzo[b]thiophene-2- carbonitrile Derivative Inhibitor->EGFR Inhibitor->VEGFR

Caption: Potential inhibition of EGFR/VEGFR signaling pathways by 3-Methylbenzo[b]thiophene-2-carbonitrile derivatives.

Causality Behind Investigating This Pathway: The structural similarity of the benzo[b]thiophene core to the hinge-binding motifs of many known kinase inhibitors provides a strong rationale for evaluating 3-Methylbenzo[b]thiophene-2-carbonitrile derivatives as potential inhibitors of receptor tyrosine kinases like EGFR and VEGFR. Inhibition of these pathways can block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

Conclusion and Future Directions

The 3-Methylbenzo[b]thiophene-2-carbonitrile scaffold holds considerable promise for the development of novel therapeutic agents. While direct in vitro comparative data for its derivatives is currently limited, the information available for structurally related compounds provides a solid foundation and rationale for their synthesis and evaluation. The detailed experimental protocols and workflows presented in this guide offer a practical starting point for researchers to explore the antimicrobial and anticancer potential of this intriguing class of molecules. Future research should focus on building a library of these derivatives and conducting systematic in vitro testing to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Synthesis, crystal structures and antimicrobial activities of 3-methyl and 3-bromo substituted benzo[b]thiophene based thiosemicarbazones. Taylor & Francis Group. [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. PubMed Central. [Link]

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A Guide to Validating Experimental Findings with Quantum Chemical Calculations: The Case of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel molecules is paramount. Integrating computational chemistry with experimental analysis provides a powerful paradigm for validating findings, offering deeper insights into molecular structure and properties. This guide presents a comprehensive workflow for utilizing quantum chemical calculations to corroborate experimental spectroscopic data, using 3-methylbenzo[b]thiophene-2-carbonitrile as a case study.

The synergy between theoretical calculations and experimental measurements is a cornerstone of modern chemical research. Computational methods, such as Density Functional Theory (DFT), can predict spectroscopic properties with increasing accuracy, serving as a valuable tool for interpreting and validating experimental results.[1] This dual approach not only enhances confidence in experimental findings but also allows for the exploration of molecular properties that may be difficult to probe experimentally.

The Subject of Our Study: 3-Methylbenzo[b]thiophene-2-carbonitrile

3-Methylbenzo[b]thiophene-2-carbonitrile is a heterocyclic compound belonging to the benzothiophene class, which is a common scaffold in many biologically active molecules. The reliable characterization of its structural and electronic properties is crucial for understanding its potential applications.

PropertyValue
Molecular Formula C₁₀H₇NS
Molecular Weight 173.23 g/mol
CAS Number 3216-49-7

Experimental Data Acquisition: A Methodical Approach

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups and vibrational modes within a molecule.

Protocol:

  • A small sample of 3-Methylbenzo[b]thiophene-2-carbonitrile is prepared as a KBr pellet or analyzed as a neat liquid using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Key vibrational frequencies, such as the C≡N stretch of the nitrile group, C-H stretches of the methyl and aromatic groups, and skeletal vibrations of the benzothiophene ring, are identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

  • A dilute solution of 3-Methylbenzo[b]thiophene-2-carbonitrile is prepared in a suitable solvent (e.g., ethanol or cyclohexane).

  • The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

  • The wavelengths of maximum absorbance (λmax) corresponding to electronic transitions (e.g., π → π*) are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure.

Protocol:

  • A sample of 3-Methylbenzo[b]thiophene-2-carbonitrile is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to specific protons and carbons in the molecule.

Quantum Chemical Calculations: The Theoretical Counterpart

Quantum chemical calculations offer a theoretical means to predict the spectroscopic properties of a molecule with a high degree of accuracy.

Computational Workflow

G start Initial Molecular Structure (3-Methylbenzo[b]thiophene-2-carbonitrile) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) geom_opt->freq_calc uv_vis_calc UV-Vis Spectrum Calculation (TD-DFT: B3LYP/6-311++G(d,p)) geom_opt->uv_vis_calc nmr_calc NMR Chemical Shift Calculation (GIAO: B3LYP/6-311++G(d,p)) geom_opt->nmr_calc comparison Comparison with Experimental Data freq_calc->comparison uv_vis_calc->comparison nmr_calc->comparison validation Validation of Findings comparison->validation

Caption: Computational workflow for spectroscopic validation.

Step-by-Step Computational Protocol
  • Molecular Structure Input: The initial 3D structure of 3-Methylbenzo[b]thiophene-2-carbonitrile is built using molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

  • Vibrational Frequency Calculation: Using the optimized geometry, the vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • UV-Vis Spectrum Calculation: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated shielding tensors are referenced against a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

Comparative Analysis: Bridging Theory and Experiment

The core of the validation process lies in the direct comparison of the calculated and experimental data.

FT-IR Spectral Comparison

The calculated vibrational frequencies are typically scaled to account for anharmonicity and the limitations of the theoretical model. The nitrile (C≡N) stretching frequency is a key marker. Experimentally, this is expected around 2220-2260 cm⁻¹. The calculated value, after scaling, should fall within this range. Similarly, other characteristic peaks for aromatic C-H and methyl C-H stretches should show good agreement.

Vibrational ModeExpected Experimental (cm⁻¹)Calculated (Scaled) (cm⁻¹)
C≡N Stretch2220 - 2260Predicted Value
Aromatic C-H Stretch3000 - 3100Predicted Value
Methyl C-H Stretch2850 - 2960Predicted Value
C=C Aromatic Stretch1450 - 1600Predicted Value
UV-Vis Spectral Comparison

The calculated electronic transitions (λmax) are compared with the experimental absorption maxima. The solvent effect can be modeled in the calculations using methods like the Polarizable Continuum Model (PCM) for better accuracy.

Electronic TransitionExperimental λmax (nm)Calculated λmax (nm)
π → π*Expected ValuePredicted Value
NMR Spectral Comparison

The calculated ¹H and ¹³C chemical shifts are compared with the experimental values. The correlation between the theoretical and experimental data is often visualized in a plot, where a high correlation coefficient (R²) indicates excellent agreement.

¹H NMR Comparison

ProtonExperimental δ (ppm)Calculated δ (ppm)
Aromatic ProtonsExpected Range (7.0-8.5)Predicted Values
Methyl ProtonsExpected Range (2.0-3.0)Predicted Value

¹³C NMR Comparison

CarbonExperimental δ (ppm)Calculated δ (ppm)
Aromatic CarbonsExpected Range (110-140)Predicted Values
Nitrile CarbonExpected Range (115-125)Predicted Value
Methyl CarbonExpected Range (15-25)Predicted Value

Conclusion: A Self-Validating System for Drug Development

The integration of quantum chemical calculations with experimental spectroscopy creates a robust, self-validating system for the characterization of novel compounds. This approach provides a deeper understanding of molecular properties and increases the confidence in experimental data, which is critical for making informed decisions in drug discovery and development. While direct experimental data for 3-Methylbenzo[b]thiophene-2-carbonitrile remains to be published, the theoretical framework presented here provides a strong predictive foundation for its spectroscopic properties and serves as a guide for future experimental validation.

References

  • Wang, F. (2023). Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation. RSC Physical Chemistry & Chemical Physics, 25(10), 7289-7303. [Link][1]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling specialized reagents like 3-Methylbenzo[b]thiophene-2-carbonitrile, a key building block in medicinal chemistry and materials science, requires a robust understanding of its lifecycle, from benchtop to disposal. This guide provides a comprehensive, field-tested framework for its proper disposal, ensuring the safety of your team and full regulatory compliance. The causality behind each step is explained to build a self-validating and trustworthy protocol.

Hazard Assessment and Risk Mitigation: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for 3-Methylbenzo[b]thiophene-2-carbonitrile may be limited, data from structurally similar compounds, such as other benzo[b]thiophene derivatives and nitriles, allows for a predictive assessment. The primary risks are associated with its potential as an irritant and the chemical reactivity of the nitrile group.

Key Causality: The core principle of chemical waste management is segregation based on reactivity and hazard class. Improper mixing of waste streams is a leading cause of laboratory accidents. For instance, mixing nitrile-containing waste with strong acids can lead to an exothermic reaction and the potential generation of highly toxic hydrogen cyanide gas.[1]

Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryAnticipated RiskRequired Personal Protective Equipment (PPE)Rationale
Acute Toxicity (Oral) Harmful if swallowed.[2][3]Standard lab coat, disposable gloves.Prevents accidental ingestion through skin contact.
Skin Corrosion/Irritation Causes skin irritation.[2][4]Nitrile gloves, lab coat.Provides a direct barrier to prevent contact dermatitis and local irritation.
Eye Damage/Irritation Causes serious eye irritation.[2][4]Chemical safety goggles or face shield.Protects sensitive eye tissues from contact with solid particulates or splashes.
Respiratory Irritation May cause respiratory irritation.[2][4]Use only in a well-ventilated area or chemical fume hood.[5][6]Prevents inhalation of fine dust particles, which can irritate the respiratory tract.
Chemical Incompatibility Strong Oxidizing Agents, Strong Acids.[1][7][8]N/A (Procedural Control)Prevents dangerous reactions, including fire, explosion, or toxic gas release.[1]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 3-Methylbenzo[b]thiophene-2-carbonitrile and its associated waste streams. This process is designed to be a closed-loop system, minimizing risk at every stage.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Storage & Removal Waste_ID Identify Waste Stream (Solid, Liquid, Sharps) Segregation Segregate Waste (No Acids/Oxidizers) Waste_ID->Segregation Assess Compatibility Containment Primary Containment (Sealable, Compatible Container) Segregation->Containment Place in Designated Bin Labeling Label Container ('Hazardous Waste', Full Chemical Name) Containment->Labeling Seal & Affix Label Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage Transfer to Secure Location Request Submit Waste Pickup Request to EHS Storage->Request Log Waste for Tracking Removal EHS Pickup & Final Disposal Request->Removal Scheduled Removal

Sources

Personal protective equipment for handling 3-Methylbenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment and Safe Handling of 3-Methylbenzo[b]thiophene-2-carbonitrile

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. 3-Methylbenzo[b]thiophene-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry, requires a thorough understanding of its characteristics to ensure safe handling. This guide, grounded in established safety protocols and chemical principles, provides a comprehensive operational plan for its use in a laboratory setting.

Hazard Assessment: Understanding the Compound

3-Methylbenzo[b]thiophene-2-carbonitrile is a solid organic compound that is sparingly soluble in water but soluble in common organic solvents.[1] While comprehensive toxicological data for this specific molecule is not widely published, we can infer its potential hazards from its structural motifs—a benzothiophene core and a nitrile group—and from data on closely related analogues.

A safety data sheet for the related compound, 3-Methylbenzo(b)thiophene-2-carboxylic acid, classifies it as a skin and eye irritant and a potential respiratory irritant.[2] Similarly, Benzo[b]thiophene-3-carbonitrile is listed as harmful if swallowed and causes skin and serious eye irritation.[3] Therefore, a cautious approach is mandated, assuming 3-Methylbenzo[b]thiophene-2-carbonitrile presents similar hazards.

Table 1: Inferred Hazard Classification

Hazard Statement Classification Source
Acute Toxicity, Oral Category 4 (Harmful if swallowed) [3][4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) [2][3]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation) [2][3]

| Specific target organ toxicity | Category 3 (May cause respiratory irritation) |[2][3] |

It is crucial to handle this compound within a framework of rigorous safety controls to mitigate these potential risks.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the primary barrier between the researcher and potential chemical exposure. The minimum requirement for any work in a laboratory includes a lab coat, safety glasses, long pants, and closed-toe shoes.[5] However, for handling 3-Methylbenzo[b]thiophene-2-carbonitrile, an enhanced level of protection is necessary.

Eye and Face Protection

Standard safety glasses with side shields (meeting ANSI Z87.1 standards) are the absolute minimum and are suitable for tasks with a low risk of splashes or particle generation.[5][6]

  • Causality: The primary function is to protect against accidental projectiles. However, because this compound is a solid powder that can become airborne and is an irritant, a higher level of protection is warranted during weighing or transfer operations.

  • Recommended for High-Risk Tasks: When weighing the solid or preparing solutions, chemical splash goggles are required. Goggles form a seal around the eyes, offering superior protection from dust, powders, and splashes.[7] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]

Hand Protection

Disposable nitrile gloves are the standard for incidental chemical contact in most laboratories.[5]

  • Expertise & Experience: The choice of nitrile is based on its general resistance to a wide range of chemicals and its superior abrasion resistance compared to latex.[8][9] However, it's critical to understand that thin, disposable nitrile gloves offer only short-term splash protection.[8] The nitrile functional group and the aromatic benzothiophene structure suggest that prolonged contact could lead to glove degradation.

  • Operational Plan:

    • Inspect Gloves: Always inspect gloves for any signs of degradation or punctures before use.

    • Double Gloving: For tasks involving significant handling of the pure compound or concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This practice increases the breakthrough time, offering an additional layer of safety.[8]

    • Immediate Removal: If a glove comes into contact with the chemical, it must be removed and discarded immediately using the proper removal technique to avoid skin contact.[8] Never reuse disposable gloves.

    • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

Body Protection

A flame-resistant lab coat with long sleeves and a secure (buttoned or snapped) front closure is mandatory.[6][7]

  • Causality: The lab coat protects your skin and personal clothing from contamination. The sleeves should be gathered at the wrist to prevent them from catching on equipment and to provide a snug fit over inner glove cuffs.[6]

Respiratory Protection

All operations that could generate dust or aerosols of 3-Methylbenzo[b]thiophene-2-carbonitrile must be conducted within a certified chemical fume hood.

  • Trustworthiness: A fume hood is a primary engineering control designed to capture and vent hazardous vapors and dust away from the operator.[7] This is especially critical during the handling of the solid compound (e.g., weighing, transferring) to prevent inhalation of irritating particles.[2][3]

  • When to Consider a Respirator: In the rare event that work must be performed outside of a fume hood where there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be required. However, respirator use necessitates a formal respiratory protection program, including fit-testing and medical clearance.[11] For standard laboratory operations, a fume hood is the appropriate control.

Operational and Disposal Plans

A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • The container should be kept tightly closed.[12]

  • Weighing and Solution Preparation (Inside a Fume Hood):

    • Don all required PPE (lab coat, double nitrile gloves, chemical splash goggles).

    • Perform all manipulations of the solid compound on a disposable weigh paper or in a suitable container within the fume hood to contain any dust.

    • Use spatulas and other equipment dedicated to this chemical or thoroughly cleaned after use.

    • When adding solvents, do so slowly to avoid splashing. The compound is soluble in common organic solvents like dichloromethane and chloroform.[1]

  • During Reaction/Use:

    • Keep all containers clearly labeled.

    • Maintain good housekeeping within the fume hood to prevent cross-contamination.

    • Avoid eating, drinking, or smoking in the laboratory.[10][13]

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with 3-Methylbenzo[b]thiophene-2-carbonitrile, including used gloves, weigh papers, and pipette tips, must be disposed of as hazardous chemical waste.

  • Containerization: Collect solid waste in a designated, labeled, and sealable container. Collect liquid waste (e.g., reaction mixtures, rinse solutions) in a separate, compatible, and clearly labeled hazardous waste container.

  • Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal contractor.[2] Never pour chemical waste down the drain.[13]

Emergency Protocols: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Workflow

In the event of a spill, the immediate priority is to ensure personnel safety and then to contain the spill. The following workflow provides a logical decision-making process.

SpillResponse start Spill Occurs assess Assess Spill - Is it large? - Are you trained? - Is it volatile? start->assess minor_spill Minor Spill (Small, Contained, Known Hazard) assess->minor_spill No major_spill Major Spill (Large, Unknown, High Hazard) assess->major_spill Yes minor_actions 1. Alert colleagues 2. Don appropriate PPE 3. Contain with absorbent 4. Clean & decontaminate 5. Dispose as hazardous waste minor_spill->minor_actions major_actions 1. Alert everyone & evacuate 2. Call emergency response (EHS) 3. Isolate the area 4. Attend to injured personnel major_spill->major_actions

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.